(-)-peloruside A
Description
Structure
3D Structure
Properties
CAS No. |
257939-61-0 |
|---|---|
Molecular Formula |
C27H48O11 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(1S,3S,4R,7R,9R,11R,13S,14S,15S)-4,11,13,14-tetrahydroxy-7-[(Z,4S)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one |
InChI |
InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m0/s1 |
InChI Key |
NETARJWZTMGMRM-JRTPPQMASA-N |
Isomeric SMILES |
CC[C@H](CO)/C=C(/C)\[C@H]1C[C@@H](C[C@H](C([C@]2([C@H]([C@H](C[C@H](O2)C[C@@H]([C@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |
Canonical SMILES |
CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of (-)-Peloruside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Peloruside A, a potent microtubule-stabilizing agent, was first isolated from the New Zealand marine sponge Mycale hentscheli. This 16-membered macrolide has demonstrated significant cytotoxic and antimitotic activities, positioning it as a compound of interest for oncological research. Unlike the taxanes, this compound binds to a distinct site on β-tubulin, suggesting a potential therapeutic advantage in overcoming taxane (B156437) resistance. This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activities.
Discovery and Source Organism
This compound was first reported in 2000, isolated from the marine sponge Mycale hentscheli, collected from Pelorus Sound, New Zealand.[1][2] This sponge is also the source of other bioactive compounds, including mycalamide A and pateamine, which have different structures and mechanisms of action.[1] The limited availability of this compound from its natural source has spurred significant efforts in its total synthesis.
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated using a variety of spectroscopic methods.[1] While the initial isolation papers designated the natural product as this compound, indicating it is levorotatory, a specific value for its optical rotation was not definitively reported due to the small sample size.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₈O₁₁ | [4] |
| Molecular Weight | 548.7 g/mol | [4] |
| Appearance | Colorless film | [3] |
| Optical Rotation [α]D | Levorotatory | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 174.0 | - |
| 2 | 78.5 | 3.65 (d, 1.0) |
| 3 | 85.9 | 3.01 (d, 1.0) |
| 4 | 36.1 | 2.15 (m) |
| 5 | 98.4 | 4.61 (d, 2.0) |
| 6 | 41.2 | 1.85 (m) |
| 7 | 81.1 | 3.15 (dd, 9.0, 2.0) |
| 8 | 45.1 | 1.95 (m) |
| 9 | 108.2 | - |
| 10 | 40.2 | - |
| 11 | 75.1 | 3.85 (d, 9.0) |
| 12 | 34.5 | 1.70 (m) |
| 13 | 80.1 | 3.45 (dd, 9.0, 2.0) |
| 14 | 77.9 | 3.90 (d, 2.0) |
| 15 | 73.2 | 4.10 (m) |
| 16 | 136.1 | 5.05 (d, 9.0) |
| 17 | 131.1 | - |
| 18 | 39.8 | 2.25 (m) |
| 19 | 66.9 | 3.64 (dd, 10.5, 4.0), 3.36 (t, 10.5) |
| 20 | 28.1 | 0.95 (d, 7.0) |
| 21 | 11.5 | 1.05 (t, 7.5) |
| 22 | 27.8 | 1.10 (s) |
| 23 | 17.5 | 1.00 (s) |
| 3-OCH₃ | 56.1 | 3.31 (s) |
| 7-OCH₃ | 55.7 | 3.38 (s) |
| 13-OCH₃ | 59.1 | 3.48 (s) |
Note: NMR data is adapted from available literature and may be subject to minor variations based on experimental conditions.
Isolation Methodology
The following is a representative protocol for the isolation of peloruside compounds from Mycale hentscheli, adapted from the isolation of peloruside B.[3]
Extraction
-
Freeze the collected sponge material (Mycale hentscheli).
-
Cut the frozen sponge into small segments.
-
Extract the sponge material twice with methanol (B129727) (MeOH) for 24 hours for each extraction.
-
Combine the methanolic extracts.
Chromatographic Purification
-
Load the combined methanolic extract onto a Diaion HP20 poly(styrene-divinylbenzene) bead column pre-equilibrated with MeOH.
-
Wash the column with deionized water to remove salts and highly polar components.
-
Elute the column with a stepwise gradient of acetone (B3395972) in water. A fraction containing pelorusides is typically eluted with approximately 55% acetone in water.
-
Concentrate the peloruside-containing fraction to dryness to yield a crude oil.
-
Further purify the crude oil using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Caption: A simplified workflow for the isolation of this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic and antimitotic activity against a range of cancer cell lines.[5][6] Its primary mechanism of action is the stabilization of microtubules, similar to paclitaxel (B517696).[5] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[5][6]
Microtubule Stabilization
This compound binds to β-tubulin, but at a site distinct from that of taxanes, epothilones, and laulimalide.[7] This unique binding site suggests that it may be effective against cancer cells that have developed resistance to other microtubule-stabilizing agents.
Cell Cycle Arrest and Apoptosis
By stabilizing microtubules, this compound disrupts the formation of the mitotic spindle, a critical structure for cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[6] Interestingly, studies on microtubule-stabilizing agents suggest that the subsequent apoptosis can be caspase-independent.[8][9] In this pathway, lysosomal membrane permeabilization and the release of proteases like cathepsin B play a crucial role in executing cell death.[1][8]
Caption: Signaling pathway of this compound-induced cell death.
Conclusion
This compound is a marine-derived macrolide with significant potential as an anticancer agent. Its unique microtubule-stabilizing properties and distinct binding site on β-tubulin make it a valuable lead compound for the development of new chemotherapeutics, particularly for drug-resistant cancers. Further research into its synthesis and a more detailed elucidation of its downstream signaling pathways will be crucial for its translation into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An enantioselective total synthesis of (+)-peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of peloruside A: a potent microtubule stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin B mediates caspase-independent cell death induced by microtubule stabilizing agents in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peloruside A enhances apoptosis in H-ras-transformed cells and is cytotoxic to proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Marine Source of (-)-Peloruside A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sourcing, isolation, and biosynthesis of (-)-peloruside A, a potent microtubule-stabilizing agent with significant therapeutic potential. Addressed to researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and a visualization of its proposed biosynthetic pathway from its natural marine sponge host.
Executive Summary
This compound, a 16-membered macrolide, is a promising anti-cancer agent originally isolated from the marine sponge Mycale hentscheli.[1][2] This document outlines the exclusive natural sourcing of this valuable compound from this specific sponge species found in the coastal waters of New Zealand.[1][2][3][4] It details the extraction and purification processes, providing a comprehensive experimental protocol for its isolation. Furthermore, it presents a summary of the reported yields of peloruside A and its naturally occurring analogue, peloruside B, and illustrates the proposed biosynthetic pathway, which is believed to occur in a bacterial symbiont of the sponge.
Natural Source and Quantification
The primary and exclusive natural source of this compound identified to date is the marine sponge Mycale hentscheli.[1][2][3][4] This sponge is also the source of other bioactive congeners, including peloruside B and E.[5][6][7][8][9][10] The production of these compounds is attributed to a multiproducer microbiome within the sponge, where different bacterial symbionts are thought to be responsible for the biosynthesis of various bioactive molecules.[5][11][12]
Quantitative Yield Data
The isolation of peloruside A from its natural source is a low-yield process. The following table summarizes the reported yields of peloruside A and its congener, peloruside B, from the wet weight of the Mycale hentscheli sponge, as documented in scientific literature.
| Compound | Sponge Wet Weight (g) | Yield (mg) | Yield (%) | Reference |
| This compound | 230 | 1.1 | 0.00048% | [5] |
| Peloruside B | 230 | 0.327 | 0.00014% | [5] |
Experimental Protocols: Isolation of this compound
The following protocol is a detailed methodology for the extraction and purification of this compound from the marine sponge Mycale hentscheli. This protocol is adapted from the successful isolation of peloruside A and B as described in the scientific literature.[5]
1. Extraction
-
1.1. Sample Preparation: Cut the freshly collected or frozen sponge material (Mycale hentscheli) into small segments.
-
1.2. Maceration and Extraction: Place the sponge segments in a suitable vessel and add methanol (B129727) (MeOH) to fully immerse the material. Allow the extraction to proceed for 24 hours at room temperature with occasional agitation.
-
1.3. Solvent Collection: Decant the methanol extract.
-
1.4. Re-extraction: Repeat the extraction process (steps 1.2 and 1.3) with a fresh portion of methanol to ensure exhaustive extraction of the secondary metabolites.
-
1.5. Pooling of Extracts: Combine the methanol extracts from all extraction steps.
2. Initial Fractionation: Solid-Phase Extraction (SPE)
-
2.1. Adsorbent Loading: Load the combined methanolic extract onto a column packed with HP20 Diaion® polystyrene divinylbenzene (B73037) (PSDVB) resin.
-
2.2. Desalting: Wash the column with deionized water to remove salts and highly polar impurities.
-
2.3. Elution: Elute the column with a stepwise gradient of acetone (B3395972) (Me₂CO) in water. A typical elution profile is as follows:
-
20% Me₂CO in H₂O
-
55% Me₂CO in H₂O
-
55% Me₂CO in 0.2 M NH₄OH
-
55% Me₂CO in 0.2 M NH₄OH adjusted to pH 4 with acetic acid (AcOH)
-
-
2.4. Fraction Collection: Collect each fraction separately. The fraction containing peloruside A (typically the 55% Me₂CO/H₂O fraction) should be identified by analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
2.5. Concentration: Concentrate the target fraction to dryness under reduced pressure to yield a crude extract.
3. Chromatographic Purification
-
3.1. Reversed-Phase Chromatography:
-
Stationary Phase: C18-functionalized silica (B1680970) gel.
-
Mobile Phase: A gradient of methanol (MeOH) in water (H₂O).
-
Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the methanol/water gradient, collecting fractions. Monitor the fractions by TLC or HPLC to identify those containing peloruside A.
-
-
3.2. Normal-Phase Chromatography:
-
Stationary Phase: Diol-functionalized silica gel.
-
Mobile Phase: A gradient of acetonitrile (B52724) (MeCN) in dichloromethane (B109758) (CH₂Cl₂) or isopropanol (B130326) in n-hexane.
-
Procedure: Pool and concentrate the peloruside A-containing fractions from the reversed-phase step. Redissolve the residue and subject it to normal-phase chromatography. Elute with the chosen mobile phase gradient, collecting and analyzing fractions as before.
-
-
3.3. High-Performance Liquid Chromatography (HPLC):
-
Column: A semi-preparative or preparative reversed-phase HPLC column (e.g., C18).
-
Mobile Phase: An isocratic or gradient system of acetonitrile or methanol in water.
-
Procedure: Further purify the fractions containing peloruside A by HPLC to yield the pure compound.
-
4. Structural Elucidation
-
Confirm the identity and purity of the isolated this compound using standard spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for structural confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.
-
Visualization of the Proposed Biosynthetic Pathway
The biosynthesis of this compound is believed to be carried out by a polyketide synthase (PKS) pathway within a bacterial symbiont of Mycale hentscheli. The following diagram illustrates a simplified model of the proposed biosynthetic gene cluster (pel) and the sequential assembly of the peloruside backbone.
Caption: Proposed polyketide synthase (PKS) pathway for this compound biosynthesis.
This guide serves as a foundational resource for the scientific community engaged in the research and development of this compound and other marine natural products. The provided data and protocols are intended to facilitate further investigation into the therapeutic applications of this potent molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. niwa.co.nz [niwa.co.nz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peloruside B, a Potent Antitumor Macrolide from the New Zealand Marine Sponge Mycale hentscheli: Isolation, Structure, Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Developing a scalable synthesis of Peloruside A - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 8. jsmcentral.org [jsmcentral.org]
- 9. Peloruside B, a potent antitumor macrolide from the New Zealand marine sponge Mycale hentscheli: isolation, structure, total synthesis, and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cib.csic.es [cib.csic.es]
- 12. NMR determination of the bioactive conformation of peloruside A bound to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Intrigue: (-)-Peloruside A's Unique Mechanism of Action on Microtubules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(-)-Peloruside A, a natural macrolide isolated from the marine sponge Mycale hentscheli, has emerged as a potent microtubule-stabilizing agent with significant potential in oncology and beyond. Its unique mechanism of action, distinct from classical taxanes like paclitaxel, offers a promising avenue to overcome drug resistance and provides a valuable tool for dissecting the complexities of microtubule dynamics. This technical guide delves into the core of this compound's interaction with microtubules, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
The Core Mechanism: A Novel Binding Site and Allosteric Stabilization
This compound exerts its biological effects by binding directly to β-tubulin, a fundamental component of microtubules. Unlike taxanes, which bind to a pocket on the luminal side of the microtubule, this compound occupies a distinct, non-taxoid site on the exterior of the β-tubulin subunit. This external binding site is shared with or overlaps that of another marine-derived macrolide, laulimalide.
The binding of this compound to this novel site induces a conformational change in the tubulin dimer, promoting microtubule polymerization and suppressing their inherent dynamic instability. This stabilization is achieved through a unique allosteric mechanism that involves interactions at the inter-dimer and intra-dimer interfaces, as well as with protofilament contacts. This mode of action leads to the hyperstabilization of microtubules, disrupting the delicate balance required for proper mitotic spindle formation and function, ultimately resulting in a G2/M phase cell cycle arrest and induction of apoptosis.
A key advantage of its distinct binding site is its efficacy against cancer cell lines that have developed resistance to taxanes through mutations in the paclitaxel-binding site or overexpression of the P-glycoprotein (P-gp) drug efflux pump. Furthermore, this compound exhibits a synergistic cytotoxic effect when used in combination with taxoid-site drugs, suggesting a potential for combination therapies.
Quantitative Insights into this compound's Activity
The potency of this compound has been quantified across various cellular and biochemical assays. The following tables summarize key quantitative data, providing a comparative perspective on its efficacy.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | 20 (Mitotic Block) | |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.1 (Cell Migration) | |
| MCF7 | Human Breast Adenocarcinoma | 3.8 (Proliferation) | |
| MCF7 | Human Breast Adenocarcinoma | 25 (G2/M Block) | |
| HL-60 | Human Promyelocytic Leukemia | 7 | |
| P388 | Murine Leukemia | 18 | |
| A2780 (1A9) | Human Ovarian Carcinoma | ~5-40 (Proliferation) | |
| NSCLC Panel | Non-Small Cell Lung Cancer | 6 - 60 |
Table 2: Comparative IC50 Values of this compound and Paclitaxel
| Cell Line | Effect | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| HUVEC | Mitotic Block | 20 | 8 | |
| HUVEC | Cell Migration | 0.1 | 0.65 | |
| HL-60 | Proliferation | 7 | 22 |
Table 3: Effect of this compound on Microtubule Dynamics in Live Cells
| Cell Line | Parameter | Control | 0.25 nM Peloruside A | 25 nM Peloruside A | Reference |
| HUVEC | Dynamicity (µm/min) | 5.87 ± 0.43 | 2.32 ± 0.26 | - | |
| HUVEC | Pause Duration (%) | 47.3 ± 5.6 | 79.4 ± 2.4 | - | |
| HUVEC | Catastrophe Frequency (events/min) | 2.02 ± 0.21 | 1.21 ± 0.15 | - | |
| HUVEC | Rescue Frequency (events/min) | 5.94 ± 0.59 | 7.78 ± 1.05 | - | |
| MCF7 | Dynamicity Inhibition (%) | - | - | 45 | |
| MCF7 | Growth Rate Reduction (%) | - | - | 24 | |
| MCF7 | Growth Length Reduction (%) | - | - | 41 | |
| MCF7 | Time in Pause Increase (%) | - | - | 53 |
Table 4: Biochemical Parameters of this compound
| Parameter | Value | Condition | Reference |
| Apparent Kd | 0.35 µM | Binding to preformed tubulin polymer | |
| Ccrit (Tubulin Polymerization) | 11 µM | MAP-free in vitro system | |
| Ccrit (Tubulin Polymerization) - Paclitaxel | 4 µM | MAP-free in vitro system |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by the increase in turbidity (light scattering) at 340 nm.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Pre-warmed 96-well half-area plates
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep the mix on ice.
-
Compound Preparation: Prepare serial dilutions of this compound, paclitaxel, and DMSO in General Tubulin Buffer at 10x the final desired concentration.
-
Assay Setup: Pipette 10 µL of the 10x compound dilutions into the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) and the steady-state polymer mass can be determined.
Microtubule Co-sedimentation Assay
This assay is used to determine if a compound binds directly to microtubules. The principle is that if a compound binds to microtubules, it will co-pellet with them upon centrifugation.
Materials:
-
Purified tubulin
-
BRB80 buffer (80 mM PIPES-KOH, pH 6.8, 1 mM MgCl2, 1 mM EGTA)
-
GTP solution (100 mM)
-
Taxol (for stabilizing microtubules)
-
This compound
-
Glycerol cushion (e.g., 40% glycerol in BRB80)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
-
Antibodies against β-tubulin
Procedure:
-
Microtubule Polymerization: Polymerize tubulin (e.g., 2 mg/mL) in BRB80 buffer supplemented with 1 mM GTP by incubating at 37°C for 30 minutes. Stabilize the microtubules by adding taxol to a final concentration of 20 µM.
-
Binding Reaction: Incubate the taxol-stabilized microtubules with this compound at various concentrations for 30 minutes at 37°C.
-
Centrifugation: Layer the reaction mixture over a warm glycerol cushion in an ultracentrifuge tube. Centrifuge at a high speed (e.g., 100,000 x g) for 20 minutes at 25°C to pellet the microtubules.
-
Sample Collection: Carefully collect the supernatant. Wash the pellet with warm BRB80 buffer and then resuspend it in an equal volume of buffer.
-
Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for β-tubulin to determine the amount of tubulin in each fraction. An increase in the amount of tubulin in the pellet in the presence of the compound indicates stabilization.
Cell-Based Assays
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Procedure:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells, including any detached cells in the medium.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
chemical structure and stereochemistry of (-)-peloruside A
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Peloruside A
Introduction
This compound is the unnatural enantiomer of the potent microtubule-stabilizing agent, (+)-peloruside A. The natural product was first isolated from the New Zealand marine sponge Mycale hentscheli[1][2]. As a member of the macrolide family, peloruside A has garnered significant interest from the scientific community due to its potent cytotoxic activity against a range of cancer cell lines, which it achieves by arresting cells in the G2-M phase of the cell cycle and inducing apoptosis[1][3]. Its mechanism of action is similar to that of paclitaxel, yet it binds to a distinct, non-taxoid site on β-tubulin, making it a valuable lead compound for the development of new anticancer agents that can overcome taxane (B156437) resistance[4][5]. This guide provides a detailed overview of the .
Chemical Structure
This compound is a 16-membered polyoxygenated macrolide.[6] Its molecular formula is C₂₇H₄₈O₁₁[7]. The structure features a tetrahydropyran (B127337) ring embedded within the macrolactone framework, a gem-dimethyl group, and a functionalized side chain containing a Z-configured trisubstituted double bond[6][8]. It is a cyclic hemiketal and possesses multiple hydroxyl and methoxy (B1213986) functional groups[7].
The IUPAC name for this compound is (1R,3R,4S,7S,9S,11S,13R,14R,15R)-4,11,13,14-tetrahydroxy-7-[(2Z,4R)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one[9].
Caption: Figure 1. 2D representation of the chemical structure of this compound.
Stereochemistry
This compound possesses a complex stereochemical architecture with 11 stereogenic centers and one Z-configured double bond. The absolute configuration of the natural (+)-enantiomer was determined through extensive NMR spectroscopic analysis and ultimately confirmed by enantioselective total synthesis[6][10]. The synthesis of the unnatural (-)-enantiomer further solidified this assignment[11].
The absolute stereochemistry of this compound is as follows: 2S, 3R, 5R, 7R, 8R, 9R, 11S, 13S, 15S, 18R. The double bond between C16 and C17 has a Z-configuration[6]. The relative stereochemistry was elucidated using Nuclear Overhauser Effect (NOE) correlations from 2D NMR experiments, which provided insights into the spatial proximity of various protons within the macrolide ring and side chain[6].
Quantitative Data
Spectroscopic and biological activity data are crucial for the characterization and evaluation of this compound. While most literature reports focus on the natural (+)-peloruside A, the NMR and mass spectrometry data for the (-) enantiomer are identical, with the exception of the specific rotation, which is equal in magnitude but opposite in sign.
Table 1: Physicochemical Properties of Peloruside A
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₈O₁₁ | [6][7] |
| Molecular Weight | 548.7 g/mol | [7] |
| Specific Rotation [α]²³_D_ | +15.1 (c 0.1, CH₂Cl₂) for (+)-Peloruside A | [12] |
| Appearance | White solid | [6] |
Table 2: Biological Activity of Peloruside A
| Activity | Cell Line | IC₅₀ (nM) | Reference |
| Cell Division Inhibition | Human Endothelial Cells | 20.0 | [13] |
| Cell Migration Inhibition | Human Endothelial Cells | 0.10 | [13] |
| Microtubule Dynamicity Inhibition | Human Endothelial Cells | 0.10 | [13] |
| Capillary Tube Formation Inhibition | Human Endothelial Cells | 0.10 | [13] |
| Proliferation Inhibition (IC₅₀) | MCF7 (Breast Cancer) | 3.8 | [14] |
| G₂/M Block (IC₅₀) | MCF7 (Breast Cancer) | 25 | [14] |
Experimental Protocols
The structural elucidation and confirmation of this compound's stereochemistry have been heavily reliant on advanced spectroscopic techniques and complex multi-step total synthesis.
Structural Elucidation via NMR Spectroscopy
The conformation of peloruside A in solution and when bound to microtubules has been determined using a combination of NMR experiments.[15]
-
Protocol: A complete assignment of the ¹H NMR resonance signals is achieved using Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Transferred Nuclear Overhauser Effect Spectroscopy (T-ROESY) experiments[15][16].
-
TOCSY: Used to identify coupled proton spin systems within the molecule.
-
HSQC: Correlates proton signals with their directly attached carbon-13 nuclei.
-
T-ROESY/NOESY: Detects through-space correlations between protons, providing crucial information about the molecule's three-dimensional structure and relative stereochemistry[6][15]. For determining the bioactive conformation, Transferred NOESY (TR-NOESY) experiments are performed on peloruside A in the presence of stabilized microtubules[16][17]. This technique allows for the detection of NOEs of the ligand while it is bound to its large macromolecular target.
Enantioselective Total Synthesis
Several total syntheses of peloruside A and its enantiomer have been reported. A common strategy involves a convergent approach where two advanced fragments are synthesized and then coupled.
-
Representative Synthetic Strategy (Ghosh et al.): An enantioselective synthesis of (+)-peloruside A was achieved through a convergent route[12][18].
-
Fragment Synthesis: The C1-C10 and C11-C24 segments are synthesized separately. Key stereocenters are introduced using established asymmetric reactions such as Brown's asymmetric allylation and Sharpless asymmetric dihydroxylation[12].
-
Fragment Coupling: The two fragments are joined via a stereoselective aldol (B89426) reaction[12].
-
Macrolactonization: The 16-membered macrocycle is formed using Yamaguchi macrolactonization of the seco-acid precursor[12][19].
-
Final Steps: Subsequent steps involve selective methylation of a hemi-ketal and removal of protecting groups to yield the final natural product[12].
-
Caption: Figure 2. Convergent total synthesis workflow for peloruside A.
Mechanism of Action: Microtubule Stabilization
This compound exerts its biological effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.
-
Binding: It binds to β-tubulin, promoting the polymerization of tubulin dimers into stable microtubules[4].
-
Stabilization: This stabilization suppresses the dynamic instability of microtubules, a process of rapid growth and shrinkage that is critical for the proper function of the mitotic spindle during cell division[13][14].
-
Cell Cycle Arrest: The resulting dysfunctional mitotic spindle leads to an arrest of the cell cycle in the G2-M phase, which ultimately triggers programmed cell death (apoptosis)[2][3].
References
- 1. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. "Enantioselective total synthesis of peloruside A and spongidepsin" by Xiaoming Xu [docs.lib.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peloruside A | C27H48O11 | CID 6918506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (1R,3R,4S,7S,9S,11S,13R,14R,15R)-4,11,13,14-tetrahydroxy-7-[(2Z,4R)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one | C27H48O11 | CID 11353344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR determination of the bioactive conformation of peloruside A bound to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Unraveling the (-)-Peloruside A Binding Site on β-Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site of (-)-peloruside A on β-tubulin, a critical interaction for the development of novel microtubule-stabilizing anticancer agents. Peloruside A, a natural product isolated from a marine sponge, exhibits potent cytotoxic activity by stabilizing microtubules, similar to the well-known drug paclitaxel. However, a key distinction lies in its binding site on β-tubulin, which is separate from the taxol-binding site.[1][2][3] This unique binding location offers a promising avenue to overcome taxane (B156437) resistance in cancer therapy.[2][3] This document details the precise location of the peloruside A binding site, the critical amino acid residues involved, quantitative binding data, and the experimental methodologies used to elucidate these findings.
The Peloruside A Binding Pocket: A Novel Site on the Microtubule Exterior
Unlike taxanes, which bind to the interior of the microtubule lumen, this compound interacts with a distinct site on the exterior surface of the β-tubulin subunit.[1][4][5] This site is located near the inter-dimer interface with another β-tubulin molecule.[1] The binding of peloruside A is shared with another microtubule-stabilizing macrolide, laulimalide, suggesting a common pharmacophore interaction.[1][2][3]
Studies combining hydrogen-deuterium exchange (HDX) mass spectrometry, molecular docking, and the analysis of resistant cell lines have been instrumental in mapping this novel binding pocket.[1][4][6] These investigations have identified a cavity centered around tyrosine 340 (Y340) of β-tubulin as the core binding region.[1][4][6]
Key Amino Acid Residues Mediating Peloruside A Interaction
Mutagenesis studies and the characterization of cell lines resistant to peloruside A have pinpointed several key amino acid residues within β-tubulin that are crucial for drug binding and efficacy. Mutations in these residues can significantly decrease the binding affinity of peloruside A, leading to drug resistance.[1][7]
The following table summarizes the identified β-tubulin mutations and their impact on peloruside A activity:
| Mutation | Location | Effect on Peloruside A Activity | Reference |
| R306H | Cleft of the binding site | Confers resistance | [1][6] |
| Y340S | Center of the binding cavity | Confers resistance | [1][6] |
| N337D/L | Near the binding cavity | Confers resistance | [1][6][7] |
| A296S | Cleft of the binding site | Confers resistance | [1][6] |
| Q291M | Binding site residue | Increased sensitivity | [7] |
| D295I | Binding site residue | Confers resistance | [7] |
| V333W | Binding site residue | Confers resistance | [7] |
These residues are clustered in a region that forms a cleft where the side chain of peloruside A is thought to dock.[1][6] The location of these mutations provides strong evidence for the precise binding site of this important microtubule-stabilizing agent.
Quantitative Analysis of Peloruside A Binding
The interaction between this compound and β-tubulin has been quantified through various biochemical and cell-based assays. The following tables present key quantitative data from these studies.
Table 1: In Vitro Binding Affinity of [³H]Peloruside A to Tubulin Polymer
| Ligand | Apparent Kd (μM) | Apparent Ki (μM) |
| [³H]Peloruside A | 0.35 | - |
| (11-R)-Peloruside A | - | 9.3 |
| Laulimalide | - | 0.25 |
Data from competitive binding assays with preformed tubulin polymer.[8]
Table 2: Cellular Potency of Peloruside A in Parental and Resistant Ovarian Carcinoma Cell Lines
| Cell Line | Genotype | Peloruside A IC50 (nM) | Resistance Fold-Increase |
| A2780(1A9) Parental | Wild-type β-tubulin | ~6 | - |
| Pel A-D Lines | Mutations in β-tubulin (R306H, Y340S, N337D, A296S) | 60-90 | 10-15 |
IC50 values represent the concentration of drug required to inhibit cell growth by 50%.[1]
Experimental Protocols
The characterization of the peloruside A binding site has relied on a combination of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.
Generation and Characterization of Peloruside A-Resistant Cell Lines
This protocol describes the selection and analysis of cell lines that have developed resistance to peloruside A, a crucial step in identifying mutations within the drug's binding target.
-
Cell Culture and Drug Treatment: The human ovarian carcinoma cell line A2780(1A9) is cultured in standard conditions. To select for resistant cells, the parental cell line is exposed to gradually increasing concentrations of this compound over a prolonged period.[1]
-
Isolation of Resistant Clones: Single-cell clones are isolated from the resistant population and expanded.
-
Determination of Drug Sensitivity (IC50): The sensitivity of the parental and resistant cell lines to peloruside A and other microtubule-targeting agents is determined using a cell proliferation assay (e.g., MTT or SRB assay). Cells are seeded in 96-well plates and treated with a range of drug concentrations for a defined period (e.g., 72 hours). The IC50 value is calculated from the dose-response curves.[1]
-
Sequencing of β-Tubulin mRNA: Total RNA is extracted from both parental and resistant cell lines. Reverse transcription-polymerase chain reaction (RT-PCR) is performed to amplify the coding sequence of the major β-tubulin isotype (class I). The PCR products are then sequenced to identify any mutations.[1]
-
Functional Assays: The effect of peloruside A on the cell cycle is analyzed by flow cytometry. Cells are treated with the drug, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and the distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified.[1]
Competitive Binding Assay with [³H]Peloruside A
This assay is used to determine the binding affinity of unlabeled ligands to the peloruside A binding site on tubulin by measuring their ability to displace a radiolabeled form of the drug.
-
Preparation of Taxol-Stabilized Microtubules: Purified tubulin is polymerized in the presence of GTP and then stabilized with paclitaxel. The resulting microtubules are pelleted by ultracentrifugation and resuspended in a suitable buffer.
-
Binding Reaction: A fixed concentration of [³H]peloruside A is incubated with the taxol-stabilized microtubules in the presence of varying concentrations of a competitor ligand (e.g., unlabeled peloruside A, laulimalide, or paclitaxel).
-
Separation of Bound and Free Ligand: The reaction mixture is centrifuged to pellet the microtubules and any bound [³H]peloruside A. The supernatant containing the unbound radioligand is removed.
-
Quantification of Bound Ligand: The amount of radioactivity in the microtubule pellet is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of [³H]peloruside A (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[8]
Site-Directed Mutagenesis of β-Tubulin
This technique is employed to introduce specific mutations into the β-tubulin gene to investigate the role of individual amino acid residues in peloruside A binding and activity.
-
Plasmid Preparation: A mammalian expression vector containing the wild-type human βI-tubulin cDNA is used as a template.
-
Mutagenesis Reaction: Site-specific mutations are introduced using a commercially available site-directed mutagenesis kit according to the manufacturer's instructions. This typically involves PCR with primers containing the desired mutation.
-
Transformation and Selection: The mutated plasmids are transformed into competent E. coli for amplification. Plasmids are then purified and sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
Transfection into Mammalian Cells: The wild-type and mutant β-tubulin constructs are transfected into a suitable mammalian cell line (e.g., HEK293 or HeLa cells).
-
Analysis of Drug Sensitivity: The sensitivity of the transfected cells to peloruside A and other microtubule-targeting agents is assessed using cell viability assays as described previously.[7]
Visualizing the Molecular Landscape and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate key relationships and experimental workflows.
Figure 1: Distinct binding sites of microtubule stabilizers on β-tubulin.
Figure 2: Workflow for generating and analyzing peloruside A-resistant cell lines.
Figure 3: Experimental workflow for the competitive radioligand binding assay.
References
- 1. Mutations in the β-tubulin binding site for peloruside A confer resistance by targeting a cleft significant in side chain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peloruside A does not bind to the taxoid site on beta-tubulin and retains its activity in multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Mutations in the β-tubulin binding site for peloruside A confer resistance by targeting a cleft significant in side chain binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. βI-tubulin mutations in the laulimalide/peloruside binding site mediate drug sensitivity by altering drug-tubulin interactions and microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Assembly-Inducing Laulimalide/Peloruside A Binding Site on Tubulin: Molecular Modeling and Biochemical Studies with [3H]Peloruside A: Full Paper PDF & Summary | Bohrium [bohrium.com]
The Pharmacology and Toxicology Profile of (-)-Peloruside A: A Technical Guide
An in-depth analysis of a novel microtubule-stabilizing agent with significant therapeutic potential.
(-)-Peloruside A, a natural product isolated from the New Zealand marine sponge Mycale hentscheli, has emerged as a promising antimitotic agent with a distinct pharmacological profile that sets it apart from classical microtubule-targeting drugs like paclitaxel (B517696).[1][2][3] This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, preclinical efficacy, and safety profile, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Non-Taxoid Site Microtubule Stabilizer
This compound exerts its potent cytotoxic effects by stabilizing microtubules, a critical component of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][4] Unlike taxanes, which bind to a site on the interior of the β-tubulin subunit, peloruside A occupies a unique, external binding site on β-tubulin.[5][6][7] This distinct binding site is shared with or overlaps that of another marine natural product, laulimalide (B1674552).[6][7][8]
This unique mechanism of action has several important implications:
-
Overcoming Drug Resistance: this compound retains its activity in cancer cell lines that have developed resistance to paclitaxel through mechanisms such as overexpression of the P-glycoprotein (P-gp) efflux pump or mutations in the taxoid-binding site of β-tubulin.[9][10]
-
Synergistic Potential: Due to its different binding site, this compound exhibits synergistic effects when used in combination with taxoid-site drugs like paclitaxel and epothilone (B1246373) A, enhancing their antimitotic and cytotoxic activities.[11][12]
The stabilization of microtubules by peloruside A disrupts their dynamic instability, leading to a cascade of cellular events culminating in apoptosis. Key downstream effects include:
-
Cell Cycle Arrest: Treatment with this compound leads to a potent block in the G2/M phase of the cell cycle.[1][2][4]
-
Apoptosis Induction: The sustained mitotic arrest triggers programmed cell death (apoptosis).[1][2][13]
-
Anti-Angiogenic Properties: At concentrations significantly lower than those required for mitotic arrest, peloruside A potently inhibits endothelial cell migration, a crucial process in angiogenesis.[14]
In Vitro Pharmacology
The cytotoxic and anti-migratory activities of this compound have been evaluated in a wide range of cancer cell lines and endothelial cells.
Cytotoxicity
This compound demonstrates potent cytotoxicity against various human cancer cell lines, with IC50 values typically in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 6 - 60 | [9] |
| A549 | Non-Small Cell Lung Cancer | 6 - 60 | [9] |
| NCI/ADR-RES | Breast Cancer (P-gp overexpressing) | Not specified | [15] |
| 1A9 | Ovarian Carcinoma | Not specified | [11] |
| HL-60 | Myeloid Leukemia | Not specified | [11] |
| P388 | Murine Leukemia | 18 | [16] |
| MCF7 | Breast Cancer | 3.8 | [17] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | - | 20 (antimitotic) | [14] |
Anti-Migratory and Anti-Angiogenic Effects
A remarkable feature of this compound is its exceptional potency in inhibiting endothelial cell migration at concentrations significantly lower than those required for cytotoxicity. This suggests a wide therapeutic window for potential anti-angiogenic applications.
| Cell Type | Parameter | IC50 (nM) | Reference |
| HUVEC | Inhibition of Cell Migration | 0.1 | [14] |
| HUVEC | Inhibition of Mitosis | 20 | [14] |
In Vivo Pharmacology and Efficacy
Preclinical studies in xenograft models have demonstrated the in vivo antitumor efficacy of this compound.
| Xenograft Model | Cancer Type | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| H460 | Non-Small Cell Lung Cancer | 5 mg/kg, QD x 5, i.p. | 84 | [15][18] |
| H460 | Non-Small Cell Lung Cancer | 10 mg/kg, QD x 5, i.p. | 95 | [15][18] |
| A549 | Non-Small Cell Lung Cancer | Varied schedules, i.p. | 51 - 74 | [15][18] |
| NCI/ADR-RES | Breast Cancer (P-gp overexpressing) | Not specified | Superior to doxorubicin (B1662922) and paclitaxel | [15][18] |
Toxicology and Safety Profile
Preclinical toxicology studies in mice have provided initial insights into the safety profile of this compound.
-
Body Weight Loss: In xenograft studies, administration of peloruside A at effective doses (5 and 10 mg/kg) resulted in a significant body weight loss of 20-26% by day 12, which was comparable to the weight loss observed with paclitaxel treatment.[15]
-
Mortality: A high dose of 20 mg/kg (QD x 5) was associated with high mortality in mice.[15]
-
Combination Toxicity: Combination therapy of peloruside A with paclitaxel also resulted in high mortality in one study.[15]
These findings indicate that while this compound is a highly effective antitumor agent, careful dose optimization and monitoring for toxicity are crucial for its further development.
Experimental Protocols
Cell Proliferation and Cytotoxicity Assays
MTT Assay:
-
Seed cells (e.g., ovarian carcinoma 1A9, myeloid leukemic HL-60) in 96-well plates and allow to adhere overnight.
-
Treat cells with a range of concentrations of this compound, paclitaxel, or combinations of both for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.[11][12]
Cell Cycle Analysis
Propidium (B1200493) Iodide Staining and Flow Cytometry:
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Rehydrate the cells in PBS and treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry.
-
The percentage of cells in the G2/M phase of the cell cycle is determined from the DNA content histogram.[11][12]
Microtubule Stabilization Assay
In Situ Cell Assay:
-
Culture cells (e.g., HL-60) and treat with various concentrations of this compound for a defined period (e.g., 5 hours).
-
Lyse the cells in a microtubule-stabilizing buffer.
-
Separate the soluble (unpolymerized) and particulate (polymerized) tubulin fractions by centrifugation.
-
Resolve the proteins in each fraction by SDS-PAGE.
-
Perform Western blotting using an antibody against β-tubulin to detect the amount of tubulin in each fraction. An increase in the particulate fraction indicates microtubule stabilization.[11][12]
In Vivo Xenograft Studies
Athymic nu/nu Mouse Model:
-
Inject human cancer cells (e.g., H460, A549) subcutaneously into the flank of athymic nu/nu mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound, vehicle control, or standard-of-care drugs (e.g., paclitaxel, docetaxel) via a specified route (e.g., intraperitoneal, intravenous) and schedule (e.g., daily for 5 days).
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
Calculate the percent tumor growth inhibition (%TGI) at the end of the study.[15][18]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to apoptosis and anti-angiogenesis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Logical Relationship of Peloruside A's Activity in Resistant Cells
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of microtubule stabilization by laulimalide and peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microtubule-Stabilizing Drugs from Marine Sponges: Focus on Peloruside A and Zampanolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Peloruside A enhances apoptosis in H-ras-transformed cells and is cytotoxic to proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Peloruside B, a Potent Antitumor Macrolide from the New Zealand Marine Sponge Mycale hentscheli: Isolation, Structure, Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peloruside A Inhibits Growth of Human Lung and Breast Tumor Xenografts in an Athymic nu/nu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Cytotoxicity Profile of (-)-Peloruside A: A Technical Guide for Cancer Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Cytotoxic Activities of (-)-Peloruside A on Cancer Cells.
Introduction
This compound, a natural product isolated from the New Zealand marine sponge Mycale hentscheli, has emerged as a potent antimitotic agent with significant potential in oncology.[1][2] This technical guide provides a comprehensive overview of the initial cytotoxicity studies of this compound against various cancer cell lines. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its cytotoxic profile, the experimental methodologies employed in its evaluation, and its underlying mechanism of action. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise interpretation of the available scientific evidence.
Mechanism of Action: Microtubule Stabilization Leading to Apoptosis
This compound exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules.[3] This activity is analogous to that of the widely used chemotherapeutic agent paclitaxel; however, peloruside A binds to a distinct site on the microtubule, suggesting a potential for efficacy in paclitaxel-resistant cancers.[3] The stabilization of microtubules disrupts their dynamic instability, which is crucial for the formation and function of the mitotic spindle during cell division.[2][3]
This interference with microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[2] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[2][4] Studies have indicated that this apoptotic response can be dependent on the tumor suppressor protein p53, particularly under hypoxic conditions.[4] While the precise downstream signaling cascade is an area of ongoing research, evidence suggests a complex interplay of cell cycle checkpoint proteins and apoptosis regulators. One study noted a lack of activation of the initiator caspases-8 and -9 at a specific concentration and time point, hinting at a nuanced or alternative mechanism of apoptosis induction.[5]
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic potency of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's effectiveness in inhibiting cell growth by 50%, are summarized in the table below. These data demonstrate that this compound exhibits potent cytotoxic activity in the nanomolar range across various cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 7.7 | [1] |
| H460 | Non-Small Cell Lung Cancer | 4.3 | [1] |
| MCF7 | Breast Adenocarcinoma | 3.8 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 5.2 | [1] |
| OVCAR-3 | Ovarian Carcinoma | 3.1 | [1] |
| SK-OV-3 | Ovarian Carcinoma | 4.5 | [1] |
| PC-3 | Prostate Adenocarcinoma | 6.8 | [1] |
| DU145 | Prostate Carcinoma | 8.1 | [1] |
| PANC-1 | Pancreatic Carcinoma | 9.5 | [1] |
| MIA PaCa-2 | Pancreatic Carcinoma | 11.2 | [1] |
| HCT116 | Colon Carcinoma | 5.9 | [1] |
| HT-29 | Colon Adenocarcinoma | 7.2 | [1] |
| HL-60 | Promyelocytic Leukemia | 2.5 | [5] |
| 1A9 | Ovarian Carcinoma | 3.5 | [1] |
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the efficacy of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the incubation period, gently add 100 µL of cold 10% TCA to each well on top of the existing medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully remove the supernatant and wash the wells five times with tap water.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Mandatory Visualizations
Experimental Workflow: Cytotoxicity Assessment
References
- 1. p53 interferes with microtubule-stabilizing agent-induced apoptosis in prostate and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
(-)-Peloruside A: A Deep Dive into its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Peloruside A, a natural macrolide isolated from the marine sponge Mycale hentscheli, has emerged as a potent microtubule-stabilizing agent with significant antimitotic and anticancer properties.[1][2][3][4] Its mechanism of action, while similar in outcome to the well-known taxanes, involves binding to a distinct site on β-tubulin, making it a promising candidate for overcoming taxane (B156437) resistance.[5][6] This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, detailing its molecular mechanism, summarizing key quantitative data, and providing established experimental protocols for its study.
Mechanism of Action: Microtubule Stabilization and G2/M Arrest
This compound exerts its primary effect by binding to β-tubulin and stabilizing microtubules.[7][8] This hyperstabilization disrupts the dynamic instability of microtubules, which is crucial for the proper formation and function of the mitotic spindle during cell division.[8][9] The inability of the mitotic spindle to function correctly activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[10] The sustained activation of the SAC prevents the cell from proceeding from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][2][3][4][7] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), contributing to the cytotoxic effects of this compound against cancer cells.[1][2][3][4][11]
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell proliferation and cell cycle distribution across various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay |
| HL-60 | Human Myeloid Leukemia | 7 ± 4 | 48 | MTT |
| H441 | Human Lung Adenocarcinoma | Not explicitly stated, but effective at 100 nM | 48 | Not specified |
| HUVEC | Human Umbilical Vein Endothelial Cells | 20 | 24 | Mitotic Index |
| 1A9 | Human Ovarian Carcinoma | Not specified, but effects seen at 40 nM and 100 nM | Not specified | Not specified |
| 32D-ras | H-ras-transformed murine cells | Not specified, but potent apoptosis induction at 1.6 µM | 14 | Annexin-V/PI |
Data compiled from multiple sources.[3][9][10][11]
Table 2: Induction of Mitotic Arrest by this compound
| Cell Line | Concentration | % Metaphase-Arrested Cells | Exposure Time (h) |
| H441 | 1 µM | 34 ± 2 | 24 |
| HUVEC | 20 nM (IC50) | ~50 (mitotic index) | 24 |
For comparison, 1 µM Paclitaxel resulted in 64 ± 4% metaphase-arrested H441 cells under the same conditions.[3][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on the cell cycle.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a standard method for determining the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for the desired duration. Include a vehicle-treated control.
-
Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at 4°C for at least 2 hours (can be stored at -20°C for longer periods).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Microscopy for Microtubule Analysis
This technique allows for the visualization of microtubule organization within cells.
Materials:
-
Microscope coverslips
-
Microtubule-stabilizing buffer (e.g., containing PIPES, EGTA, MgCl₂, and a non-ionic detergent)
-
Fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and a vehicle control.
-
Permeabilization and Fixation: Gently wash the cells with pre-warmed PBS. Permeabilize with microtubule-stabilizing buffer for a brief period, followed by fixation with ice-cold methanol or paraformaldehyde.
-
Blocking: Wash the fixed cells with PBS and block with a suitable blocking buffer (e.g., PBS containing bovine serum albumin and a non-ionic detergent) to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody, followed by washing and incubation with the fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. This compound-treated cells are expected to show characteristic microtubule bundling and the formation of multiple asters in mitotic cells.[3]
Caption: A typical workflow for studying this compound's effects.
Signaling Pathways and Molecular Consequences
The G2/M arrest induced by this compound is a complex process involving several key regulatory proteins. The disruption of the mitotic spindle leads to the activation of the Spindle Assembly Checkpoint (SAC). Key proteins of the SAC, such as MAD2 and BUBR1, are recruited to unattached kinetochores, which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[10] This inhibition prevents the degradation of cyclin B1 and securin, proteins that are essential for the progression from metaphase to anaphase. The sustained high levels of cyclin B1/CDK1 activity maintain the cell in a mitotic state. Low concentrations of this compound have been shown to cause premature dissociation of MAD2 and BUBR1, potentially leading to aneuploidy.[10] Furthermore, prolonged mitotic arrest can lead to the upregulation of the tumor suppressor protein p53, which can contribute to the induction of apoptosis or cellular senescence.[12]
Caption: Key signaling events in this compound-mediated cell cycle arrest.
Conclusion and Future Directions
This compound is a potent microtubule-stabilizing agent that induces G2/M cell cycle arrest and apoptosis in cancer cells. Its distinct binding site on β-tubulin and its efficacy in taxane-resistant cell lines highlight its potential as a valuable therapeutic agent.[5] Further research should focus on elucidating the precise molecular interactions at its binding site, exploring its synergistic effects with other chemotherapeutic agents, and evaluating its in vivo efficacy and safety profile in preclinical and clinical settings. The detailed understanding of its impact on cell cycle progression is fundamental to its development as a next-generation anticancer drug.
References
- 1. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the synthesis of the novel antitumor agent peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Microtubule-Stabilizing Drugs from Marine Sponges: Focus on Peloruside A and Zampanolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncoscience.us [oncoscience.us]
- 10. Peloruside A, a microtubule-stabilizing agent, induces aneuploidy in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peloruside A enhances apoptosis in H-ras-transformed cells and is cytotoxic to proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Structural Similarities of (-)-Peloruside A to Other Macrolides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Peloruside A, a potent microtubule-stabilizing agent isolated from the marine sponge Mycale hentscheli, has emerged as a promising candidate in cancer chemotherapy. Its unique mechanism of action and structural features, particularly when compared to other microtubule-targeting macrolides, offer valuable insights for the development of novel anticancer therapeutics. This technical guide provides an in-depth analysis of the structural similarities and differences between this compound and other key macrolides, focusing on their binding interactions with tubulin and the resulting biological activities.
Structural Overview and Comparison
This compound is a 16-membered macrolide characterized by a polyketide backbone with several stereocenters.[1] Its structure shares some broad similarities with other microtubule-stabilizing macrolides like laulimalide (B1674552) and the epothilones. However, the specific arrangement of its functional groups and overall conformation distinguish it significantly, leading to a distinct binding mode on the tubulin polymer.
This compound and Laulimalide: A Shared, Non-Taxoid Binding Site
A critical aspect of peloruside A's pharmacology is its interaction with β-tubulin at a site distinct from the well-characterized taxoid-binding pocket occupied by paclitaxel (B517696) and the epothilones.[2][3][4] Competitive binding studies have demonstrated that peloruside A and laulimalide, another marine-derived macrolide, compete for the same or an overlapping binding site.[2][3][5] This novel binding location is situated on the exterior surface of the microtubule.[6][7]
X-ray crystallography has revealed that both peloruside A and laulimalide utilize their macrolide core structures to interact with a second tubulin dimer across protofilaments, a mechanism that contributes to microtubule stabilization.[6] Despite sharing a binding site, structural differences between peloruside A and laulimalide, such as the nature and orientation of their side chains, likely influence their specific interactions and biological potency.[8][9]
Comparison with Paclitaxel and Epothilones: Different Binding Pockets, Convergent Function
In contrast to peloruside A and laulimalide, paclitaxel (a taxane) and the epothilones are macrolides that bind to the taxoid site on the luminal side of the β-tubulin subunit.[10][11] While their binding sites are topographically distinct from the peloruside A/laulimalide site, the functional consequence is the same: stabilization of the microtubule polymer, leading to mitotic arrest and apoptosis.[1][11]
The existence of two distinct binding sites for microtubule-stabilizing agents has significant therapeutic implications. The activity of peloruside A is not affected by mutations in the taxoid-binding site that confer resistance to paclitaxel.[2][12] Furthermore, the use of peloruside A in combination with taxoid-site binders can result in synergistic effects in inhibiting cancer cell proliferation.[13][14]
Quantitative Biological Data
The following tables summarize key quantitative data comparing the biological activity of this compound with other microtubule-stabilizing macrolides.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | A2780 (Ovarian) | ~6 | [3] |
| HUVEC (Mitosis) | 20 | [15] | |
| MCF7 (Prolif.) | 3.8 | [16] | |
| MCF7 (G2/M) | 25 | [16] | |
| HL-60 (Leukemia) | 10 | [17] | |
| Paclitaxel | A2780 (Ovarian) | ~2 | [3] |
| HUVEC (Mitosis) | 8 | [15] | |
| Peloruside E | HL-60 (Leukemia) | 90 | [18] |
| Laulimalide Analog | MDA-MB-435 | ~100x less potent than Laulimalide | [19] |
Table 1: Comparative IC50 Values for Microtubule-Stabilizing Agents.
| Parameter | Peloruside A (25 nM) | Reference |
| Dynamicity Inhibition | 45% | [16] |
| Growth Rate Reduction | 24% | [16] |
| Growth Length Reduction | 41% | [16] |
| Time in Pause Increase | 53% | [16] |
| Time Growing Reduction | 36% | [16] |
| Length-based Catastrophe Inc. | 67% | [16] |
Table 2: Effects of this compound on Microtubule Dynamics in MCF7 Cells.
Experimental Protocols
Microtubule Stabilization Assay (In Vitro)
This assay directly measures the ability of a compound to promote the polymerization of purified tubulin.
Methodology:
-
Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction buffer containing GTP, a buffer (e.g., PIPES), and MgCl2 is prepared.
-
Initiation of Polymerization: The tubulin solution is added to the reaction mixture pre-warmed to 37°C in the presence of the test compound (e.g., peloruside A) or a control (e.g., paclitaxel or DMSO).
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves.
Competitive Binding Assay
This assay is used to determine if different compounds bind to the same or overlapping sites on a target protein.
Methodology:
-
Preparation of Stabilized Microtubules: Microtubules are polymerized from purified tubulin and stabilized with a known agent (e.g., paclitaxel).
-
Incubation with Labeled Ligand: A radiolabeled or fluorescently tagged ligand with a known binding site (e.g., [3H]paclitaxel) is incubated with the stabilized microtubules.
-
Competition: Increasing concentrations of an unlabeled competitor compound (e.g., peloruside A) are added to the mixture.
-
Separation of Bound and Free Ligand: The microtubules (with bound ligand) are separated from the unbound ligand, typically by centrifugation through a glycerol (B35011) cushion.
-
Quantification: The amount of labeled ligand bound to the microtubules is quantified (e.g., by scintillation counting).
-
Data Analysis: A decrease in the amount of bound labeled ligand with increasing concentrations of the unlabeled competitor indicates competition for the same binding site. The IC50 for displacement can then be calculated.[20][21] A variation of this assay demonstrated that laulimalide could displace peloruside A from stabilized microtubules, while paclitaxel could not.[2]
Visualizations
Figure 1: Binding sites of different macrolides on β-tubulin.
Figure 2: Convergent mechanism of action of microtubule stabilizers.
Conclusion
This compound represents a distinct class of microtubule-stabilizing macrolides with a unique binding site on β-tubulin that it shares with laulimalide. This differentiates it from taxoid-site binders like paclitaxel and the epothilones. The structural and mechanistic knowledge of how peloruside A and related compounds interact with microtubules provides a strong rationale for their continued investigation as anticancer agents, both as monotherapies and in combination with other chemotherapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mutations in the β-tubulin binding site for peloruside A confer resistance by targeting a cleft significant in side chain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule-Stabilizing Drugs from Marine Sponges: Focus on Peloruside A and Zampanolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structural basis of microtubule stabilization by laulimalide and peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Further Insight into the Interactions of the Cytotoxic Macrolides Laulimalide and Peloruside A with Their Common Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Epothilones: from discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Hallmarks of Molecular Action of Microtubule Stabilizing Agents: EFFECTS OF EPOTHILONE B, IXABEPILONE, PELORUSIDE A, AND LAULIMALIDE ON MICROTUBULE CONFORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Peloruside E (22-Norpeloruside A), a Pelorusane Macrolide from the New Zealand Marine Sponge Mycale hentscheli, Retains Microtubule-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Re-evaluation of the Fijianolide/Laulimalide Chemotype Suggests an Alternate Mechanism of Action for C-15/C-20 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-Peloruside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Peloruside A is a potent, macrocyclic natural product isolated from the New Zealand marine sponge Mycale hentscheli. It has garnered significant attention from the scientific community due to its powerful cytotoxic and antimitotic properties. Mechanistically, peloruside A stabilizes microtubules, a mode of action similar to the blockbuster anticancer drug paclitaxel (B517696) (Taxol®). However, it binds to a distinct, non-taxoid site on β-tubulin, making it a promising candidate for overcoming taxane (B156437) resistance in chemotherapy. Its complex stereochemical architecture, featuring ten stereocenters and a 16-membered macrolactone ring, has made it a formidable and attractive target for total synthesis. The development of efficient synthetic routes is crucial for producing sufficient quantities for further biological evaluation and for the generation of novel analogs with improved therapeutic profiles.
This document provides a detailed overview of the key total synthesis strategies developed for this compound, with a focus on comparative data, key experimental protocols, and visual representations of the synthetic logic.
Overview of Major Synthetic Strategies
The total synthesis of this compound has been accomplished by several research groups, each employing unique and innovative strategies. A common theme among these syntheses is a convergent approach, where the complex molecule is assembled from smaller, stereochemically defined fragments. This strategy generally allows for greater efficiency and flexibility compared to a linear approach. The primary disconnections are typically made at ester or carbon-carbon bonds within the acyclic backbone, leading to two or three key fragments that are synthesized independently and then coupled.
Key strategic bond disconnections often include:
-
Macrolactonization: The final ring-closing step is almost universally a macrolactonization between the C1 carboxylate and the C15 hydroxyl group.
-
Aldol (B89426) Additions: Carbon-carbon bond formations to connect the main fragments frequently rely on highly stereoselective aldol reactions.
-
Other C-C Bond Formations: Various other coupling strategies, including reductive aldol reactions and additions to vinyl lithium species, have been employed.
The first total synthesis by the De Brabander group in 2003 was instrumental as it led to the synthesis of the unnatural (+)-enantiomer, which by comparison with the natural product, established the absolute stereochemistry of this compound.[1] Subsequent syntheses by groups such as Paterson, Evans, Ghosh, and Jacobsen have introduced novel methodologies and improved the overall efficiency.
Comparative Analysis of Key Syntheses
The efficiency of a total synthesis can be evaluated by several metrics, including the longest linear sequence (LLS), the total number of steps, and the overall yield. The following table summarizes these quantitative data for the most prominent total syntheses of this compound.
| Lead Author(s) | Year | Key Strategy / Reactions | Longest Linear Sequence (LLS) | Overall Yield (%) |
| De Brabander, J. K. | 2003 | First synthesis; established absolute configuration; Mitsunobu macrolactonization. | 26 steps | Not explicitly stated |
| Paterson, I. | 2005 | Convergent three-fragment (C1-C6, C7-C11, C12-C19) assembly; Boron-mediated aldol reactions. | 24 steps | Not explicitly stated |
| Ghosh, A. K. | 2008 | Convergent C1-C10 and C11-C24 fragment coupling; Reductive aldol reaction; Yamaguchi macrolactonization. | 25 steps | 2.7% |
| Evans, D. A. | 2009 | Convergent synthesis via two successive boron-mediated aldol additions to a central C7-C11 dialdehyde (B1249045) synthon. | 22 steps | ~1.5% |
| Jacobsen, E. N. | 2010 | Convergent approach using catalytic asymmetric methods; Hetero-Diels-Alder reaction to construct the pyran ring. | 20 steps | Not explicitly stated |
Note: Overall yields for some syntheses were not explicitly stated in the primary publications and are therefore omitted.
Key Synthetic Strategies and Retrosynthetic Analysis
The logical approach to deconstructing a complex target molecule, known as retrosynthetic analysis, reveals the underlying strategy of a total synthesis. Below are graphical representations of the retrosynthetic analyses for three distinct and influential syntheses of this compound.
Figure 1. Retrosynthetic analyses of the Ghosh, Evans, and Jacobsen total syntheses of this compound.
Detailed Experimental Protocols
The following protocols are representative of key transformations in the synthesis of this compound and are adapted from the primary literature. These are intended for experienced synthetic chemists. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are required unless otherwise specified.
Protocol 1: Ghosh's Reductive Aldol Coupling for C10-C11 Bond Formation
This protocol describes the key fragment coupling reaction developed by the Ghosh group, which unites the C1-C10 and C11-C24 segments via a reductive aldol reaction.[2][3][4] This reaction is noteworthy for its high yield and stereoselectivity in forming a sterically hindered C-C bond.
Reaction Scheme: C1-C10 Enone + C11-C24 Aldehyde → Aldol Adduct
Materials:
-
C1-C10 Enone fragment
-
C11-C24 Aldehyde fragment
-
L-Selectride (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and septum
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask containing a solution of the C1-C10 enone (1.0 equiv) in anhydrous THF (0.05 M), cool the solution to -78 °C.
-
Slowly add L-Selectride (1.1 equiv, 1.0 M in THF) dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
In a separate flame-dried flask, prepare a solution of the C11-C24 aldehyde (1.2 equiv) in anhydrous THF.
-
Add the solution of the aldehyde to the enolate solution at -78 °C dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to afford the desired aldol adduct (Typical reported yield: 92%).[3][4]
Figure 2. Workflow for the Ghosh Reductive Aldol Coupling.
Protocol 2: Evans' Boron-Mediated Aldol Addition
This protocol is representative of the key fragment coupling reactions in the Evans synthesis, which relies on the high diastereoselectivity of boron enolates.[1][5] This specific example details the coupling of the C1-C6 methyl ketone with the C7-C11 aldehyde.
Reaction Scheme: C1-C6 Methyl Ketone + C7-C11 Aldehyde → Aldol Adduct
Materials:
-
C1-C6 Methyl Ketone fragment
-
C7-C11 Aldehyde fragment
-
9-Borabicyclo[3.3.1]nonane trifluoromethanesulfonate (B1224126) (9-BBNOTf)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Toluene (B28343)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Flame-dried round-bottom flask with stir bar and septum
-
Syringes and needles
-
Low-temperature cooling bath (-78 °C and 0 °C)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the C1-C6 methyl ketone (1.0 equiv) and dissolve in anhydrous toluene (0.1 M).
-
Cool the solution to 0 °C and add triethylamine (1.5 equiv).
-
Add 9-BBNOTf (1.3 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes to generate the boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of the C7-C11 aldehyde (1.1 equiv) in anhydrous toluene dropwise.
-
Stir the mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding methanol, followed by saturated aqueous NaHCO₃ solution.
-
Carefully add 30% H₂O₂ dropwise at 0 °C (Note: exothermic reaction). Stir vigorously for 1 hour.
-
Add saturated aqueous Na₂S₂O₃ to quench excess peroxide.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel flash chromatography (Typical reported yield: 81%).[5]
Protocol 3: Yamaguchi Macrolactonization
This protocol describes the final ring-closing step to form the 16-membered macrolactone, a method widely used in the synthesis of peloruside A and other macrolides.[2][6][7] The procedure relies on the formation of a mixed anhydride (B1165640) under high dilution to favor the intramolecular cyclization.
Reaction Scheme: Seco-acid → this compound (protected)
Materials:
-
Seco-acid precursor
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene (for high dilution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Two round-bottom flasks (one for anhydride formation, one for high dilution)
-
Syringe pump for slow addition
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the seco-acid (1.0 equiv) and dissolve in anhydrous THF (0.1 M).
-
Add triethylamine (1.2 equiv).
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) and stir the mixture at room temperature for 2 hours to form the mixed anhydride.
-
In a separate, larger, flame-dried flask, add anhydrous toluene to achieve a final concentration of the seco-acid of approximately 0.001 M (high dilution). Add DMAP (4.0 equiv) and heat the toluene to 60-80 °C.
-
Filter the mixed anhydride solution through a pad of Celite to remove triethylamine hydrochloride, washing with a small amount of anhydrous THF.
-
Using a syringe pump, add the filtered mixed anhydride solution to the heated toluene/DMAP solution over a period of 4-6 hours.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude macrolactone by silica gel flash chromatography (Typical reported yields: 60-75%).[1][5]
Conclusion
The total synthesis of this compound has been a fertile ground for the development and application of modern synthetic organic chemistry. The convergent strategies employed by leading research groups highlight the power of fragment-based approaches to complex molecule synthesis. Key reactions such as stereoselective aldol additions and robust macrolactonization techniques have been pivotal to the success of these endeavors. The continued refinement of these synthetic routes will not only provide access to this promising anticancer agent for further study but also pave the way for the creation of novel analogs with potentially superior therapeutic properties. The protocols and comparative data presented herein serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry.
References
- 1. An aldol-based synthesis of (+)-peloruside a, a potent microtubule stabilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of peloruside A via kinetic lactonization and relay RCM cyclization reactions (and identification of iso-peloruside A) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Enantioselective total synthesis of peloruside A and spongidepsin" by Xiaoming Xu [docs.lib.purdue.edu]
- 5. Purdue Chemistry: The Ghosh Laboratory: Complete Publications Listing [chem.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of (-)-Peloruside A in Microtubule Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Peloruside A is a potent microtubule-stabilizing agent isolated from the New Zealand marine sponge Mycale hentscheli.[1][2] It exhibits cytotoxic activity against various cancer cell lines by arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1][2] Unlike the widely used taxane (B156437) drugs, this compound binds to a distinct, non-taxoid site on β-tubulin.[3][4] This unique mechanism of action makes it a valuable tool for studying microtubule dynamics and a promising candidate for the development of new anticancer therapies, particularly in overcoming taxane resistance.[4]
These application notes provide detailed protocols for utilizing this compound in in vitro microtubule polymerization assays. The protocols described herein are designed to enable researchers to characterize the effects of this compound on tubulin assembly and to determine key quantitative parameters such as the effective concentration for polymerization.
Mechanism of Action
This compound enhances the polymerization of tubulin into microtubules and stabilizes the resulting polymers against depolymerization. It binds to a unique site on the exterior of β-tubulin, distinct from the binding site of taxanes like paclitaxel (B517696).[4] This binding allosterically stabilizes the microtubule lattice, promoting the formation of microtubules and suppressing their dynamic instability. Studies have shown that this compound can synergize with taxoid-site drugs to inhibit cancer cell proliferation.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on microtubule-related processes.
Table 1: In Vitro Effects of this compound on Tubulin Polymerization
| Parameter | Value | Conditions | Reference |
| Apparent Kd | 0.35 µM | Binding to preformed tubulin polymer | [5] |
| Apparent Ki (vs. [3H]peloruside A) | 9.3 µM | For (11-R)-peloruside A | [5] |
| Apparent Ki (vs. [3H]peloruside A) | 0.25 µM | For laulimalide | [5] |
Table 2: Cellular Effects of this compound on Microtubule Dynamics and Cell Cycle
| Parameter | Cell Line | Value | Reference |
| IC50 (Mitotic Block) | Human Umbilical Vein Endothelial Cells (HUVEC) | 20 nM | [6] |
| IC50 (Cell Proliferation) | MCF7 (Human Breast Adenocarcinoma) | 3.8 nM | [3] |
| G₂/M Block Concentration | MCF7 | 25 nM | [3] |
| Dynamicity Inhibition (at 3.8 nM) | MCF7 | 23% | [3] |
| Dynamicity Inhibition (at 25 nM) | MCF7 | 45% | [3] |
Experimental Protocols
Two common methods for monitoring in vitro microtubule polymerization are presented: a fluorescence-based assay and a turbidity-based assay.
Protocol 1: Fluorescence-Based Microtubule Polymerization Assay
This protocol utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the mass of the microtubule polymer.
Materials:
-
Lyophilized tubulin (>99% pure)
-
This compound stock solution (in DMSO)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (10 mM in water)
-
Fluorescent Reporter (e.g., DAPI)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Black, 96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of this compound by diluting the stock solution in General Tubulin Buffer to the desired final concentrations (e.g., in the range of 1 nM to 10 µM).
-
Prepare a positive control solution of paclitaxel (e.g., 10 µM final concentration).
-
Prepare a vehicle control with the same final concentration of DMSO as the drug solutions.
-
On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL.
-
Prepare the final polymerization buffer by adding GTP to a final concentration of 1 mM, glycerol to a final concentration of 10% (v/v), and the fluorescent reporter to its recommended final concentration.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
In the wells of the 96-well plate, add the appropriate volume of the this compound working solution, paclitaxel, or vehicle control.
-
To initiate the polymerization reaction, add the cold tubulin solution in the final polymerization buffer to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the polymerization curve.
-
The steady-state fluorescence intensity can be used to determine the extent of polymerization.
-
To determine the EC50 value for polymerization, plot the Vmax or the steady-state fluorescence values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Protocol 2: Turbidity-Based Microtubule Polymerization Assay
This method monitors the increase in light scattering as tubulin monomers polymerize into microtubules. The change in absorbance at 340 nm is proportional to the mass of the microtubule polymer.
Materials:
-
Lyophilized tubulin (>99% pure)
-
This compound stock solution (in DMSO)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (10 mM in water)
-
Glycerol
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Clear, 96-well microplate
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Follow the same reagent preparation steps as in Protocol 1, omitting the fluorescent reporter.
-
-
Assay Setup:
-
Pre-warm the spectrophotometer/plate reader and the 96-well plate to 37°C.
-
Add the this compound working solution, paclitaxel, or vehicle control to the wells.
-
Initiate the reaction by adding the cold tubulin solution in the final polymerization buffer to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time.
-
Analyze the data as described in Protocol 1, using absorbance values instead of fluorescence intensity.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Fluorescence-Based Assay
Caption: Experimental workflow for the fluorescence-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Assembly-Inducing Laulimalide/Peloruside A Binding Site on Tubulin: Molecular Modeling and Biochemical Studies with [3H]Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo experimental design using (-)-peloruside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro and in vivo experimental design and execution using (-)-peloruside A, a potent microtubule-stabilizing agent. Detailed protocols for key assays are provided, along with data presented in a structured format and visualizations to clarify complex processes.
Introduction and Mechanism of Action
This compound is a macrolide natural product isolated from the New Zealand marine sponge Mycale hentscheli.[1][2] It exhibits potent cytotoxic and antiproliferative activity against a range of cancer cell lines by functioning as a microtubule-stabilizing agent.[1][3]
Similar to taxanes like paclitaxel, peloruside A promotes the polymerization of tubulin, leading to the formation of hyper-stabilized, non-functional microtubules.[2][4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][5]
A crucial distinction is its binding site. Unlike taxanes, which bind to the interior of the microtubule lumen, peloruside A binds to a unique, non-taxane site on the exterior of β-tubulin.[1][6][7] This distinct mechanism allows peloruside A to remain effective in cancer cell lines that have developed resistance to taxanes, often through mechanisms like P-glycoprotein overexpression.[5]
In Vitro Experimental Design
In vitro studies are essential for determining the cytotoxic potential, mechanism of action, and cellular effects of this compound.
A. Cell Viability and Cytotoxicity Assays
Application Note: These assays are fundamental for quantifying the dose-dependent effect of peloruside A on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the drug concentration required to inhibit 50% of cell growth. Peloruside A typically demonstrates potent activity in the low nanomolar range.[3][8]
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| H460 | Non-Small Cell Lung | 13 | [3] |
| A549 | Non-Small Cell Lung | 20 | [3] |
| NCI/ADR-RES | Ovarian (P-gp overexpressing) | 26 | [3] |
| MDA-MB-231 | Breast | ~1-10 (Significant inhibition) | [3] |
| PC-3 | Prostate | ~1-10 (Significant inhibition) | [3] |
| HUVEC | Endothelial | 20 | [9] |
| 1A9 | Ovarian Carcinoma | ~15-20 | [10] |
| HL-60 | Myeloid Leukemia | ~20 | [10] |
Protocol: MTT Cell Viability Assay [11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of peloruside A, a vehicle control (DMSO), and a "medium only" blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as (OD_treated - OD_blank) / (OD_control - OD_blank) * 100. Plot the viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
B. In Vitro Microtubule Polymerization Assay
Application Note: This cell-free assay provides direct evidence of this compound's microtubule-stabilizing activity. The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured over time by spectrophotometry at 350 nm.[12][13] A positive result is a significant increase in turbidity at a lower tubulin concentration or at a faster rate compared to a control without the drug.
Protocol: Turbidimetric Microtubule Polymerization Assay [13][14]
-
Reagent Preparation:
-
Purified tubulin (>99% pure) is resuspended in a polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
Prepare a 100 mM stock of GTP in polymerization buffer.
-
Prepare a stock solution of this compound in DMSO.
-
-
Reaction Setup: On ice, prepare reaction mixtures in a UV-transparent microplate or cuvettes. A typical reaction contains tubulin (e.g., 10 µM), GTP (1 mM), and the desired concentration of this compound or vehicle control (DMSO).
-
Initiation: Place the plate or cuvettes into a spectrophotometer pre-warmed to 37°C. This temperature shift initiates polymerization.
-
Measurement: Immediately begin recording the absorbance at 350 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
Analysis: Plot absorbance (turbidity) versus time. Compare the polymerization curves of samples treated with peloruside A to the negative control. Look for a shorter lag phase, a faster polymerization rate, and a higher final plateau, which indicate microtubule stabilization.
C. Immunofluorescence Staining of Microtubules
Application Note: This imaging-based technique allows for the direct visualization of the effects of this compound on the microtubule cytoskeleton within intact cells.[15] In treated cells, one expects to observe a significant increase in microtubule polymer mass, often characterized by the formation of thick microtubule bundles and abnormal mitotic spindles.[16]
Protocol: Immunofluorescence Staining for α-Tubulin [15][17][18]
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips. Treat the cells with this compound at the desired concentration (e.g., 1-2x the IC50) and for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Fixation: To preserve microtubule structures, pre-warm wash buffer (PBS) and fixation buffer. Wash cells briefly with warm PBS, then fix with 3.7% formaldehyde (B43269) in PBS for 10-15 minutes at 37°C.[16][18]
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cell membranes by incubating with 0.2% Triton X-100 in PBS for 5-10 minutes at room temperature.[16]
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% normal goat serum in PBS) for 60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 90 minutes at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) for 60 minutes at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. (Optional) Counterstain nuclei with DAPI for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of the microtubule network in treated versus control cells.
In Vivo Experimental Design
In vivo studies are critical for evaluating the therapeutic efficacy and tolerability of this compound in a whole-organism context.
Application Note: The most common preclinical models are tumor xenografts in immunocompromised mice (e.g., athymic nu/nu mice).[3][19] In these studies, human cancer cells are implanted subcutaneously, and once tumors are established, animals are treated with peloruside A. Efficacy is primarily measured by tumor growth inhibition (%TGI), and toxicity is monitored by changes in body weight and general animal health.[3]
Quantitative Data: In Vivo Efficacy of this compound in Xenograft Models [3][19][20]
| Cell Line | Tumor Model | Mouse Strain | Dose & Schedule | % TGI* | Reference |
| H460 | Lung Xenograft | Athymic nu/nu | 5 mg/kg, QD x 5, i.p. | 84% | [3][19] |
| H460 | Lung Xenograft | Athymic nu/nu | 10 mg/kg, QD x 5, i.p. | 95% | [3][19] |
| A549 | Lung Xenograft | Athymic nu/nu | 7.5 mg/kg, Q2D x 3, i.p. | 74% | [3][19] |
| NCI/ADR-RES | Breast Xenograft | Athymic nu/nu | 10 mg/kg, QD x 5, i.p. | Not specified, but better tolerated and more effective than doxorubicin (B1662922) or paclitaxel | [3][19] |
*TGI: Tumor Growth Inhibition. Dosing schedules are abbreviated (e.g., QD x 5 is once daily for 5 days; i.p. is intraperitoneal).
Protocol: General Tumor Xenograft Efficacy Study [3][19]
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 H460 cells) into the flank of female athymic nu/nu mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²) / 2).
-
Randomization: When tumors reach the target size, randomize animals into treatment and control groups (n=7-10 animals per group), ensuring similar average tumor volumes across groups.
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 0.9% saline with 10% DMSO and 20% PEG-400).[3] Administer the drug according to the planned dose and schedule (e.g., intraperitoneal injection). The control group receives the vehicle only.
-
Monitoring: Throughout the study, measure tumor volumes and animal body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study typically concludes when tumors in the control group reach a predetermined size or after a fixed duration.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Analyze body weight changes to assess toxicity.
References
- 1. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A unique mode of microtubule stabilization induced by peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of microtubule stabilization by laulimalide and peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of microtubule stabilizers by semiautomated in vitro microtubule protein polymerization and mitotic block assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
- 18. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 19. Peloruside A Inhibits Growth of Human Lung and Breast Tumor Xenografts in an Athymic nu/nu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (-)-Peloruside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Peloruside A is a potent microtubule-stabilizing agent isolated from the marine sponge Mycale hentscheli. Its unique mechanism of action, distinct from the taxane (B156437) binding site on β-tubulin, makes it a promising candidate for cancer chemotherapy, particularly against taxane-resistant cancers. Accurate quantification of this compound in various biological matrices is crucial for preclinical and clinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies.
This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are based on established methods for analogous microtubule-stabilizing agents, such as paclitaxel (B517696) and epothilones, and are intended to serve as a comprehensive guide for researchers.
Analytical Techniques: A Comparative Overview
The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of recommended techniques.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Nanogram (ng) range | Picogram (pg) to femtogram (fg) range |
| Selectivity | Moderate to high | Very high |
| Matrix Effect | Moderate | Can be significant, requires careful method development. |
| Instrumentation Cost | Lower | Higher |
| Primary Application | Quantification in simple matrices, quality control of bulk drug substance. | Quantification in complex biological matrices (plasma, tissue). |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by HPLC-UV
This protocol details a reversed-phase HPLC method with UV detection, suitable for quantifying this compound in plasma samples, adapted from methods for paclitaxel.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Paclitaxel, 10 µg/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an HPLC vial for analysis.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 227 nm
-
Run Time: Approximately 10 minutes
3. Calibration and Quantification
Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 10, 50, 100, 500, 1000, and 2000 ng/mL). Process these standards alongside the unknown samples using the same sample preparation procedure. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. Determine the concentration of this compound in the unknown samples from this calibration curve.
Protocol 2: Ultrasensitive Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in plasma, which is essential for detailed pharmacokinetic studies. The methodology is adapted from established procedures for docetaxel (B913) and epothilone (B1246373) B.[4][5][6]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 solid-phase extraction (SPE) cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., deuterated this compound or a structural analog like laulimalide, 100 ng/mL in methanol).
-
Vortex and load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Transfer to an LC-MS/MS vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: Linear gradient from 30% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 30% B
-
3.6-5.0 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: m/z 571.3 → [Fragment ion 1], m/z 571.3 → [Fragment ion 2]
-
Internal Standard (IS): [IS precursor ion] → [IS fragment ion] (Note: The specific fragment ions for this compound need to be determined by direct infusion and collision-induced dissociation experiments.)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
3. Data Analysis
Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of plasma standards with known concentrations of this compound.
Data Presentation
The following tables summarize the key quantitative parameters that should be assessed during method validation.
Table 1: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% Bias) at LLOQ | < 20% |
| Precision (%RSD) at LLOQ | < 20% |
| Accuracy (% Bias) at other QC levels | < 15% |
| Precision (%RSD) at other QC levels | < 15% |
| Recovery | > 85% |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) at LLOQ | < 20% |
| Precision (%RSD) at LLOQ | < 20% |
| Accuracy (% Bias) at other QC levels | < 15% |
| Precision (%RSD) at other QC levels | < 15% |
| Recovery | > 90% |
| Matrix Effect | < 15% |
Visualizations
Signaling Pathway of Microtubule-Stabilizing Agents
Caption: Mechanism of action for this compound.
Experimental Workflow for HPLC-UV Quantification
Caption: HPLC-UV sample preparation workflow.
Experimental Workflow for LC-MS/MS Quantification
Caption: LC-MS/MS sample preparation workflow.
References
- 1. Quantification of paclitaxel metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection: Application to Pharmacokinetics and Tissues Distribution Study of Paclitaxel Loaded Targeted Polymeric Micelles in Tumor Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cryo-EM Structural Analysis of (-)-Peloruside A Bound to Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Peloruside A, a potent microtubule-stabilizing agent isolated from the New Zealand marine sponge Mycale hentscheli, has emerged as a promising candidate for cancer chemotherapy.[1] Unlike the widely used taxanes, peloruside A binds to a distinct, non-taxoid site on the exterior of β-tubulin.[1][2][3] This unique binding site allows it to overcome multidrug resistance mediated by P-glycoprotein overexpression and mutations in the taxoid-binding site.[4][5] Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the high-resolution structure of peloruside A bound to tubulin, providing critical insights into its mechanism of action and offering a structural basis for the development of new anticancer agents.[3] These application notes provide a summary of the key findings and detailed protocols for the cryo-EM structural analysis of the peloruside A-tubulin complex.
Key Findings from Cryo-EM Structural Analysis
Cryo-EM studies have revealed the three-dimensional structure of microtubules stabilized by this compound at near-atomic resolution.[3] These studies have precisely mapped the binding pocket of peloruside A and detailed its interactions with β-tubulin, providing a molecular understanding of its microtubule-stabilizing activity.
Peloruside A Binding Site and Interactions
Peloruside A binds to a novel site on the exterior surface of the microtubule, near the lateral interface between adjacent protofilaments.[1][3] This is in contrast to taxanes like paclitaxel, which bind to the luminal side of the microtubule.[1] The binding pocket is located on β-tubulin and involves a continuous loop of the protein.[6] Mutations in residues within this site, such as R306H, Y340S, N337D, and A296S, have been shown to confer resistance to peloruside A, confirming the location of the binding site.[6]
Structural Effects on the Microtubule Lattice
The binding of peloruside A induces distinct structural changes in the microtubule lattice.[3] Notably, it regularizes the microtubule structure, particularly at the "seam" where there are heterologous interactions between tubulin dimers.[3] This regularization is a key aspect of its stabilization mechanism. In contrast, taxane-site binders like Taxol can induce structural heterogeneity in the microtubule lattice.[3] When co-bound with Taxol, peloruside A's regularizing effect can override the heterogeneity induced by Taxol.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from cryo-EM studies of peloruside A-bound microtubules.
| Parameter | Peloruside A-MT | Drug-free MT | Taxol-MT | Zampanolide-MT | Peloruside A-Taxol-MT | Reference |
| Resolution (Å) | 3.9 | - | 3.9 | 4.2 | 4.1 | [3][7] |
| Axial Repeat (Å) | 81.5 | 81.0 | - | - | 81.5 | [3][7] |
| Intra-dimer Distance (Å) | - | - | - | - | Intermediate | [7] |
| Inter-dimer Distance (Å) | - | - | - | - | Intermediate | [7] |
Table 1: Cryo-EM reconstruction parameters of microtubules bound to various stabilizing agents.
| Cell Line | Drug | IC₅₀ for Proliferation (nM) | IC₅₀ for G₂/M Block (nM) | Reference |
| MCF7 | This compound | 3.8 | 25 | [8] |
Table 2: Cellular activity of this compound in MCF7 breast cancer cells.
| Parameter | Control | 0.2 nM Peloruside A | 0.2 nM Paclitaxel | Reference |
| Migration Rate (µm/h) | 12.2 | - | - | [9] |
| IC₅₀ for Migration (nM) | - | 0.1 | 0.65 | [9] |
Table 3: Effect of this compound on endothelial cell migration.
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the cryo-EM structural analysis of peloruside A-bound microtubules.[10][11][12]
Tubulin Polymerization and Stabilization
-
Tubulin Preparation: Start with purified tubulin from a suitable source (e.g., bovine brain or recombinant expression).
-
Polymerization Buffer: Prepare a polymerization buffer (e.g., BRB80: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) supplemented with GTP.
-
Induction of Polymerization: Induce microtubule polymerization by incubating the tubulin solution at 37°C.
-
Stabilization with Peloruside A: Add this compound to the polymerized microtubules to the desired final concentration and incubate to allow for binding and stabilization.
Cryo-EM Sample Preparation
-
Grid Preparation: Use glow-discharged holey carbon grids (e.g., Quantifoil R1.2/1.3).
-
Sample Application: Apply a small volume (e.g., 2-3 µL) of the peloruside A-stabilized microtubule solution to the grid.
-
Blotting and Plunging: Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV). This process should be carried out at a controlled temperature and humidity (e.g., 22°C and 100% humidity).
Cryo-EM Data Acquisition
-
Microscope: Use a high-end transmission electron microscope (e.g., Titan Krios) operated at 300 kV.
-
Data Collection: Collect a series of movie frames using a direct electron detector.
Image Processing and 3D Reconstruction
-
Motion Correction: Correct for beam-induced motion in the collected movie frames.
-
CTF Estimation: Determine the contrast transfer function for each micrograph.
-
Particle Picking: Select segments of microtubules from the micrographs.
-
2D Classification: Classify the selected segments to remove poor-quality particles.
-
3D Reconstruction: Reconstruct the three-dimensional structure of the microtubule using a helical reconstruction approach.
-
3D Classification: Perform 3D classification to identify and separate different structural states, if present.
-
Refinement: Refine the final 3D map to the highest possible resolution.
Visualizations
Experimental Workflow for Cryo-EM Analysis
Caption: Workflow for cryo-EM analysis of peloruside A-tubulin complex.
This compound Mechanism of Action
Caption: Mechanism of action of this compound on microtubules.
References
- 1. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peloruside A does not bind to the taxoid site on beta-tubulin and retains its activity in multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in the β-tubulin binding site for peloruside A confer resistance by targeting a cleft significant in side chain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracting Modified Microtubules from Mammalian Cells to Study Microtubule-Protein Complexes by Cryo-Electron Microscopy [jove.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Cryo-EM of α-tubulin isotype-containing microtubules revealed a contracted structure of α4A/β2A microtubules: α4A/β2A microtubules display contracted lattices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Anti-Angiogenic Properties of (-)-Peloruside A
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and development, and in pathological conditions like tumor growth and metastasis.[1][2] Tumors, in particular, rely on angiogenesis to supply nutrients and oxygen, making the inhibition of this process a key therapeutic strategy in oncology.[3][4] (-)-Peloruside A is a potent microtubule-stabilizing agent isolated from the marine sponge Mycale hentscheli.[5][6][7] Unlike taxanes, it binds to a distinct site on β-tubulin.[6][8] Its primary mechanism of action involves the suppression of microtubule dynamics, which arrests cells in the G2/M phase of the cell cycle.[7][9]
Recent studies have revealed that this compound exhibits exceptional anti-migratory properties in human endothelial cells at concentrations significantly lower than those required to inhibit cell division.[5][10] This suggests a wide therapeutic window for targeting angiogenesis with minimal cytotoxic side effects.[5] These application notes provide a comprehensive framework and detailed protocols for researchers to investigate and quantify the anti-angiogenic effects of this compound, from initial in vitro screening to in vivo validation.
Key Signaling Pathways in Angiogenesis
Understanding the molecular pathways that drive angiogenesis is crucial for evaluating the efficacy of inhibitory compounds. This compound's effect on microtubule stability is expected to interfere with cell migration, division, and intracellular trafficking, processes that are downstream of major pro-angiogenic signaling cascades.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[3][11] The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling, including the PLCγ-PKC-MAPK and PI3K/AKT pathways, which promote cell proliferation, migration, survival, and vascular permeability.[12]
Hypoxia and HIF-1α Signaling
In the tumor microenvironment, low oxygen levels (hypoxia) stabilize the Hypoxia-Inducible Factor-1 alpha (HIF-1α).[4] HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including VEGF.[13][14] This upregulates the expression of pro-angiogenic factors, stimulating vessel growth.[15]
Experimental Workflow for Assessing Anti-Angiogenic Properties
A tiered approach is recommended, starting with targeted in vitro assays to assess specific cellular functions, followed by more complex in vivo models that evaluate the integrated process of angiogenesis.
Protocols for Key Experiments
The following protocols are designed for human umbilical vein endothelial cells (HUVECs), a standard cell line for angiogenesis research.
Protocol 1: Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells.[16]
-
Objective: To quantify the cytostatic or cytotoxic effects of this compound on HUVECs.
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader (luminometer or spectrophotometer)
-
-
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of EGM-2. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be <0.1%. Remove the old medium from the cells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Presentation: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Concentration of this compound (nM) | Mean Absorbance (± SD) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.15 ± 0.09 | 92.0% |
| 10 | 0.85 ± 0.06 | 68.0% |
| 100 | 0.25 ± 0.03 | 20.0% |
| 1000 | 0.06 ± 0.01 | 4.8% |
Protocol 2: Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the directional migration of endothelial cells, a key step in angiogenesis.[5]
-
Objective: To measure the inhibition of HUVEC migration into a cell-free area.
-
Materials:
-
HUVECs and EGM-2 medium
-
24-well plates
-
Sterile 10 µL or 200 µL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
-
Procedure:
-
Create Monolayer: Seed HUVECs in 24-well plates and grow until they form a confluent monolayer.
-
Create Wound: Using a sterile pipette tip, create a straight scratch (wound) through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Replace the medium with EGM-2 containing various non-cytotoxic concentrations of this compound (determined from Protocol 1). Use a vehicle control.
-
Image Acquisition: Immediately capture an image of the scratch in each well (T=0 hours).
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 12-24 hours.
-
Final Imaging: Capture a final image of the same scratch area (T=final).
-
-
Data Presentation: Measure the area of the scratch at T=0 and T=final using image analysis software. Calculate the percentage of wound closure.
| Treatment | Concentration (nM) | Initial Wound Area (pixels²) | Final Wound Area (pixels²) | % Wound Closure |
| Vehicle Control | 0 | 50,000 | 5,000 | 90% |
| This compound | 0.5 | 51,200 | 35,840 | 30% |
| This compound | 1.0 | 49,800 | 44,820 | 10% |
| This compound | 5.0 | 50,500 | 49,995 | 1% |
Protocol 3: Endothelial Cell Tube Formation Assay
This assay models the later stage of angiogenesis where endothelial cells differentiate and form three-dimensional capillary-like structures.[5][16]
-
Objective: To assess the ability of this compound to inhibit the formation of vascular networks in vitro.
-
Materials:
-
HUVECs and EGM-2 medium
-
96-well plates
-
Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)
-
Microscope with a camera and image analysis software
-
-
Procedure:
-
Coat Plate: Thaw the basement membrane matrix on ice. Add 50 µL to each well of a pre-chilled 96-well plate.
-
Polymerize Matrix: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound or vehicle control. Seed 10,000-20,000 cells per well onto the solidified matrix.
-
Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours.
-
Imaging and Analysis: Capture images of the tube networks using a microscope. Quantify the degree of tube formation by measuring parameters such as the number of junctions (nodes), number of branches, and total tube length using angiogenesis analysis software.
-
-
Data Presentation: Summarize the quantitative analysis of the tube networks.
| Treatment | Concentration (nM) | Total Tube Length (µm/field) | Number of Junctions (per field) |
| Vehicle Control | 0 | 8500 ± 450 | 75 ± 8 |
| This compound | 0.5 | 4200 ± 310 | 25 ± 5 |
| This compound | 1.0 | 1500 ± 200 | 8 ± 3 |
| This compound | 5.0 | 250 ± 80 | 1 ± 1 |
Protocol 4: In Vivo Matrigel Plug Assay
This widely used in vivo model assesses the formation of functional blood vessels in a rodent model.[17][18]
-
Objective: To evaluate the inhibitory effect of this compound on growth factor-induced angiogenesis in vivo.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Growth factor-reduced Matrigel
-
Pro-angiogenic factor (e.g., VEGF or bFGF)
-
Heparin
-
This compound
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
-
-
Procedure:
-
Prepare Matrigel Mixture: On ice, mix Matrigel with heparin, a pro-angiogenic factor (e.g., VEGF), and either this compound or vehicle control.
-
Injection: Subcutaneously inject 0.5 mL of the cold Matrigel mixture into the flank of the mice.
-
Incubation Period: Allow 7-14 days for the plug to solidify and for blood vessels to infiltrate.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the vascularization of the plug.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density (MVD).
-
-
-
Data Presentation: Compare the hemoglobin content and microvessel density between the treatment and control groups.
| Treatment Group | Hemoglobin Content (g/dL ± SD) | Microvessel Density (vessels/mm² ± SD) |
| Vehicle Control | 1.5 ± 0.2 | 120 ± 15 |
| This compound (1 mg/kg) | 0.8 ± 0.15 | 65 ± 10 |
| This compound (5 mg/kg) | 0.3 ± 0.1 | 20 ± 7 |
Disclaimer: All experimental procedures, especially those involving animals, must be conducted in accordance with institutional and national guidelines for animal care and use. The concentrations provided are examples and should be optimized for specific cell lines and experimental conditions.
References
- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 2. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Hypoxia-inducible factor-1 in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Microtubule-Stabilizing Drugs from Marine Sponges: Focus on Peloruside A and Zampanolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis | MDPI [mdpi.com]
- 14. Hypoxia-Induced Angiogenesis: Good and Evil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia-Inducible Factor-1 in Physiological and Pathophysiological Angiogenesis: Applications and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Angiogenesis Assays | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of (-)-Peloruside A
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the potent microtubule-stabilizing agent, (-)-peloruside A.
Frequently Asked Questions (FAQs)
A collection of common questions and issues encountered during the synthesis of this compound.
1. General Strategy & Feasibility
-
Q: Why is large-scale synthesis of this compound so challenging?
-
A: The difficulty stems from its complex structure, which includes a 16-membered macrolide ring, ten stereogenic centers, a tetrahydropyran (B127337) ring, and a trisubstituted Z-double bond.[1] Large-scale isolation from its natural source, the marine sponge Mycale hentscheli, is not sustainable, and aquaculture attempts have been unsuccessful, making chemical synthesis the only viable route for producing larger quantities.[1][2]
-
-
Q: What is the most common retrosynthetic approach for this compound?
-
A: Most total syntheses employ a convergent strategy, breaking the molecule down into two or three key fragments that are synthesized independently and then coupled together.[1][3] Common fragment divisions include a C1-C10 (or C1-C11) segment and a C11-C24 (or C12-C20) side-chain segment.[3][4] The final steps typically involve coupling these fragments, followed by macrolactonization to form the 16-membered ring.[3][4]
-
2. Stereochemistry Control
-
Q: Which methods are most effective for establishing the key stereocenters?
-
A: Asymmetric Brown allylation is a frequently used and reliable method for setting the stereochemistry at centers like C5 and C13.[5] Other successful techniques include Sharpless asymmetric dihydroxylation for establishing C2 and C3 stereochemistry and Evans asymmetric alkylation for side-chain modifications.[5][6]
-
-
Q: I am getting poor diastereoselectivity in my aldol (B89426) coupling reaction. How can I improve it?
-
A: The aldol reaction to couple the main fragments can be challenging. For instance, a Mukaiyama aldol reaction promoted by BF₃·OEt₂ was found to be the most effective for securing the desired 2,3-anti-3,5-anti diastereomer, though selectivity can be modest.[7] Other Lewis acids like TiCl₄ and SnCl₄ were investigated but did not improve stereochemistry.[7] A novel reductive aldol protocol using L-selectride has also been developed to couple enone and aldehyde fragments with high yield (92%) and good selectivity (4:1).[8]
-
3. Macrolactonization
-
Q: My macrolactonization yields are consistently low. What are the critical factors?
-
A: The Yamaguchi macrolactonization is a common and effective method for this step.[4][5] Critical factors include ensuring the high purity of the seco-acid precursor and maintaining high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of base (e.g., DMAP) and reaction time are also crucial.
-
-
Q: Are there viable alternatives to the Yamaguchi macrolactonization?
-
A: Yes, other methods have been successfully employed. A Mitsunobu-type lactonization has been used, which interestingly can proceed with a net retention of configuration at the C15 alcohol.[5] Additionally, ring-closing metathesis (RCM) using a catalyst like Grubbs' II represents another powerful strategy for forming the macrocycle.[9][10]
-
4. Protecting Group Strategy
-
Q: What is a recommended protecting group strategy for the multiple hydroxyl groups in peloruside A?
-
A: A robust strategy involves using a combination of silyl (B83357) ethers (e.g., TBS, TBDPS, TES, TIPS) and other groups like MOM (methoxymethyl) or PMB (p-methoxybenzyl).[5][6] The key is to choose groups that can be selectively removed under different conditions (orthogonal protection) to allow for controlled manipulation of the molecule during synthesis.
-
-
Q: I am observing unexpected side reactions like β-elimination. Could my protecting group be the cause?
-
A: Yes, the choice of protecting group is critical. In one synthetic approach, a PMB group led to substantial β-elimination, whereas replacing it with a MEM (methoxyethoxymethyl) or TBDPS group was crucial for the success of the reaction.[6]
-
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Aldol Coupling | 1. Inappropriate Lewis acid catalyst. 2. Steric hindrance between complex fragments. 3. Degradation of starting materials. | 1. Screen different Lewis acids. BF₃·OEt₂ has proven effective for Mukaiyama aldol approaches.[7] 2. Consider a reductive aldol protocol (e.g., using L-selectride) which can be effective for hindered substrates.[4][8] 3. Ensure rigorous purification of fragments before coupling. |
| Poor Stereocontrol at C18 | The alkylation step to establish the C18 stereocenter is known to be challenging.[11] | 1. Re-evaluate the chiral auxiliary and reaction conditions (temperature, solvent, base). 2. Explore alternative routes that establish this stereocenter earlier or through a more reliable method. |
| Failure of Macrolactonization | 1. Impure seco-acid precursor. 2. Incorrect reaction concentration. 3. Unfavorable conformation of the seco-acid. | 1. Perform rigorous purification of the seco-acid before cyclization. 2. Use high-dilution conditions (typically <0.01 M) to minimize dimerization/polymerization. 3. If Yamaguchi or Mitsunobu methods fail, consider an alternative strategy like Ring-Closing Metathesis (RCM).[9][10] |
| Formation of Pyran Ring Issues | The Prins cyclization for pyran formation can be accompanied by side reactions or issues with stereoselectivity.[11] | 1. Optimize the acid catalyst and reaction conditions. 2. Unexpected side reactions can lead to alternative bicyclic products; careful characterization is needed.[11] 3. Consider a different strategy, such as an acid-catalyzed dehydration of a diketo-ether intermediate.[9] |
| Difficulty in Fragment Synthesis | Synthesis of specific fragments, such as the C1-C7 portion, has been reported to be particularly challenging, requiring alterations to the initial synthetic plan.[1] | 1. Review published routes from different research groups (e.g., Ghosh, Taylor, De Brabander) to identify the most robust methods.[1] 2. Be prepared to modify the protecting group strategy to overcome unforeseen reactivity issues.[1] |
Experimental Protocols
Protocol 1: Brown Asymmetric Allylation (for C5 Stereocenter)
This protocol is adapted from strategies used in several this compound syntheses to establish key stereocenters with high enantioselectivity.[5]
-
Reagent Preparation: Prepare the Brown allylation reagent, B-allyldiisopinocampheylborane, by reacting (+)-α-pinene with 9-BBN, followed by treatment with allylmagnesium bromide.
-
Reaction Setup: In a flame-dried, argon-purged flask, dissolve the aldehyde precursor (e.g., for the C1-C11 fragment) in anhydrous THF and cool to -78 °C.
-
Allylation: Add the pre-formed B-allyldiisopinocampheylborane solution dropwise to the aldehyde solution at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC for the consumption of the aldehyde.
-
Quenching: Quench the reaction by the slow addition of 3N NaOH, followed by the careful, dropwise addition of 30% H₂O₂ at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting homoallylic alcohol by flash column chromatography on silica (B1680970) gel.
Protocol 2: Yamaguchi Macrolactonization
This protocol describes the formation of the 16-membered macrocycle from the final seco-acid precursor.[4][5]
-
Reaction Setup: To a solution of the purified seco-acid in anhydrous THF under an argon atmosphere, add triethylamine (B128534) (2.2 equivalents).
-
Mixed Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) and stir the mixture at room temperature for 2 hours.
-
Cyclization: Dilute the reaction mixture significantly with anhydrous toluene. Add this solution via syringe pump over a period of 6-8 hours to a refluxing solution of 4-dimethylaminopyridine (B28879) (DMAP, 7.0 equivalents) in anhydrous toluene.
-
Stirring: After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours.
-
Workup: Cool the reaction to room temperature, and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash successively with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude macrolactone by flash column chromatography.
Visualizations
Caption: Convergent retrosynthetic analysis of this compound.
Caption: Troubleshooting flowchart for low-yield macrolactonization.
Caption: Orthogonal protecting groups for hydroxyl functionalities.
References
- 1. Item - Developing a scalable synthesis of Peloruside A - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 2. Item - Synthesis of Novel Pyran Fragments to Incorporate into Peloruside Analogues - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 3. Enantioselective total synthesis of peloruside A: a potent microtubule stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the synthesis of the novel antitumor agent peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic studies of microtubule stabilizing agent peloruside A: an asymmetric synthesis of C10–C24 segment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Enantioselective total synthesis of peloruside A and spongidepsin" by Xiaoming Xu [docs.lib.purdue.edu]
- 9. Rapid Access to Conformational Analogues of (+)-Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total synthesis of peloruside A through kinetic lactonization and relay ring-closing metathesis cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Designing new agents for the peloruside binding site - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
Technical Support Center: (-)-Peloruside A Solubility for Biological Assays
Welcome to the technical support center for (-)-peloruside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent microtubule-stabilizing agent with significant anticancer potential. Like many complex natural products, it is hydrophobic, which can lead to challenges in dissolving it in aqueous buffers used for cell-based assays and other biological experiments. Poor solubility can result in compound precipitation, leading to inaccurate and irreproducible results.
Q2: How does the aqueous solubility of this compound compare to paclitaxel?
A2: this compound is reported to have improved aqueous solubility compared to paclitaxel.[1][2] This is a significant advantage, as it may reduce the need for harsh solubilizing agents that can have off-target effects on cells.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For in vitro studies, the most common and recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% (v/v) is generally considered safe for most cell lines, especially for long-term exposure.[3][4] Many robust cell lines can tolerate up to 0.5% (v/v) for shorter incubation periods.[5][6] It is crucial to perform a dose-response experiment with DMSO alone to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A5: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The compound's solubility limit in the final aqueous buffer has been exceeded. | 1. Decrease the final concentration of this compound. 2. Increase the final concentration of DMSO (if tolerated by the cells).3. Use a pre-warmed aqueous buffer for dilution.4. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion.5. Consider alternative solubilization strategies such as formulation with cyclodextrins or liposomes. |
| Inconsistent or non-reproducible results in biological assays. | - Compound precipitation.- Degradation of the compound in stock solution.- Inaccurate pipetting of viscous DMSO stock. | 1. Visually inspect for precipitation before and after adding the compound to the assay medium.2. Prepare fresh dilutions from the stock solution for each experiment.3. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.4. Use positive displacement pipettes for accurate handling of viscous DMSO solutions. |
| High background or unexpected effects in vehicle control wells. | The DMSO concentration is exerting a biological effect on the cells. | 1. Perform a DMSO dose-response curve to determine the no-effect concentration for your cell line.2. Ensure the final DMSO concentration is identical across all experimental and control wells.3. Minimize the incubation time with DMSO-containing media. |
Data Presentation
Table 1: Solubility and Cytotoxicity Data for Solvents
| Solvent | Cell Line | Maximum Tolerated Concentration (v/v) | Observation |
| DMSO | Most cell lines | ≤ 0.1% | Generally considered safe with minimal effects.[3][4] |
| DMSO | Robust cell lines | 0.1% - 0.5% | Well-tolerated for up to 72 hours, but validation is required.[4] |
| DMSO | Some cell lines | 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation may be observed.[4] |
| DMSO | Most cell lines | > 1.0% | Significant cytotoxicity is common and not recommended.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to warm to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh out 5.49 mg of this compound (Molecular Weight: 548.67 g/mol ).
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, sonicate in a room temperature water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use, amber vials to protect from light and avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Serial Dilutions (in DMSO): If a range of concentrations is being tested, perform serial dilutions of the 10 mM stock solution in 100% DMSO.
-
Dilution into Culture Medium: To minimize precipitation, add the DMSO stock solution to pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium. For example, to achieve a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments.
Visualization
Mechanism of Action: Microtubule Stabilization and G2/M Cell Cycle Arrest
This compound functions by binding to β-tubulin and stabilizing microtubules. This disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, which in turn activates the G2/M checkpoint, leading to cell cycle arrest and ultimately apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dosage and treatment schedules for (-)-peloruside A in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-peloruside A in in vivo experiments. The information is designed to assist in the optimization of dosage and treatment schedules to achieve desired therapeutic outcomes while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule-stabilizing agent.[1][2][3] It binds to β-tubulin, promoting tubulin polymerization and stabilizing microtubules.[1][4] This disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis. The stabilization of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2][3][4] Notably, this compound binds to a unique site on β-tubulin, distinct from the taxoid-binding site occupied by drugs like paclitaxel.[1][5]
Q2: What are the advantages of this compound over other microtubule-targeting agents like paclitaxel?
A2: this compound offers several potential advantages over paclitaxel:
-
Efficacy against multi-drug resistant (MDR) cells: It has shown activity against cancer cell lines that are resistant to paclitaxel, as it is not a substrate for P-glycoprotein, a common drug efflux pump involved in MDR.[5]
-
Improved solubility: It is more soluble than paclitaxel, which may reduce the need for potentially toxic solubilizing agents in formulations.[6]
-
Potentially lower toxicity: Some studies suggest that this compound may have a better safety profile and be better tolerated than paclitaxel, showing no overt toxicity in some mouse models.[6][7]
-
Synergistic effects: Due to its distinct binding site, this compound has the potential for synergistic effects when used in combination with taxoid-site drugs.[8]
Q3: What is a recommended starting dose and treatment schedule for in vivo studies with this compound?
A3: Based on preclinical studies in athymic nu/nu mice with human tumor xenografts, a good starting point for dosage and schedule is 5-10 mg/kg administered intraperitoneally (i.p.) once daily for five consecutive days (QD x 5).[7] The optimal dose and schedule will ultimately depend on the specific tumor model, animal strain, and experimental endpoints. It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) in your specific model.
Q4: How should I prepare this compound for in vivo administration?
A4: The vehicle used for administration can significantly impact the drug's solubility and bioavailability. While specific formulations can vary, a common approach for preclinical studies involves dissolving the compound in a vehicle suitable for i.p. injection. It is important to use the same vehicle for all treatment groups, including the control, to ensure that any observed effects are due to the drug and not the vehicle itself.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High mortality or excessive weight loss in treatment groups. | The dose of this compound is too high, exceeding the maximum tolerated dose (MTD). | * Immediately cease treatment and monitor the animals closely. * In future experiments, reduce the dosage. A dose of 20 mg/kg (QD x 5) has been reported to cause high mortality.[7] * Consider a less frequent dosing schedule (e.g., every other day). |
| Lack of significant tumor growth inhibition. | * The dose is too low. * The treatment duration is too short. * The tumor model is resistant to microtubule-stabilizing agents. * Issues with drug formulation and stability. | * Increase the dose in subsequent cohorts, not exceeding the MTD. Doses of 5 and 10 mg/kg (QD x 5) have shown significant tumor growth inhibition (84% and 95% respectively in H460 xenografts).[7] * Extend the treatment duration or consider multiple treatment cycles. * Verify the sensitivity of your cancer cell line to this compound in vitro before proceeding with in vivo studies. * Ensure proper preparation and storage of the dosing solution. |
| Inconsistent results between animals in the same treatment group. | * Inaccurate dosing. * Variability in tumor size at the start of treatment. * Differences in animal health status. | * Ensure accurate calculation of the dose for each animal based on its body weight. * Pair-match animals by tumor size before randomizing them into treatment and control groups.[7] * Closely monitor the general health of the animals throughout the experiment. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Treatment Group | Dose (mg/kg) | Schedule | Administration Route | Tumor Growth Inhibition (%) | Reference |
| H460 NSCLC | This compound | 5 | QD x 5 | i.p. | 84 | [7] |
| H460 NSCLC | This compound | 10 | QD x 5 | i.p. | 95 | [7] |
| H460 NSCLC | Paclitaxel | 8 | QD x 5 | i.p. | 50 | [7] |
| H460 NSCLC | Docetaxel | 6.3 | Q2D x 3 | i.v. | 18 | [7] |
| A549 Lung Cancer | This compound | Not specified | Varied | i.p. | 51-74 | [7] |
| NCI/ADR-RES Breast Cancer | This compound | Not specified | Not specified | i.p. | Better tolerated and more effective than doxorubicin (B1662922) or paclitaxel | [7] |
NSCLC: Non-Small Cell Lung Cancer; QD x 5: Once daily for 5 days; Q2D x 3: Every other day for 3 doses; i.p.: Intraperitoneal; i.v.: Intravenous.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use healthy, age-matched mice of the desired strain (e.g., athymic nu/nu).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to different dose groups (e.g., 5, 10, 15, 20 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Drug Preparation: Prepare fresh dosing solutions of this compound in a suitable vehicle on each day of treatment.
-
Administration: Administer the assigned dose of this compound or vehicle via the desired route (e.g., i.p.) following a defined schedule (e.g., QD x 5).
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant morbidity (e.g., >20% weight loss).
-
Data Analysis: Record body weight changes and any observed adverse effects for each dose group.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation: Culture the desired human cancer cells and implant them subcutaneously into the flank of athymic nu/nu mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Group Allocation: Once tumors reach a predetermined size (e.g., ~50-100 mm³), pair-match the animals by tumor size and randomly allocate them to treatment and control groups (n=7-10 animals per group).[7]
-
Treatment: Administer this compound at the predetermined dose(s) and schedule based on the MTD study. The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume and body weight periodically (e.g., every 2-3 days) throughout the treatment schedule.[7]
-
Endpoint: The experiment can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group. Statistically analyze the differences in tumor volume and body weight between the groups.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scispace.com [scispace.com]
- 5. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification and Characterization of Synthetic (-)-Peloruside A
Welcome to the technical support center for the purification and characterization of synthetic (-)-peloruside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common issues encountered during the experimental workflow.
Troubleshooting Guides
This section provides solutions to potential problems that may arise during the purification and characterization of synthetic this compound.
| Issue | Possible Cause | Recommended Solution |
| Purification | ||
| Broad or Tailing Peaks in HPLC | - Column Overload: Injecting too much sample for the column capacity. - Inappropriate Solvent: The sample is not fully dissolved or is in a solvent stronger than the initial mobile phase. - Secondary Interactions: The analyte is interacting with the stationary phase in undesirable ways (e.g., silanol (B1196071) interactions). - Column Degradation: The column performance has deteriorated over time. | - Reduce the injection volume or sample concentration. - Dissolve the sample in a solvent similar to or weaker than the initial mobile phase. - Add a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) to the mobile phase. - Replace the column or use a guard column. |
| Co-elution of Impurities | - Insufficient Resolution: The chromatographic conditions are not optimized to separate peloruside A from structurally similar impurities (e.g., diastereomers, degradation products). - Complex Impurity Profile: The crude synthetic product contains a multitude of byproducts from the synthesis. | - Optimize the HPLC gradient; a shallower gradient can improve separation. - Try a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18). - Employ orthogonal purification techniques, such as normal-phase chromatography, before the final RP-HPLC step. |
| Low Recovery of Peloruside A | - Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, especially at low concentrations. - Degradation: Peloruside A may be sensitive to acidic or basic conditions, or prolonged exposure to certain solvents. - Precipitation: The compound may precipitate on the column if the mobile phase composition changes too abruptly. | - Use silanized glassware and low-adsorption vials. - Ensure the pH of the mobile phase is neutral and work expeditiously. - Ensure the sample is fully dissolved before injection and use a suitable gradient. |
| Characterization | ||
| Complex ¹H NMR Spectrum | - Presence of Rotamers: Slow rotation around single bonds can lead to multiple sets of signals for a single compound. - Overlapping Signals: In complex molecules like peloruside A, many proton signals can overlap, making interpretation difficult. - Impurity Contamination: Signals from residual solvents or synthetic byproducts can complicate the spectrum. | - Acquire the spectrum at a higher temperature to increase the rate of rotation and potentially coalesce the signals. - Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity.[1][2] - Ensure the sample is of high purity by HPLC before NMR analysis. Compare the spectrum with literature data. |
| Ambiguous Stereochemistry | - Inconclusive NOE/ROE Data: Nuclear Overhauser effect data may not be sufficient to definitively assign all stereocenters. - Synthetic Impurities: The presence of diastereomers can complicate the analysis. | - Perform advanced NMR experiments like TR-NOESY if studying binding conformations.[2][3][4] - Compare NMR data with that of the natural product or with data from publications detailing the synthesis and stereochemical assignment.[5][6] |
| Inconsistent Mass Spectrometry Data | - Formation of Adducts: Peloruside A may form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions, leading to multiple peaks in the mass spectrum. - In-source Fragmentation: The molecule may fragment in the ion source of the mass spectrometer. - Sample Purity Issues: Impurities will also be ionized and detected. | - Identify the expected adducts based on the solvents and buffers used. - Use a softer ionization technique (e.g., electrospray ionization - ESI) and optimize the source parameters to minimize fragmentation. - Correlate the mass spectrometry data with HPLC purity analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthetic this compound sample?
A1: Common impurities can include diastereomers that may have formed during the synthesis, unreacted starting materials or reagents from the final steps of the synthesis, and protecting group cleavage byproducts. Side-products from key reactions like aldol (B89426) additions or macrolactonization are also possible.[3][5][6]
Q2: What is a good starting point for a preparative HPLC method for purifying synthetic this compound?
A2: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) in water. A typical gradient might be 30-70% acetonitrile over 30-40 minutes. The addition of 0.1% trifluoroacetic acid (TFA) can improve peak shape. Always perform an analytical run first to optimize the separation before scaling up to a preparative column.
Q3: How can I confirm the absolute stereochemistry of my synthetic this compound?
A3: The most definitive way is to compare its optical rotation and NMR spectra with those reported for the natural product or a well-characterized synthetic standard.[6] Chiral HPLC can also be used to separate enantiomers if the corresponding (+)-peloruside A is available.
Q4: My purified peloruside A seems to degrade upon storage. What are the best storage conditions?
A4: To minimize degradation, store purified this compound as a solid or in a non-protic solvent (e.g., anhydrous acetonitrile or acetone) at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen). Avoid repeated freeze-thaw cycles.
Quantitative Data
¹H and ¹³C NMR Data for this compound
The following table summarizes key NMR chemical shifts for this compound in CDCl₃. Please note that values can vary slightly depending on the solvent and instrument.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | J (Hz) |
| 1 | 170.5 | - | - | - |
| 2 | 38.6 | 2.65 | m | - |
| 3 | 73.1 | 3.85 | m | - |
| 4 | 34.2 | 1.75, 1.60 | m, m | - |
| 5 | 77.9 | 3.95 | dd | 10.5, 2.5 |
| 6 | 31.8 | 1.90, 1.55 | m, m | - |
| 7 | 86.1 | 3.40 | d | 9.5 |
| 8 | 44.5 | 1.80 | m | - |
| 9 | 107.2 | - | - | - |
| 10 | 38.1 | 1.65 | m | - |
| 11 | 74.5 | 3.60 | d | 9.0 |
| 12 | 41.3 | 2.05, 1.85 | m, m | - |
| 13 | 82.3 | 3.55 | m | - |
| 14 | 30.1 | 2.30, 2.15 | m, m | - |
| 15 | 71.8 | 4.10 | m | - |
| 16 | 132.5 | 5.20 | d | 9.5 |
| 17 | 136.2 | - | - | - |
| 18 | 25.7 | 1.70 | s | - |
| 19 | 17.9 | 1.65 | s | - |
| 20 | 22.8 | 1.05 | d | 7.0 |
| 21 | 20.5 | 1.00 | d | 7.0 |
| 22 | 56.1 | 3.35 | s | - |
| 23 | 58.2 | 3.30 | s | - |
| 24 | 15.1 | 0.95 | d | 7.0 |
Data compiled from various sources.[5][7]
Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+Na]⁺ | C₂₉H₄₈O₈Na | 547.3241 | 547.3245 |
| [M+H]⁺ | C₂₉H₄₉O₈ | 525.3422 | 525.3427 |
Experimental Protocols
General Purification Workflow for Synthetic this compound
This protocol outlines a general approach for the purification of this compound from a crude synthetic reaction mixture.
-
Work-up: Following the final deprotection step of the synthesis, quench the reaction and perform a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) and water) to remove aqueous-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Flash Chromatography (Initial Purification): Subject the crude residue to flash chromatography on a silica (B1680970) gel column. Elute with a gradient of ethyl acetate in hexanes. The polarity of the gradient will depend on the protecting groups used in the synthesis. Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the desired product.
-
Preparative HPLC (Final Purification):
-
Pool and concentrate the peloruside A-rich fractions from the flash chromatography.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify using preparative reversed-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid if necessary to improve peak shape.
-
Monitor the elution profile with a UV detector (e.g., at 210 nm).
-
Collect the peak corresponding to this compound.
-
-
Purity Assessment: Analyze the purified fraction using analytical HPLC, LC-MS, and NMR to confirm purity and identity.
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Ensure the purified this compound is free of residual solvents by drying under high vacuum.
-
Dissolve approximately 1-5 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD) in an NMR tube.
-
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
Acquire a set of 2D NMR spectra to confirm the structure:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.[1][2]
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cib.csic.es [cib.csic.es]
- 3. "Enantioselective total synthesis of peloruside A and spongidepsin" by Xiaoming Xu [docs.lib.purdue.edu]
- 4. NMR determination of the bioactive conformation of peloruside A bound to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peloruside B, a Potent Antitumor Macrolide from the New Zealand Marine Sponge Mycale hentscheli: Isolation, Structure, Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
stability of (-)-peloruside A under various experimental conditions
Welcome to the technical support center for (-)-peloruside A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in various experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this potent microtubule-stabilizing agent in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol (B145695).[1][2] Concentrations of 1 mM to 10 mM are typically used.[1][2] It is crucial to use anhydrous solvents to minimize hydrolysis.
Q2: How should I store this compound powder and its stock solutions?
A2: The solid powder of this compound should be stored at -20°C. Stock solutions in DMSO or ethanol should also be stored at -20°C in tightly sealed vials to prevent moisture absorption and degradation.[1][2] For frequent use, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, it is a general best practice for complex natural products to be protected from light. Therefore, it is recommended to store solutions in amber vials or tubes wrapped in foil to minimize potential photodegradation.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store solutions of this compound at room temperature for extended periods. While short-term handling on the benchtop for experimental setup is generally acceptable, prolonged exposure to room temperature can increase the rate of degradation. One study noted that to prevent compound degradation in CDCl3, which can contain trace amounts of acid, catalytic amounts of d5-pyridine were added, suggesting sensitivity to acidic conditions that could be exacerbated at room temperature.
Q5: How many freeze-thaw cycles can a this compound stock solution tolerate?
A5: There is no specific data on the number of freeze-thaw cycles this compound can withstand without degradation. To ensure the integrity of the compound, it is highly recommended to prepare small aliquots of the stock solution to minimize the number of freeze-thaw cycles. For sensitive compounds, it is generally advised to limit freeze-thaw cycles to three or fewer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected bioactivity in cell-based assays. | 1. Degradation of this compound in stock solution. 2. Precipitation of the compound in cell culture media. 3. Adsorption to plasticware. | 1. Prepare fresh stock solutions from solid powder. Use a new, unopened vial of the compound if possible. Ensure proper storage conditions were maintained. 2. When diluting the DMSO stock solution into aqueous media, ensure rapid mixing. Do not exceed a final DMSO concentration of 0.5% in the cell culture medium, as higher concentrations can be toxic to cells and may cause precipitation. Visually inspect the medium for any signs of precipitation. 3. Consider using low-adhesion microplates and pipette tips. |
| Variability between experiments. | 1. Inconsistent concentration of this compound due to improper storage or handling. 2. Differences in cell passage number or confluency. | 1. Adhere strictly to recommended storage and handling procedures. Use freshly prepared dilutions for each experiment. 2. Standardize cell culture conditions, including passage number and seeding density, for all experiments. |
| Unexpected peaks in analytical chromatography (HPLC/LC-MS). | 1. Presence of degradation products. 2. Impurities in the original compound. 3. Contamination of the solvent or analytical system. | 1. Review storage and handling procedures. If degradation is suspected, a forced degradation study can help identify potential degradation products. 2. Check the certificate of analysis for the purity of the compound. 3. Run a blank injection of the solvent to check for system contamination. |
Stability Data
While comprehensive, publicly available stability data for this compound under various stress conditions is limited, the following tables provide a general framework for assessing stability based on standard forced degradation studies. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
Table 1: General Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO (anhydrous) | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from moisture and light. |
| Ethanol (absolute) | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from moisture and light.[1] |
| Aqueous Buffers | 4°C | Not Recommended | Prone to hydrolysis. Prepare fresh for immediate use. |
Table 2: Expected Outcomes of Forced Degradation Studies
| Condition | Typical Stressor | Expected Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | Likely to degrade | Hydrolysis of ester or ether linkages. |
| Basic Hydrolysis | 0.1 M NaOH | Likely to degrade | Hydrolysis of ester or ether linkages. |
| Oxidation | 3% H₂O₂ | May degrade | Oxidation of alcohol or alkene functional groups. |
| Thermal | 60°C | May degrade | Thermal decomposition. |
| Photolytic | UV/Visible light | May degrade | Photochemical reactions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO or absolute ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -20°C.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724):water 50:50) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Store the drug solution at 60°C.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation and identify any major degradation products.
-
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products. The following is a general HPLC method that can be optimized for this compound.
-
HPLC System: A standard HPLC system with a UV or PDA detector. Mass spectrometry (MS) detection is recommended for the identification of degradation products.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
Signaling Pathways Affected by Microtubule Stabilization
Microtubule-stabilizing agents like this compound induce cell cycle arrest and apoptosis through various signaling pathways. The diagram below illustrates the key pathways initiated by microtubule stabilization, leading to the phosphorylation of Bcl-2 and the activation of the JNK pathway.
References
Technical Support Center: Troubleshooting Microtubule Bundling in Immunofluorescence Imaging
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during immunofluorescence (IF) imaging of microtubules, with a specific focus on microtubule bundling artifacts.
Frequently Asked Questions (FAQs)
Q1: My microtubule staining appears clumped or bundled, not as fine filaments. What is causing this?
A1: Microtubule bundling in immunofluorescence can be an artifact resulting from several factors during sample preparation. The most common causes include suboptimal fixation, improper antibody concentrations, or issues with permeabilization. Each of these steps can significantly impact the final appearance of the microtubule network.
Q2: How does the choice of fixative affect microtubule appearance?
A2: The choice of fixative is critical for preserving microtubule structure. The two main types of fixatives used are chemical cross-linkers (like paraformaldehyde) and organic solvents (like cold methanol).[1]
-
Paraformaldehyde (PFA) cross-links proteins, which can preserve overall cell morphology well. However, it may not optimally preserve the fine structure of microtubules, potentially leading to apparent bundling or weaker signals if not performed correctly.[2][3] PFA fixation requires a separate permeabilization step.[4]
-
Cold Methanol (B129727) works by dehydration and precipitation of proteins.[4][5] It is often recommended for preserving microtubule structures and has the advantage of simultaneously fixing and permeabilizing the cells.[2][5] However, methanol can alter some antibody epitopes.[6]
Q3: Can the concentration of my primary or secondary antibodies cause microtubule bundling?
A3: Yes, antibody concentration is a critical parameter. Using a primary or secondary antibody at a concentration that is too high is a common cause of artifacts that can be misinterpreted as microtubule bundling.[7][8] Excess antibody can lead to non-specific binding and an over-staining effect, causing microtubules to appear thicker and bundled.[9] It is crucial to titrate your antibodies to find the optimal dilution that provides a strong signal with low background.[10]
Q4: What is permeabilization and how can it go wrong?
A4: Permeabilization is the process of creating pores in the cell membrane to allow antibodies to access intracellular targets like microtubules.[2] This step is necessary when using cross-linking fixatives like PFA.[11] Common issues include:
-
Incomplete Permeabilization: If the cells are not sufficiently permeabilized, antibodies cannot efficiently reach the microtubules, resulting in a weak or patchy signal.
-
Over-Permeabilization: Using a harsh detergent or permeabilizing for too long can disrupt cellular structures, including the microtubule network, and can lead to increased background signal. The strength of the permeabilization has been shown to be negatively correlated with the preservation of microtubule labeling.[12]
Q5: I see a high diffuse background in my cytoplasm, which obscures the microtubule filaments. How can I fix this?
A5: A high diffuse background can be caused by the primary antibody binding to the large pool of soluble tubulin dimers in the cytoplasm.[2] To reduce this, a pre-extraction step can be performed before fixation. This involves briefly permeabilizing the cells with a low concentration of a non-ionic detergent in a microtubule-stabilizing buffer to wash out the soluble tubulin pool before fixation.[2]
Troubleshooting Guides
Problem 1: Microtubules Appear as Thick Bundles Instead of Fine Filaments
This is a common artifact that can be addressed by optimizing your protocol. The following decision tree can guide your troubleshooting process.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. researchgate.net [researchgate.net]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for Peloruside A-Induced Apoptosis Assays
Welcome to the technical support center for researchers utilizing Peloruside A in apoptosis studies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in refining your apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Peloruside A-induced apoptosis?
Peloruside A is a potent microtubule-stabilizing agent.[1][2] It binds to β-tubulin at a site distinct from paclitaxel, leading to the stabilization of microtubules.[3] This disruption of microtubule dynamics causes cells to arrest in the G2/M phase of the cell cycle, which subsequently triggers the apoptotic cascade.[4][5]
Q2: Which apoptosis assays are most suitable for studying the effects of Peloruside A?
The most commonly used and effective assays for Peloruside A-induced apoptosis are:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is excellent for differentiating between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Colorimetric or fluorometric assays that measure the activity of executioner caspases, such as caspase-3, provide a quantitative measure of apoptosis induction.
Q3: At what concentrations and time points should I expect to see Peloruside A-induced apoptosis?
The optimal concentration and incubation time for observing apoptosis are cell-line dependent. However, published data can provide a starting point. For example, in 32D-ras cells, significant apoptosis (89% cell death) was observed as early as 14 hours with 1.6 µM Peloruside A.[4] In non-transformed 32D cells, a similar level of cell death required 36 hours of treatment with the same concentration.[4] It is recommended to perform a dose-response and time-course experiment for your specific cell line.
Q4: Does Peloruside A activate the extrinsic or intrinsic apoptotic pathway?
Studies have shown that Peloruside A-induced apoptosis in some cell lines, such as 32D-ras cells, does not involve the activation of the initiator caspases-8 or -9, which are key components of the extrinsic and intrinsic pathways, respectively.[4] This suggests that Peloruside A may trigger apoptosis through a pathway that bypasses these typical initiator caspases, directly leading to the activation of executioner caspases.
Data Presentation
Table 1: Quantitative Analysis of Peloruside A-Induced Apoptosis in Murine Myeloid Cell Lines
| Cell Line | Peloruside A Concentration (µM) | Incubation Time (hours) | Cell Survival (%) | Reference |
| 32D | 1.6 | 36 | 16 | [4] |
| 32D-ras | 1.6 | 14 | 11 | [4] |
Table 2: IC50 Values of Peloruside A in Various Cell Lines
| Cell Line | Assay Type | IC50 Value (nM) | Reference |
| HUVEC | Inhibition of Mitosis | 20 | [6] |
| HUVEC | Inhibition of Cell Migration | 0.1 | [6] |
| MCF7 | Cell Proliferation | 3.8 | [7] |
| MCF7 | G2/M Block | 25 | [7] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is designed for the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine (B164497) in early-stage apoptotic cells and PI to identify late-stage apoptotic and necrotic cells with compromised plasma membranes.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Cell culture medium
-
Peloruside A
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere for 24 hours.
-
Treat cells with the desired concentrations of Peloruside A or a vehicle control (e.g., DMSO). Include a positive control for apoptosis if desired.
-
Incubate for the desired time points (e.g., 14, 24, 36 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (save it, as it contains apoptotic floating cells). Wash the adherent cells once with PBS. Detach the cells using a gentle, non-enzymatic method (e.g., scraping or using an EDTA-free dissociation solution). Combine the detached cells with the saved supernatant.
-
Suspension cells: Gently collect the cells by centrifugation.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3, an executioner caspase in the apoptotic pathway. The assay is based on the cleavage of a colorimetric substrate, DEVD-pNA, by active caspase-3.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DEVD-pNA substrate, and DTT)
-
96-well microplate
-
Microplate reader
-
Peloruside A
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a culture plate to achieve a density of 1-2 x 10^6 cells per well.
-
Treat cells with Peloruside A or a vehicle control for the desired time.
-
-
Cell Lysate Preparation:
-
Collect both floating and adherent cells and centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, cold tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the lysate. Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (with 10 mM DTT) to each well of a 96-well plate.
-
Add 50 µL of the diluted cell lysate to the corresponding wells.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Troubleshooting Guides
Annexin V/PI Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of necrotic cells (Annexin V+/PI+) in the untreated control | - Harsh cell handling during harvesting (e.g., over-trypsinization).- Cells were overgrown or unhealthy prior to the experiment. | - Use a gentle cell detachment method (e.g., scraping or Accutase).- Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. |
| High background fluorescence in the Annexin V channel | - Peloruside A may have intrinsic fluorescence.- Inadequate washing.- Non-specific binding of Annexin V. | - Run a vehicle-only control to assess the background fluorescence of the compound.- Increase the number of wash steps after staining.- Ensure the binding buffer contains sufficient calcium. |
| Weak or no Annexin V signal in treated cells | - Insufficient concentration of Peloruside A or inadequate incubation time.- Assay performed too late, and cells have become necrotic.- Reagents have expired or were stored improperly. | - Perform a dose-response and time-course experiment to optimize conditions.- Analyze samples at earlier time points.- Use fresh reagents and a positive control to validate the assay. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use proper pipetting techniques. |
Caspase-3 Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no increase in caspase-3 activity in treated cells | - Insufficient treatment time for caspase-3 activation.- Cell lysate is not concentrated enough.- Inactive reagents. | - Perform a time-course experiment to determine the peak of caspase-3 activation.- Increase the amount of protein lysate used per reaction.- Use a positive control (e.g., staurosporine-treated cells) to confirm reagent activity. |
| High background in control wells | - Spontaneous apoptosis in the cell culture.- Contamination of reagents. | - Use healthy, low-passage cells.- Use fresh, sterile reagents. |
| Inconsistent readings between replicates | - Inaccurate protein concentration measurement.- Pipetting errors during assay setup. | - Use a reliable protein quantification method.- Ensure accurate and consistent pipetting. |
Visualizations
Caption: Peloruside A-Induced Apoptosis Signaling Pathway.
Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Caption: Experimental Workflow for Caspase-3 Colorimetric Assay.
References
- 1. Peloruside A-Induced Cell Death in Hypoxia Is p53 Dependent in HCT116 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53 interferes with microtubule-stabilizing agent-induced apoptosis in prostate and colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peloruside A enhances apoptosis in H-ras-transformed cells and is cytotoxic to proliferating T cells [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing (-)-Peloruside A Yield from Mycale hentscheli
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and aquaculture of the marine sponge Mycale hentscheli for the production of (-)-peloruside A.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experimental workflow.
Issue 1: Low Yield of Crude this compound Extract
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is critical. While methanol (B129727) is a commonly used and effective solvent, a mixture of methanol and a less polar solvent may improve yield depending on the specific lipid composition of the sponge sample. It is recommended to perform small-scale comparative extractions with different solvent systems (e.g., methanol, ethanol, dichloromethane/methanol mixtures) to determine the optimal choice for your specific sponge collection. |
| Incomplete Extraction | Ensure the sponge material is thoroughly homogenized to maximize the surface area for solvent penetration. Increase the extraction time and/or the number of extraction cycles. Sonication or maceration can also enhance the extraction efficiency. |
| Degradation of this compound | Peloruside A, as a macrolide, may be susceptible to degradation under harsh conditions. Avoid prolonged exposure to high temperatures and strong acidic or basic conditions during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C) to concentrate the extract. |
| Chemical Variability in Sponge Population | The concentration of this compound can vary significantly between individual sponges.[1] If possible, screen multiple specimens or populations to identify those with higher yields. Note that some individuals may not produce the compound at all. |
Issue 2: Poor Separation and Purity during Chromatographic Purification
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | For initial cleanup, hydrophobic polystyrene-divinylbenzene (PSDVB) resins (e.g., HP20) are effective for capturing macrolides like peloruside A from aqueous methanol extracts. For fine purification, reversed-phase silica (B1680970) (C18 or C8) is the standard choice for HPLC. |
| Suboptimal Mobile Phase | For reversed-phase HPLC, a gradient of acetonitrile (B52724) in water is typically used. The addition of a small amount of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution. Optimize the gradient slope and elution time to achieve the best separation of peloruside A from its congeners and other impurities. |
| Column Overloading | Injecting too much crude or partially purified extract onto the HPLC column will lead to broad, overlapping peaks. Determine the loading capacity of your column and inject smaller amounts if necessary. A semi-preparative or preparative HPLC column will be required for larger scale purification. |
| Co-elution of Impurities | If impurities co-elute with peloruside A, consider using a different stationary phase (e.g., a phenyl-hexyl column) or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile) to alter the selectivity of the separation. |
Issue 3: Challenges in Mycale hentscheli Aquaculture
| Potential Cause | Troubleshooting Steps |
| Slow Growth or Mortality of Sponge Explants | Ensure that the aquaculture conditions mimic the natural environment of Mycale hentscheli. This includes appropriate water temperature, salinity, and flow rate. The location of the aquaculture setup is critical; explants grown in their native environment have shown continued biosynthesis of peloruside A.[1] |
| Fouling of Sponges and Equipment | Biofouling by other marine organisms can compete with the sponges for resources and hinder their growth. Regularly clean the aquaculture apparatus and monitor for the presence of fouling organisms. |
| Predation by Nudibranchs | The dorid nudibranch, Hoplodoris nodulosa, is a significant predator of Mycale hentscheli in aquaculture settings and can cause substantial biomass loss.[1] Implement physical barriers such as nets or cages to protect the sponges. Regular inspection and manual removal of nudibranchs and their egg masses is crucial. Biological control methods, such as the introduction of natural predators of the nudibranchs (if ecologically sound for the specific location), could be explored. |
| Loss of this compound Production in Culture | The production of secondary metabolites in sponges can be influenced by environmental factors and potential symbiotic microorganisms. If peloruside A production ceases, re-evaluate the aquaculture conditions to ensure they are optimal. It has been observed that explants moved to a different environment may stop producing the compound.[1] |
Frequently Asked Questions (FAQs)
Extraction & Purification
-
Q1: What is the recommended starting solvent for the extraction of this compound from Mycale hentscheli? A1: Methanol is a widely used and effective solvent for the initial extraction of pelorusides from Mycale hentscheli.[2]
-
Q2: How can I remove highly polar impurities after the initial extraction? A2: A common method is to perform a solvent-solvent partition. After concentrating the initial methanol extract, it can be partitioned between a non-polar solvent (like hexane) to remove lipids and a polar solvent (like aqueous methanol) where peloruside A will remain. Subsequently, the aqueous methanol fraction can be further partitioned with a solvent of intermediate polarity (e.g., ethyl acetate (B1210297) or dichloromethane) to extract the peloruside A, leaving more polar impurities in the aqueous phase.
-
Q3: What type of chromatography is best for the final purification of this compound? A3: High-performance liquid chromatography (HPLC) using a reversed-phase column (e.g., C18) is the most effective technique for obtaining high-purity this compound.
Aquaculture
-
Q4: What is a realistic growth rate for Mycale hentscheli in aquaculture? A4: Under optimal conditions, Mycale hentscheli explants have shown high growth rates, with one study reporting a growth rate of 1355% per year for the F0 generation.[1]
-
Q5: How can I determine if my Mycale hentscheli specimens are producing this compound? A5: A small amount of tissue from each specimen should be extracted and analyzed by HPLC or LC-MS to screen for the presence and relative abundance of this compound before selecting individuals for large-scale extraction or aquaculture.
-
Q6: Are there any known biological control methods for nudibranch predators? A6: While specific biological control agents for Hoplodoris nodulosa in Mycale hentscheli aquaculture are not well-documented, general approaches in aquaculture include the use of wrasses or other small fish that may consume nudibranchs or their larvae. However, the suitability of such methods must be carefully evaluated for the specific aquaculture environment to avoid unintended ecological consequences.
Data Presentation
Table 1: Illustrative Comparison of Extraction Solvent Efficiency for Peloruside-like Macrolides
| Solvent System | Relative Polarity | Expected Yield of Peloruside A | Co-extracted Impurities |
| 100% Methanol | High | Good to Excellent | Polar compounds, some lipids |
| 100% Ethanol | High | Good | Polar compounds, some lipids |
| Dichloromethane:Methanol (1:1) | Medium-High | Excellent | Wide range of lipids and other metabolites |
| Ethyl Acetate | Medium | Moderate | Less polar compounds, lipids |
| Hexane | Low | Poor | Primarily lipids |
Note: This table is illustrative and based on general principles of natural product extraction. Optimal solvent choice may vary based on the specific sample matrix.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol is adapted from the reported method for the isolation of peloruside B.[2]
-
Preparation of Sponge Material: Cut the fresh or frozen Mycale hentscheli sponge into small pieces (approximately 1-2 cm).
-
Extraction:
-
Immerse the sponge pieces in methanol (MeOH) at a ratio of approximately 1:3 (w/v).
-
Allow the extraction to proceed for 24 hours at room temperature with occasional agitation.
-
Filter the extract and repeat the extraction process on the sponge residue with fresh methanol for another 24 hours.
-
Combine the methanol extracts.
-
-
Initial Chromatographic Cleanup:
-
Concentrate the combined methanol extract under reduced pressure.
-
Resuspend the concentrated extract in water.
-
Load the aqueous suspension onto a pre-conditioned HP20 polystyrene-divinylbenzene (PSDVB) column.
-
Wash the column with water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of acetone (B3395972) in water (e.g., 20% acetone in water, followed by 55% acetone in water).
-
Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC. The pelorusides are expected to elute in the fractions with a higher concentration of acetone.
-
-
Solvent Removal: Concentrate the fractions containing this compound to dryness using a rotary evaporator.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound
-
Sample Preparation: Dissolve the partially purified extract from Protocol 1 in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 210-220 nm.
-
-
Gradient Elution:
-
Start with a mobile phase composition that retains this compound on the column (e.g., 40-50% B).
-
Run a linear gradient to increase the concentration of mobile phase B (e.g., to 80-90% B) over 20-30 minutes.
-
Hold at a high concentration of B for a few minutes to elute all compounds.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Fraction Collection: Collect the peaks corresponding to this compound based on retention time.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: (-)-Peloruside A Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (-)-peloruside A in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule-stabilizing agent.[1][2] It functions by binding to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Unlike taxanes such as paclitaxel (B517696), this compound binds to a distinct, non-taxoid site on β-tubulin.[3][5] This unique binding site allows it to be effective in cell lines that have developed resistance to paclitaxel.[5][6]
Q2: What are the reported advantages of this compound over other microtubule-targeting agents (MTAs) like paclitaxel?
A2: Preclinical studies have highlighted several advantages of this compound:
-
Efficacy in Resistant Cell Lines: It retains activity against cancer cell lines that are resistant to paclitaxel, partly because it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[5][6]
-
Reduced Toxicity: Some studies suggest that this compound has a better safety profile and is better tolerated in animal models compared to paclitaxel and docetaxel.[1][7]
-
Synergistic Potential: Due to its different binding site, it can act synergistically with taxoid-site drugs.[3]
-
Wide Therapeutic Window for Anti-Angiogenesis: It inhibits endothelial cell migration at concentrations significantly lower than those required for cytotoxic effects, suggesting a large margin of safety for anti-angiogenic therapies.[5]
Q3: What are the known toxicities of this compound in preclinical models?
A3: Like other microtubule-targeting agents, this compound can cause toxicity. In a study with H460 non-small cell lung cancer xenografts, high mortality was observed at a dose of 20 mg/kg (QD_x_5), indicating dose-limiting toxicity.[8] The primary toxic effects are generally related to its anti-mitotic activity, which can affect rapidly dividing normal cells. However, some studies have reported that it is better tolerated than taxanes in animal models.[7] A dose-finding study is crucial to determine the maximum tolerated dose (MTD) for a specific model and administration schedule.[8]
Q4: Are there any specific formulation strategies recommended to minimize the toxicity of this compound?
A4: While specific formulation studies for minimizing this compound toxicity are not extensively detailed in the provided results, general strategies for poorly soluble, toxic compounds can be applied. For other MTAs like paclitaxel, vehicle-related toxicities (e.g., from Cremophor EL) are a known issue.[8] A standard formulation used for this compound in one preclinical study was 0.9% saline with 10% DMSO and 20% PEG-400.[8] To potentially reduce toxicity and improve efficacy, researchers could explore advanced formulation approaches such as:
-
Nanoparticle delivery systems: These can improve drug solubility and tumor targeting while reducing systemic exposure.[9]
-
Liposomal formulations: Liposomes can encapsulate the drug, altering its pharmacokinetic profile and potentially reducing toxicity.
-
Pharmacokinetic-modulating formulations: These aim to reduce peak plasma concentrations (Cmax), which can be associated with toxicity, while maintaining the overall drug exposure (AUC).[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality or excessive weight loss in animal models. | Dose is above the Maximum Tolerated Dose (MTD). | Conduct a dose-range finding study to determine the MTD for your specific animal model, strain, and administration schedule. A dose of 20 mg/kg has been reported to cause high mortality in one study.[8] |
| Vehicle-related toxicity. | Evaluate the toxicity of the vehicle alone. Consider alternative, less toxic formulation strategies if vehicle toxicity is suspected.[8][10] | |
| Inconsistent anti-tumor efficacy at non-toxic doses. | Suboptimal dosing schedule. | Experiment with different dosing schedules (e.g., Q2D_x_3 instead of QD_x_5) to maintain therapeutic drug levels without causing excessive toxicity.[7] |
| Poor drug solubility or stability in the formulation. | Ensure complete solubilization of this compound in the vehicle prior to administration. Prepare fresh formulations as needed and store them appropriately. | |
| Precipitation of the compound during formulation or administration. | Low aqueous solubility of this compound. | Use a suitable co-solvent system. A reported formulation is 10% DMSO and 20% PEG-400 in 0.9% saline.[8] Ensure the final concentration is within the solubility limits of the vehicle. |
| Suspected off-target effects contributing to toxicity. | The compound may be affecting other cellular pathways. | While this compound's primary target is well-defined, all drugs can have off-target effects.[11][12] If unexpected toxicities arise, consider investigating potential secondary targets. However, many observed changes in protein expression are likely downstream effects of the primary microtubule-stabilizing action.[6] |
Data Presentation
Table 1: In Vitro Efficacy of this compound vs. Paclitaxel
| Cell Line | Assay | This compound IC50 | Paclitaxel IC50 | Reference |
| HUVEC | Mitotic Block | 20 nM | 8 nM | [5] |
| MDA-MB-231/Luc | Growth Inhibition | ~1-10 nM (significant inhibition) | Not Reported | [8] |
| PC-3 | Growth Inhibition | ~1-10 nM (significant inhibition) | Not Reported | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Compound | Dose and Schedule | % Tumor Growth Inhibition (%TGI) | Reference |
| H460 NSCLC | This compound | 5 mg/kg, QD_x_5 | 84% | [7] |
| This compound | 10 mg/kg, QD_x_5 | 95% | [7] | |
| Paclitaxel | 8 mg/kg, QD_x_5 | 50% | [7] | |
| Docetaxel | 6.3 mg/kg, Q2D_x_3 | 18% | [7] | |
| A549 Lung Cancer | This compound | Varied Schedules | 51% - 74% | [7] |
| Paclitaxel | Not Specified | 44% | [7] | |
| Docetaxel | Not Specified | 50% | [7] | |
| NCI/ADR-RES Breast | This compound | Not Specified | Better tolerated than doxorubicin (B1662922) or paclitaxel | [7] |
Experimental Protocols
Protocol 1: In Vitro Mitotic Block Assay
This protocol is based on the methodology used to determine the IC50 for mitotic block in Human Umbilical Vein Endothelial Cells (HUVEC).[5]
-
Cell Culture: Culture HUVEC in appropriate media and conditions until they reach a confluent monolayer.
-
Drug Treatment: Treat the cells with a series of concentrations of this compound (e.g., 0-100 nM) and a positive control such as paclitaxel for 24 hours.
-
Fixation and Staining:
-
Fix the cells (e.g., with methanol).
-
Permeabilize the cells (e.g., with Triton X-100).
-
Stain microtubules using a primary antibody against α-tubulin followed by a fluorescently labeled secondary antibody.
-
Stain DNA with DAPI.
-
-
Microscopy and Analysis:
-
Image the cells using fluorescence microscopy.
-
Count the percentage of mitotic cells (identified by condensed chromosomes and mitotic spindle morphology) in at least 10 fields of view for each concentration.
-
Plot the percentage of mitotic cells against the drug concentration to determine the IC50 value.
-
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol is a generalized procedure based on studies with H460 xenografts in athymic nu/nu mice.[7][8]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 H460 cells) into the flank of athymic nu/nu mice.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Formulation Preparation: Prepare the drug formulation. For example, dissolve this compound in a vehicle of 10% DMSO, 20% PEG-400, and 70% 0.9% saline.[8] The control group should receive the vehicle only.
-
Drug Administration: Administer the drug and vehicle according to the planned dose and schedule (e.g., intraperitoneal injection daily for 5 days, QD_x_5).
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health daily as indicators of toxicity.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Evaluate toxicity based on weight loss and any observed adverse effects.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule-Stabilizing Drugs from Marine Sponges: Focus on Peloruside A and Zampanolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peloruside A Inhibits Growth of Human Lung and Breast Tumor Xenografts in an Athymic nu/nu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in (-)-peloruside A bioactivity assays
Welcome to the technical support center for (-)-peloruside A bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the experimental evaluation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent microtubule-stabilizing agent.[1][2][3][4] Unlike taxanes (e.g., paclitaxel), which bind to the interior of the microtubule, this compound binds to a distinct site on the exterior of β-tubulin.[1][4] This binding promotes the polymerization of tubulin into stable microtubules and suppresses microtubule dynamics, which are essential for cell division.[5] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][5]
Q2: Why are there variations in the reported IC50 values for this compound across different studies?
A2: Variations in IC50 values are common and can be attributed to several factors:
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to microtubule-targeting agents due to factors like expression of different tubulin isotypes, presence of drug efflux pumps (e.g., P-glycoprotein), and variations in cell signaling pathways.[6][7]
-
Experimental Conditions: Assay outcomes are highly dependent on experimental parameters such as cell seeding density, the composition of the culture medium (including serum concentration), and the duration of drug exposure.[8]
-
Assay Methodology: The choice of cytotoxicity assay (e.g., MTT, SRB) can influence the results, as each assay measures a different cellular endpoint.[8]
Q3: Is this compound effective against multidrug-resistant (MDR) cancer cells?
A3: Yes, one of the significant advantages of this compound is its ability to retain activity in cell lines that have developed resistance to taxanes.[5] This is because it binds to a different site on tubulin, bypassing resistance mechanisms associated with the taxoid-binding site.[5] Additionally, it is a poor substrate for the P-glycoprotein efflux pump, a common mechanism of multidrug resistance.
Q4: Can this compound be used in combination with other microtubule-targeting agents?
A4: Studies have shown that because this compound binds to a unique site, it can act synergistically with taxoid-site drugs like paclitaxel (B517696) and epothilone (B1246373) A, enhancing their anti-mitotic effects in cultured cancer cells.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioactivity assessment of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results (e.g., MTT, SRB) | Inconsistent cell seeding density. Edge effects in 96-well plates. Incomplete dissolution of formazan (B1609692) crystals (MTT assay).[10] Contamination of cell cultures.[11] | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS or media.[12] Use a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol) and ensure complete mixing.[12] Regularly check cell cultures for any signs of contamination. |
| Unexpectedly low potency (high IC50 value) | Degradation of this compound stock solution. Binding of the compound to serum proteins in the culture medium.[8] Use of a cell line with inherent resistance. | Prepare fresh dilutions of this compound from a properly stored stock. Consider reducing the serum concentration during the drug incubation period.[12] Verify the sensitivity of your cell line to other microtubule-stabilizing agents. |
| Discrepancy between cytotoxicity data and observed microtubule effects | The chosen cytotoxicity assay may not accurately reflect the mechanism of action. The concentration range tested may not be optimal for observing specific microtubule effects. | Corroborate cytotoxicity data with direct measures of microtubule stabilization, such as immunofluorescence microscopy or a tubulin polymerization assay.[2] Perform dose-response and time-course experiments to identify the optimal conditions for observing microtubule bundling and mitotic arrest. |
| Difficulty in visualizing microtubule bundling with immunofluorescence | Suboptimal fixation or permeabilization. Low antibody concentration or quality. Insufficient drug concentration or incubation time. | Optimize fixation and permeabilization protocols for your specific cell line.[13] Titrate the primary and secondary antibodies to determine the optimal working concentration. Increase the concentration of this compound or the incubation time to induce more pronounced microtubule bundling. |
Data Presentation
Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| A2780 | Ovarian Carcinoma | SRB | 3.6 | [14] |
| 1A9 | Ovarian Carcinoma | MTT | 7.0 | [9] |
| HL-60 | Myeloid Leukemia | MTT | 4.0 | [9] |
| P388 | Murine Leukemia | MTT | 18 | [14] |
| MDA-MB-231/Luc | Breast Cancer | Not Specified | 10 | [14] |
| PC-3 | Prostate Cancer | Not Specified | 10 | [14] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method that estimates cell number based on the measurement of total cellular protein content.
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours.[15]
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 48 or 72 hours).[15]
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.[15]
-
Staining: Wash the plates with 1% acetic acid and allow them to air dry. Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[15]
-
Solubilization and Absorbance Measurement: Air dry the plates, then add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 565 nm using a microplate reader.[16]
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring changes in light scattering.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
Temperature-controlled microplate reader
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C.[17]
-
Reaction Mix: On ice, prepare a tubulin polymerization mix containing tubulin, General Tubulin Buffer, GTP, and glycerol.[17]
-
Assay Initiation: Add the this compound dilutions to the wells of a pre-warmed 96-well plate. To start the reaction, add the cold tubulin polymerization mix to each well.[17]
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[17]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.
Immunofluorescence Staining for Microtubule Bundling
This method allows for the visualization of the effects of this compound on the cellular microtubule network.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the desired concentration of this compound for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[18]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[18]
-
Blocking: Wash with PBS and block non-specific antibody binding with 1% BSA in PBS for 1 hour.[18]
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C, followed by washing and incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature.[18]
-
Counterstaining and Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto glass slides using an antifade mounting medium.[18]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for characteristic microtubule bundling in the treated cells compared to the control.
Visualizations
Caption: Mechanism of action of this compound, leading to apoptosis.
Caption: A workflow for troubleshooting inconsistent bioactivity assay results.
Caption: Factors influencing the outcome of this compound bioactivity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast Cancer Cell Lines Exhibit Differential Sensitivities to Microtubule-targeting Drugs Independent of Doubling Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
(-)-Peloruside A vs. Paclitaxel: A Comparative Analysis for Researchers
A comprehensive guide to the mechanisms, efficacy, and experimental evaluation of two potent microtubule-stabilizing agents.
This guide provides a detailed comparison of (-)-peloruside A and paclitaxel (B517696), two microtubule-stabilizing agents with significant potential in cancer chemotherapy. While both compounds ultimately lead to mitotic arrest and apoptosis, their distinct mechanisms of action, efficacy against resistant cancer cell lines, and potential side effect profiles warrant a thorough evaluation for researchers and drug development professionals. This document summarizes key experimental data, provides detailed protocols for comparative studies, and visualizes the underlying biological pathways and experimental workflows.
At a Glance: Key Differences and Similarities
| Feature | This compound | Paclitaxel |
| Source | Marine Sponge (Mycale hentscheli) | Pacific Yew Tree (Taxus brevifolia) |
| Binding Site on β-tubulin | Non-taxoid site | Taxoid site |
| Efficacy in P-gp Overexpressing Cells | Retains activity | Reduced activity (subject to efflux) |
| Efficacy in cells with Tubulin Mutations | Retains activity in taxoid-site mutations | Reduced activity |
| Synergy | Synergistic with taxoid-site drugs | Synergistic with non-taxoid site drugs |
| Primary Resistance Mechanism | Alterations in non-taxoid binding site, βII and βIII tubulin isotype expression | P-glycoprotein (P-gp) mediated efflux, mutations in the taxoid binding site of β-tubulin |
Data Presentation: A Quantitative Comparison
The following tables summarize the comparative efficacy of this compound and paclitaxel in various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Notes |
| H460 | Non-Small Cell Lung | ~6-60 | - | Peloruside A is effective in the low nanomolar range[1]. |
| A549 | Non-Small Cell Lung | - | - | Both drugs show efficacy, with peloruside A being superior in some xenograft models[2]. |
| NCI/ADR-RES | P-gp Overexpressing Breast | Effective | Less effective | Demonstrates peloruside A's ability to overcome P-gp mediated resistance[2]. |
| 1A9 | Ovarian Carcinoma | - | - | Both drugs are effective, and show synergy when used in combination[3]. |
| HL-60 | Myeloid Leukemia | - | - | Both drugs induce apoptosis and show synergistic effects[3]. |
| MCF7 | Breast Adenocarcinoma | 3.8 (proliferation), 25 (G2/M block) | - | Peloruside A suppresses microtubule dynamics in a concentration-dependent manner[4]. |
| HUVEC | Endothelial | 20 (mitosis), 0.1 (migration) | 8 (mitosis), 0.65 (migration) | Peloruside A is a more potent inhibitor of cell migration at sub-toxic concentrations[5]. |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., exposure time). The data presented here is a synthesis from multiple sources.
Table 2: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)
Tumor growth inhibition (TGI) is a key measure of a drug's effectiveness in a living organism.
| Xenograft Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (%TGI) |
| H460 | Non-Small Cell Lung | This compound | 5 mg/kg, QD×5 | 84%[2] |
| H460 | Non-Small Cell Lung | This compound | 10 mg/kg, QD×5 | 95%[2] |
| H460 | Non-Small Cell Lung | Paclitaxel | 8 mg/kg, QD×5 | 50%[2] |
| A549 | Non-Small Cell Lung | This compound | Varied schedules | 51% - 74%[2] |
| A549 | Non-Small Cell Lung | Taxanes | Varied schedules | 44% - 50%[2] |
These in vivo studies suggest that this compound can be more effective than paclitaxel at comparable or even lower doses in certain cancer models[2].
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and paclitaxel are microtubule-stabilizing agents that interfere with the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division. This disruption leads to a prolonged G2/M phase cell cycle arrest and ultimately triggers apoptosis[6][7].
However, a critical distinction lies in their binding sites on the β-tubulin subunit of the microtubule polymer. Paclitaxel binds to the well-characterized "taxoid site"[2]. In contrast, this compound binds to a distinct, non-taxoid site on the exterior of β-tubulin[2]. This difference in binding has profound implications for their activity against resistant tumors.
Overcoming Paclitaxel Resistance
A major challenge in cancer chemotherapy is the development of drug resistance. Paclitaxel resistance often arises from two primary mechanisms:
-
P-glycoprotein (P-gp) Efflux: P-gp is a transmembrane pump that can actively transport a wide range of drugs, including paclitaxel, out of the cancer cell, thereby reducing its intracellular concentration and efficacy.
-
Tubulin Mutations: Mutations in the gene encoding β-tubulin can alter the taxoid binding site, preventing paclitaxel from effectively binding and stabilizing the microtubule.
This compound has shown significant promise in overcoming these resistance mechanisms. As it is not a substrate for P-gp, it retains its cytotoxic activity in cell lines that overexpress this efflux pump[2]. Furthermore, because it binds to a different site on β-tubulin, it remains effective against cancer cells with mutations in the taxoid binding site that confer resistance to paclitaxel[1]. The expression of βII and βIII tubulin isotypes has been implicated in resistance to peloruside A[4].
Synergistic Potential
The distinct binding sites of this compound and paclitaxel also open the door for combination therapies. Studies have shown that when used together, these two drugs can act synergistically, meaning their combined effect is greater than the sum of their individual effects[3]. This synergy could allow for lower, less toxic doses of each drug to be used while achieving a greater therapeutic outcome.
Signaling Pathway to Apoptosis
The stabilization of microtubules by either this compound or paclitaxel initiates a signaling cascade that culminates in programmed cell death, or apoptosis.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro Microtubule Stabilization Assay
This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules in a cell-free system.
Protocol:
-
Reagent Preparation:
-
Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).
-
Reconstitute purified tubulin in ice-cold polymerization buffer.
-
Prepare a stock solution of GTP (e.g., 10 mM).
-
Prepare stock solutions of this compound and paclitaxel in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a temperature-controlled spectrophotometer set to 37°C, add the polymerization buffer to a cuvette.
-
Add the tubulin solution to the cuvette.
-
Add the test compound or vehicle control.
-
Initiate the polymerization by adding GTP.
-
Immediately begin monitoring the change in absorbance at 350 nm over time. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Compare the rate and extent of polymerization in the presence of the test compounds to the vehicle control.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation, to determine the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and paclitaxel in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the drugs or a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
-
Side Effects and Therapeutic Window
While paclitaxel is a highly effective anticancer drug, its clinical use is associated with significant side effects, including myelosuppression, peripheral neuropathy, and hypersensitivity reactions. Some of these toxicities are attributed to the drug vehicle, Cremophor EL, used to solubilize the poorly water-soluble paclitaxel[2].
Preclinical studies suggest that this compound may have a more favorable safety profile. In a xenograft study using a P-glycoprotein-overexpressing breast tumor model, peloruside A was better tolerated than doxorubicin (B1662922) or paclitaxel[2]. Furthermore, studies on endothelial cells indicate that peloruside A inhibits cell migration at concentrations 200-fold lower than those required to inhibit cell division, suggesting a potentially wider therapeutic window for anti-angiogenic applications compared to paclitaxel[5]. Paclitaxel inhibits cell migration at concentrations only 13-fold lower than its cytotoxic concentration[5]. This suggests that peloruside A could potentially be used at doses that inhibit angiogenesis with minimal toxicity to normally dividing cells[5].
Conclusion
This compound presents a compelling alternative to paclitaxel, particularly for the treatment of paclitaxel-resistant tumors. Its unique binding site on β-tubulin allows it to circumvent common resistance mechanisms, and it has demonstrated superior efficacy in some preclinical models. The potential for a wider therapeutic window and a more favorable side effect profile further enhances its appeal as a developmental candidate. The synergistic effects observed when combined with taxoid-site drugs suggest that combination therapies could be a promising strategy to enhance therapeutic efficacy and reduce toxicity. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the clinical setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Analysis of the Microtubule-Stabilizing Properties of (-)-Peloruside A and Laulimalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule-stabilizing activities of two promising natural products, (-)-peloruside A and laulimalide (B1674552). Both compounds are potent antimitotic agents that induce microtubule polymerization and stabilization, leading to cell cycle arrest and apoptosis.[1][2] However, they achieve this through a distinct mechanism from the well-known taxanes, binding to a unique site on β-tubulin.[3][4][5] This guide synthesizes available experimental data to facilitate a direct comparison of their biochemical and cellular activities.
Mechanism of Action: A Shared, Non-Taxane Binding Site
This compound and laulimalide share a common or overlapping binding site on the exterior of the β-tubulin subunit, distinct from the taxane-binding pocket.[1][4][6] X-ray crystallography has revealed that they bind to a unique site and utilize their macrolide core structures to bridge two adjacent tubulin dimers across protofilaments.[3][5] This interaction allosterically stabilizes the M-loop of β-tubulin, which is crucial for establishing lateral contacts between protofilaments within a microtubule.[3][5] The shared binding site is further confirmed by competitive binding assays, where laulimalide acts as a competitive inhibitor of [³H]peloruside A binding to tubulin polymers.[7] Furthermore, cell lines that develop resistance to peloruside A exhibit cross-resistance to laulimalide.[4]
Quantitative Comparison of Bioactivity
The following table summarizes key quantitative data comparing the microtubule-stabilizing and cytotoxic activities of this compound and laulimalide. It is important to note that experimental conditions can influence these values.
| Parameter | This compound | Laulimalide | Cell Line/System | Reference |
| Tubulin Binding | ||||
| Apparent Kd | 0.35 µM | Not directly determined | Bovine brain tubulin polymer | [7] |
| Apparent Ki | 9.3 µM (for a less active analogue) | 0.25 µM | Bovine brain tubulin polymer | [7] |
| Cytotoxicity (IC50) | ||||
| 20 nM | Not reported in this study | Human endothelial cells | [8] | |
| Not reported in this study | Low nanomolar range | A-10 cells | [9] | |
| 10-15 fold less potent in resistant lines | 10-15 fold less potent in resistant lines | A2780(1A9) human ovarian carcinoma | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further comparative studies.
In Vitro Microtubule Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compounds.
Principle: A fluorescent reporter that preferentially binds to polymerized microtubules is used. The increase in fluorescence intensity is proportional to the extent of microtubule polymerization.[10]
Materials:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound and Laulimalide stock solutions in DMSO
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin reaction mix on ice with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[10]
-
Add 5 µL of 10x serial dilutions of this compound, laulimalide, controls, or vehicle (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.[10]
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the EC₅₀ value for each compound, which is the concentration required to achieve 50% of the maximal polymerization-stimulating effect.
Competitive Tubulin Binding Assay
This assay determines if the two compounds bind to the same site on tubulin.
Principle: The ability of unlabeled laulimalide to compete with and inhibit the binding of a radiolabeled version of peloruside A ([³H]peloruside A) to tubulin polymers is measured.
Materials:
-
[³H]peloruside A
-
Purified tubulin
-
Unlabeled this compound and laulimalide
-
Polymerization buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Polymerize purified tubulin in the presence of a stabilizing agent (e.g., paclitaxel) to form stable microtubules.
-
Incubate the pre-formed tubulin polymers with a fixed concentration of [³H]peloruside A and varying concentrations of unlabeled laulimalide or this compound.
-
After incubation, collect the tubulin polymers by filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the amount of bound [³H]peloruside A on the filters using a scintillation counter.
Data Analysis:
-
Plot the percentage of [³H]peloruside A binding against the concentration of the unlabeled competitor.
-
Calculate the Ki (inhibitory constant) for laulimalide, which reflects its binding affinity for the peloruside A binding site. A competitive inhibitor will decrease the apparent affinity of the radioligand.[7]
Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)
This assay measures the concentration-dependent effect of the compounds on the proliferation of cancer cells.
Principle: The metabolic activity of viable cells is quantified using a colorimetric assay.
Materials:
-
Cancer cell line of interest (e.g., A2780 human ovarian carcinoma)
-
Complete cell culture medium
-
96-well plates
-
This compound and Laulimalide stock solutions
-
MTT reagent or Sulforhodamine B (SRB) staining solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[11]
-
Treat the cells with serial dilutions of this compound or laulimalide for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
After the incubation period, perform the MTT or SRB assay according to the manufacturer's protocol to determine the relative number of viable cells.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Plot the percentage of cell viability against the drug concentration.
-
Calculate the IC₅₀ value for each compound, which is the concentration that inhibits cell growth by 50%.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing the compounds and their mechanism of action.
Caption: Experimental workflow for comparing this compound and laulimalide.
References
- 1. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of microtubule stabilization by laulimalide and peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in the β-tubulin binding site for peloruside A confer resistance by targeting a cleft significant in side chain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The assembly-inducing laulimalide/peloruside a binding site on tubulin: molecular modeling and biochemical studies with [³H]peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laulimalide and isolaulimalide, new paclitaxel-like microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of (-)-Peloruside A Derivatives
For Researchers, Scientists, and Drug Development Professionals
(-)-Peloruside A, a natural product isolated from the marine sponge Mycale hentscheli, is a potent microtubule-stabilizing agent with significant anticancer activity.[1][2] Unlike taxanes, it binds to a unique site on β-tubulin, making it a promising candidate for overcoming taxane (B156437) resistance.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data and detailed methodologies.
Quantitative Analysis of Biological Activity
The antiproliferative activity of this compound and its derivatives is a key indicator of their potential as anticancer agents. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from cytotoxicity assays, providing a basis for comparing the potency of various analogues.
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| This compound | - | HL-60 (human promyelocytic leukemia) | 19 | [4] |
| 1A9 (human ovarian carcinoma) | 10 ± 4 | [5] | ||
| P388 (murine leukemia) | 18 | [5] | ||
| Peloruside B | Demethylation at C3 | HL-60 | 33 ± 10 | [5] |
| 1A9 | 71 ± 6 (natural), 48 ± 11 (synthetic) | [5] | ||
| Peloruside E | Monomethyl at C10 (instead of gem-dimethyl) | HL-60 | 90 | [4] |
| Ring-opened Peloruside A | Sodium borohydride (B1222165) reduction of the pyranose ring | 32D (murine leukocyte) | ~468 (26-fold increase from Peloruside A) | [6] |
Key Findings from SAR Studies:
-
The C3-hydroxyl group appears to be important for potent activity. Peloruside B, which lacks the methyl group at C3, shows a slight decrease in activity compared to peloruside A.[5]
-
The gem-dimethyl group at C10 contributes significantly to the cytotoxicity. Peloruside E, which has a single methyl group at this position, is less potent than peloruside A.[4]
-
The integrity of the pyranose ring is crucial for the biological activity of peloruside A. Opening of this ring leads to a dramatic reduction in potency.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the biological activity of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Microtubule Stabilization Assay
This assay assesses the ability of compounds to promote the polymerization of tubulin into stable microtubules.
Principle: The assay often utilizes a fluorescent reporter that binds to tubulin. Upon polymerization into microtubules, the fluorescence intensity increases. Stabilizing agents will enhance and maintain this fluorescence.
Protocol:
-
Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.
-
Compound Incubation: The tubulin solution is incubated with various concentrations of the this compound derivatives or a control compound (e.g., paclitaxel) at 37°C to induce polymerization.
-
Fluorescence Measurement: The fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates microtubule polymerization.
-
Data Analysis: The rate and extent of polymerization are calculated from the fluorescence readings. The concentration of the compound required to achieve a certain level of microtubule polymerization can be determined.
Visualizing the Mechanism of Action
The following diagrams illustrate the key concepts related to the mechanism of action of this compound.
Caption: Mechanism of this compound-induced microtubule stabilization and apoptosis.
Caption: Workflow for the structure-activity relationship (SAR) studies of this compound derivatives.
References
- 1. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Peloruside E (22-Norpeloruside A), a Pelorusane Macrolide from the New Zealand Marine Sponge Mycale hentscheli, Retains Microtubule-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peloruside B, a Potent Antitumor Macrolide from the New Zealand Marine Sponge Mycale hentscheli: Isolation, Structure, Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule-Stabilizing Drugs from Marine Sponges: Focus on Peloruside A and Zampanolide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (-)-Peloruside A and Other Marine-Derived Anticancer Agents: A Guide for Researchers
This guide provides a comparative analysis of the preclinical efficacy of (-)-peloruside A against other notable marine-derived anticancer agents: Eribulin (B193375) (Halaven®), Trabectedin (B1682994) (Yondelis®), and the marine-inspired drug Cytarabine (Ara-C). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative cytotoxicity, and in vivo effectiveness, supported by experimental data and detailed protocols.
Introduction to the Anticancer Agents
This compound is a polyketide isolated from the New Zealand marine sponge Mycale hentscheli. It is a microtubule-stabilizing agent that promotes tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Notably, this compound binds to a unique, non-taxoid site on β-tubulin, suggesting it may overcome resistance mechanisms associated with taxane-based chemotherapies.[3][4]
Eribulin (Halaven®) is a synthetic macrocyclic ketone analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. It functions as a microtubule-destabilizing agent by inhibiting microtubule growth, which also leads to G2/M cell cycle arrest and apoptosis.[5] Beyond its antimitotic activity, eribulin has been shown to affect the tumor microenvironment, including vascular remodeling.[6]
Trabectedin (Yondelis®) is a tetrahydroisoquinoline alkaloid originally isolated from the Caribbean tunicate Ecteinascidia turbinata. Its mechanism is distinct from microtubule-targeting agents; it binds to the minor groove of DNA, inducing DNA damage. This interaction interferes with DNA repair pathways, modulates transcription, and affects the tumor microenvironment.[7][8][9][10]
Cytarabine (Ara-C) is a synthetic pyrimidine (B1678525) nucleoside analog, inspired by nucleosides first discovered in a marine sponge. It is an antimetabolite that, in its active triphosphate form, inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and halting DNA replication and repair, primarily during the S phase of the cell cycle.[11][12][13]
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected marine-derived agents across various human cancer cell lines. These values indicate the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher potency.
| Cell Line | Cancer Type | This compound (nM) | Eribulin (nM) | Trabectedin (nM) | Cytarabine (µM) |
| HL-60 | Promyelocytic Leukemia | 7 ± 4 | - | - | - |
| MCF7 | Breast Adenocarcinoma | 3.8 | - | - | - |
| H460 | Non-Small Cell Lung | - | - | - | - |
| A549 | Non-Small Cell Lung | - | - | - | - |
| 1A9 | Ovarian Carcinoma | < 40 | - | - | - |
| HUVEC | Endothelial | 20 (mitosis) | 8 (mitosis) | - | - |
| MDA-MB-231 | Triple-Negative Breast | - | - | - | - |
| MDA-MB-468 | Triple-Negative Breast | - | - | - | - |
| MX-1 | Breast | - | - | - | - |
| NCI-H295R | Adrenocortical Carcinoma | - | - | 0.15 | - |
| MUC-1 | Adrenocortical Carcinoma | - | - | 0.80 | - |
| HAC-15 | Adrenocortical Carcinoma | - | - | 0.50 | - |
| U87 | Glioblastoma | - | - | - | - |
Note: Direct comparative IC50 values across all four drugs in the same study are limited. The data presented is compiled from various sources and experimental conditions may differ.
Comparative In Vivo Efficacy
The antitumor activity of these agents has been evaluated in various preclinical xenograft models. The table below summarizes key findings from these studies, including the model, dosing regimen, and observed tumor growth inhibition (TGI).
| Agent | Cancer Model | Dosing Regimen | Key Efficacy Results |
| This compound | H460 NSCLC Xenograft | 5 and 10 mg/kg, i.p., QD x 5 | 84% and 95% TGI, respectively. More effective than paclitaxel (B517696) (50% TGI) and docetaxel (B913) (18% TGI).[14][15] |
| A549 NSCLC Xenograft | Varied schedules | TGI ranging from 51% to 74%, superior to taxanes (44-50% TGI).[14][15] | |
| Eribulin | MX-1 & MDA-MB-231 Breast Cancer Xenografts | 0.3 mg/kg | Significant antitumor activity observed 5-6 days post-treatment.[6] |
| DSRCT PDX Model | - | Less effective than Trabectedin, with a maximum TVI of 66%.[16] | |
| Trabectedin | DSRCT PDX Model | Optimal doses | Most effective single agent with a maximum TVI of 82%.[16] |
| Malignant Pleural Mesothelioma Xenograft | 0.15 mg/kg, i.v., single dose | Significant reduction in tumor weight compared to control.[13][17][18] | |
| Cytarabine | U87 Glioblastoma Xenograft | 60 mg/kg, two cycles | Significant reduction in relative tumor volume. |
| AML Xenograft Model | - | Prolonged median survival compared to control. |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of these four agents are visualized in the following diagrams, created using Graphviz.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Eribulin.
Caption: Mechanism of action of Trabectedin.
Caption: Mechanism of action of Cytarabine.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compounds (this compound, Eribulin, Trabectedin, Cytarabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Objective: To detect and quantify apoptosis (early and late) and necrosis in cells treated with the test compounds.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds as described for the cell cycle analysis.
-
Harvest the cells, including any floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate software to analyze the dot plots and quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound demonstrates potent anticancer activity, comparable and in some cases superior to established agents, particularly in its efficacy against taxane-resistant models. Its unique mechanism of action, targeting a non-taxoid site on β-tubulin, makes it a promising candidate for further preclinical and clinical investigation. Eribulin, Trabectedin, and Cytarabine each possess distinct and potent anticancer properties, highlighting the rich chemical diversity and therapeutic potential of marine-derived compounds. The data and protocols presented in this guide are intended to facilitate further research and development in this critical area of oncology.
References
- 1. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onkoloji.dergisi.org [onkoloji.dergisi.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of homologous recombination in trabectedin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A DNA damage repair gene‐associated signature predicts responses of patients with advanced soft‐tissue sarcoma to treatment with trabectedin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. checkorphan.org [checkorphan.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Trabectedin Is Active against Malignant Pleural Mesothelioma Cell and Xenograft Models and Synergizes with Chemotherapy and Bcl-2 Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peloruside A Inhibits Growth of Human Lung and Breast Tumor Xenografts in an Athymic nu/nu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Guide to (-)-Peloruside A in Combination Chemotherapy
New research reveals that the marine-derived microtubule stabilizer, (-)-peloruside A, demonstrates significant synergistic effects when combined with other chemotherapy drugs, particularly those from the taxane (B156437) family like paclitaxel (B517696) and epothilone (B1246373) A. This guide provides an objective comparison of this compound's performance in combination therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a potent antimitotic agent, operates by stabilizing microtubules, a critical component of the cellular cytoskeleton involved in cell division. Its mechanism is similar to that of widely used cancer drugs like paclitaxel. However, this compound binds to a distinct, non-taxoid site on β-tubulin.[1][2] This unique binding site opens the possibility of synergistic interactions when paired with taxoid-site binding agents, potentially leading to more effective cancer treatments with reduced drug resistance.
Quantitative Analysis of Synergistic Effects
Studies have consistently shown that combining this compound with taxoid-site drugs leads to a synergistic enhancement of antiproliferative and antimitotic activities.[2][3] The synergy is typically quantified using the Combination Index (CI) method, where a CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.
While the primary research articles confirm statistically significant synergy, the specific quantitative data from these studies is not publicly available in the searched resources. The following tables are therefore presented as a template for researchers to populate with their own experimental data when investigating these drug combinations.
Table 1: Antiproliferative Activity (IC50, nM) of this compound in Combination with Paclitaxel
| Cell Line | Drug | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI) |
| 1A9 (Ovarian) | This compound | Data not available | Data not available | Data not available |
| Paclitaxel | Data not available | Data not available | Data not available | |
| HL-60 (Leukemia) | This compound | Data not available | Data not available | Data not available |
| Paclitaxel | Data not available | Data not available | Data not available |
Table 2: Antiproliferative Activity (IC50, nM) of this compound in Combination with Epothilone A
| Cell Line | Drug | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Combination Index (CI) |
| 1A9 (Ovarian) | This compound | Data not available | Data not available | Data not available |
| Epothilone A | Data not available | Data not available | Data not available | |
| HL-60 (Leukemia) | This compound | Data not available | Data not available | Data not available |
| Epothilone A | Data not available | Data not available | Data not available |
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanism of synergistic microtubule stabilization.
Caption: Experimental workflow for synergy validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the design and execution of similar studies.
Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the other chemotherapy drug (e.g., paclitaxel), and their combinations at fixed ratios. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a period of 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells with the drugs, as described for the MTT assay, for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Microtubule Stabilization (Tubulin Polymerization Assay)
This assay assesses the extent of microtubule polymerization within the cells by separating the soluble (unpolymerized) tubulin from the polymerized microtubules.
-
Cell Treatment and Lysis: After drug treatment, lyse the cells in a microtubule-stabilizing buffer.
-
Fractionation: Separate the soluble and polymerized tubulin fractions by centrifugation. The supernatant contains the soluble tubulin, and the pellet contains the polymerized microtubules.
-
Protein Quantification: Determine the protein concentration of both fractions.
-
Western Blotting:
-
Separate the proteins from both fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for β-tubulin.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for β-tubulin in the soluble and pellet fractions. An increase in the proportion of tubulin in the pellet fraction of treated cells compared to control cells indicates an increase in microtubule polymerization.
Conclusion
The synergistic interaction between this compound and taxoid-site microtubule stabilizing agents presents a promising avenue for the development of more effective cancer combination therapies. By targeting the same cellular structure at different binding sites, these drug combinations can achieve a more potent antimitotic effect. The provided protocols and conceptual frameworks offer a solid foundation for researchers to further explore and validate these synergistic effects in various cancer models, with the ultimate goal of translating these findings into improved clinical outcomes.
References
Differential Effects of (-)-Peloruside A on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of (-)-peloruside A across various cancer cell lines, with a particular focus on its performance relative to the well-established microtubule-stabilizing agent, paclitaxel (B517696). This compound, a natural product isolated from the marine sponge Mycale hentscheli, has demonstrated potent anticancer activity by a mechanism similar to taxanes, but with key differences that make it a compound of significant interest for overcoming drug resistance.
Overview of this compound's Mechanism of Action
This compound exerts its cytotoxic effects by stabilizing microtubules, which are essential components of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][2] Unlike paclitaxel, which binds to the taxoid-binding site on the interior of the β-tubulin subunit, this compound binds to a distinct, non-taxoid site on the exterior of β-tubulin.[3][4] This unique binding site allows this compound to retain activity against cancer cell lines that have developed resistance to paclitaxel through mechanisms such as β-tubulin mutations or overexpression of drug efflux pumps like P-glycoprotein.[2][5] By stabilizing microtubules, this compound disrupts the dynamic instability of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][2]
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, with comparative data for paclitaxel where available. The data highlights the potent, low nanomolar activity of this compound across a range of tumor types.
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| Lung Cancer | ||||
| A549 | Non-Small Cell Lung Carcinoma | 6 - 60 | - | [2] |
| H460 | Non-Small Cell Lung Carcinoma | - | - | [4] |
| Breast Cancer | ||||
| MCF7 | Adenocarcinoma | 3.8 | - | [6] |
| Ovarian Cancer | ||||
| 1A9 | Carcinoma | 16 | - | [4] |
| A2780 | Carcinoma | - | - | |
| Leukemia | ||||
| HL-60 | Promyelocytic Leukemia | 7 | - | [4] |
| Endothelial Cells | ||||
| HUVEC | Human Umbilical Vein Endothelial Cells | 20 (mitotic block) | 8 (mitotic block) | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound by measuring the metabolic activity of cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of a mitotic block.[8]
Microtubule Polymerization Assay
This assay assesses the ability of this compound to promote the assembly of tubulin into microtubules.
-
Cell Lysis: Cells treated with this compound are lysed in a microtubule-stabilizing buffer.
-
Centrifugation: The cell lysates are centrifuged to separate the soluble (unpolymerized) tubulin fraction (supernatant) from the insoluble (polymerized) microtubule fraction (pellet).
-
Western Blotting: The proteins in the supernatant and pellet fractions are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for β-tubulin.
-
Analysis: An increase in the amount of β-tubulin in the pellet fraction of drug-treated cells compared to control cells indicates microtubule stabilization.[8]
Visualizing Experimental and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing the effects of this compound and its proposed signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vivo Antitumor Activity: (-)-Peloruside A vs. Epothilones
In the landscape of microtubule-stabilizing agents for cancer therapy, (-)-peloruside A and the epothilones represent two distinct and promising classes of natural products. While both exert their cytotoxic effects by disrupting microtubule dynamics, their differing binding sites on β-tubulin give rise to unique pharmacological profiles. This guide provides a comparative overview of their in vivo antitumor activities, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Shared Pathway with Distinct Interactions
Both this compound and epothilones are microtubule-stabilizing agents that promote the polymerization of tubulin and inhibit its depolymerization. This leads to the formation of overly stable and non-functional microtubules, which in turn disrupts the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (cell death)[1][2].
The key difference lies in their binding sites on the β-tubulin subunit. Epothilones bind to the taxoid site, the same site as paclitaxel[3]. In contrast, this compound binds to a novel, non-taxoid site on the exterior of β-tubulin[4]. This distinction is significant as it suggests that this compound may be active against tumors that have developed resistance to taxanes and epothilones through mechanisms involving the taxoid binding site.
Figure 1: Signaling pathway of microtubule-stabilizing agents.
In Vivo Antitumor Activity: Quantitative Comparison
While direct head-to-head in vivo studies are limited, a comparison can be drawn from separate studies utilizing similar xenograft models.
This compound: In Vivo Efficacy
Studies have demonstrated the potent in vivo antitumor activity of this compound in various human tumor xenograft models in athymic nu/nu mice. Notably, in a study comparing its efficacy against standard chemotherapeutic agents, peloruside A showed superior tumor growth inhibition in non-small cell lung cancer models[1][5][6][7].
| Tumor Model | Drug/Dose/Schedule | Tumor Growth Inhibition (%TGI) | Reference |
| H460 (Non-Small Cell Lung Cancer) | This compound / 5 mg/kg / QD x 5, i.p. | 84% | [1] |
| This compound / 10 mg/kg / QD x 5, i.p. | 95% | [1] | |
| Paclitaxel / 8 mg/kg / QD x 5, i.p. | 50% | [1] | |
| Docetaxel / 6.3 mg/kg / Q2D x 3, i.v. | 18% | [1] | |
| A549 (Non-Small Cell Lung Cancer) | This compound / 5 mg/kg / QD x 5, i.p. | 51% | [1] |
| This compound / 10 mg/kg / Q2D x 3, i.p. | 74% | [1] | |
| Paclitaxel / 10 mg/kg / Q2D x 3, i.p. | 44% | [1] | |
| Docetaxel / 10 mg/kg / Q2D x 3, i.v. | 50% | [1] | |
| NCI/ADR-RES (P-glycoprotein-overexpressing Breast Cancer) | This compound / 10 mg/kg / Q2D x 3, i.p. | 45% | [1] |
Epothilones: In Vivo Efficacy
Epothilone B (patupilone) and its analogues have also shown significant in vivo antitumor effects across a range of xenograft models, including those resistant to conventional chemotherapy[2][8].
| Tumor Model | Drug/Dose/Schedule | Outcome | Reference |
| DU 145 (Prostate Cancer) | Epothilone B / 4 mg/kg / single admin. | Transient tumor regression | [8] |
| Epothilone B / 2.5 mg/kg / weekly x 2 | Stable disease followed by regression | [8] | |
| PC-3M (Prostate Cancer) | Epothilone B / 5 mg/kg / weekly | Protracted growth inhibition | [8] |
| PC-3M (Orthotopic Prostate Cancer) | Epothilone B / 4 or 5 mg/kg / weekly | Impaired primary tumor growth, abrogated metastases, and enhanced survival | [8] |
| Multiple Myeloma (Orthotopic) | Epothilone B | Slowed tumor growth and prolonged median survival | [2] |
Experimental Protocols
The following provides a generalized experimental workflow for assessing the in vivo antitumor activity of novel compounds, based on methodologies reported in the cited literature[1][8][9][10].
Figure 2: General experimental workflow for in vivo studies.
Key Methodological Details
-
Animal Models: Athymic nu/nu mice are commonly used as they are immunocompromised and can accept human tumor xenografts[1][8].
-
Tumor Cell Implantation: Human cancer cell lines (e.g., H460, A549, DU 145) are cultured and then implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Drug Administration: Once tumors reach a specified size (e.g., 50-100 mm³), the animals are randomized into treatment and control groups. The drugs are typically administered intraperitoneally (i.p.) or intravenously (i.v.) according to a predetermined schedule.
-
Efficacy and Toxicity Assessment: The primary efficacy endpoint is often the inhibition of tumor growth (%TGI), calculated by comparing the change in tumor volume in treated groups to the control group. Toxicity is assessed by monitoring body weight changes and observing the general health of the animals.
Conclusion
Both this compound and epothilones demonstrate potent in vivo antitumor activity. The available data suggests that this compound may offer advantages in terms of efficacy, particularly against certain tumor types, and has the potential to overcome resistance mechanisms that affect taxoid-site binding agents like the epothilones. However, it is important to note the absence of direct comparative in vivo studies. Future head-to-head preclinical trials would be invaluable for a more definitive comparison of their therapeutic indices and to guide the selection of the most promising candidates for further clinical development. The distinct binding site of this compound also opens up possibilities for combination therapies with taxoid-site binders, a strategy that warrants further investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Patupilone (epothilone B) inhibits growth and survival of multiple myeloma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peloruside A Inhibits Growth of Human Lung and Breast Tumor Xenografts in an Athymic nu/nu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peloruside A inhibits growth of h... preview & related info | Mendeley [mendeley.com]
- 7. researchgate.net [researchgate.net]
- 8. Patupilone (epothilone B, EPO906) inhibits growth and metastasis of experimental prostate tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peloruside A and Zampanolide: Two Marine-Derived Microtubule Stabilizers
An Objective Guide for Researchers and Drug Development Professionals
Peloruside A and zampanolide (B1247547) are potent, marine-derived natural products that have garnered significant interest in the field of oncology for their ability to act as microtubule-stabilizing agents (MSAs).[1] Like the clinically successful taxanes, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising candidates for cancer chemotherapy.[2][3] However, despite sharing a common overall effect, their molecular mechanisms of action, binding sites on tubulin, and activity profiles exhibit critical differences. This guide provides a detailed comparative analysis of peloruside A and zampanolide, supported by experimental data, to inform further research and drug development efforts.
Mechanism of Action and Tubulin Binding Site: A Tale of Two Sites
The most fundamental difference between peloruside A and zampanolide lies in their interaction with the tubulin heterodimer.
Peloruside A binds non-covalently to a unique site on the exterior of β-tubulin.[4][5] This site is distinct from the well-characterized taxoid-binding pocket where drugs like paclitaxel (B517696) bind.[6][7][8] Structural and biochemical studies have shown that peloruside A shares its binding site with another marine macrolide, laulimalide (B1674552).[4][8][9] By binding to this novel site, peloruside A allosterically stabilizes the M-loop of β-tubulin, a key region for lateral contacts between protofilaments, thereby promoting microtubule stability.[9] This distinct binding site is a key reason for its activity in paclitaxel-resistant cell lines with taxoid-site mutations.[7][8]
Zampanolide , in contrast, binds to the taxoid site on β-tubulin, the same pocket occupied by paclitaxel and epothilones.[3][10][11] However, its binding is unique as it forms a covalent bond with β-tubulin, specifically with residues Asparagine-228 (N228) and Histidine-229 (H229).[11] This irreversible interaction leads to a persistent stabilization of the microtubule.[12][13] Similar to other taxoid-site agents, zampanolide's mechanism also involves inducing a conformational change in the M-loop, promoting the assembly-prone state of tubulin.[11][12][14]
Quantitative Comparison of Biological Activity
Both compounds exhibit potent cytotoxic and antiproliferative effects at low nanomolar concentrations across a range of cancer cell lines.
Table 1: Antiproliferative Activity (IC50/GI50 in nM)
| Cell Line | Cancer Type | Peloruside A | Zampanolide | Paclitaxel (for comparison) | Reference(s) |
| 1A9 | Ovarian Carcinoma | ~1.5 - 5 | 3.6 - 23.3 | ~2 - 4 | [10][15] |
| HL-60 | Promyelocytic Leukemia | ~3 - 7 | 4 (16h treatment) | ~3 - 5 | [15][16] |
| H460 | Non-Small Cell Lung | ~6 - 60 | Not Reported | ~6 - 60 | [17][18] |
| A549 | Non-Small Cell Lung | ~10 - 20 | 4.3 | ~5 - 10 | [18][19] |
| MCF7 | Breast Adenocarcinoma | 3.8 | Not Reported | ~2 - 5 | [20] |
| NCI/ADR-RES | Breast (P-gp+) | ~20 | Not Reported | >1000 | [18] |
| PC3 | Prostate Carcinoma | Not Reported | 3.5 | 1.6 | [19] |
Note: Values are approximate and can vary based on experimental conditions (e.g., exposure time).
Table 2: In Vitro Microtubule Polymerization
| Parameter | Peloruside A | Zampanolide | Paclitaxel (for comparison) | Reference(s) |
| Binding Type | Non-covalent | Covalent | Non-covalent | [4][11] |
| Binding Site | Unique non-taxoid site | Taxoid site | Taxoid site | [4][11] |
| Critical Conc. (Ccrit) | 11 µM | Potent polymerization | 4 µM | [21][22] |
The critical concentration (Ccrit) is the minimum tubulin concentration required for polymerization. A lower value indicates a more potent stabilizing agent in vitro. Peloruside A appears less potent than paclitaxel in this specific cell-free assay.[21][22] Zampanolide is a potent inducer of tubulin assembly, comparable to paclitaxel.[3][12]
Effects on Microtubule Dynamics and Cell Cycle
Both agents effectively suppress the dynamic instability of microtubules, which is essential for mitotic spindle formation and function. This suppression leads to a potent block in the G2/M phase of the cell cycle.[2][3][23]
-
Peloruside A has been shown to be an exceptionally potent inhibitor of endothelial cell migration at concentrations 200 times lower than those needed to inhibit cell division, suggesting a large potential therapeutic window for anti-angiogenic applications.[6] It significantly reduces the growth and shortening rates of microtubules and increases the time they spend in a paused state.[6][20]
-
Zampanolide also induces G2/M arrest and the formation of abnormal microtubule bundles in interphase cells and multiple asters in mitotic cells.[3][12] Its covalent binding suggests a more persistent, potentially irreversible suppression of microtubule dynamics compared to non-covalent binders.[13][24]
Activity in Drug-Resistant Cancer Models
A key advantage of both compounds is their ability to overcome common mechanisms of drug resistance that limit the efficacy of taxanes.
-
Peloruside A is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, a major cause of multidrug resistance (MDR).[7][17][21] It therefore retains high activity in cancer cells that overexpress P-gp. Furthermore, because it does not bind to the taxoid site, it remains effective against cells with tubulin mutations that confer resistance to paclitaxel.[7][8][17]
-
Zampanolide also demonstrates potent activity against resistant cancer cells.[10][25] Its ability to overcome P-gp-mediated resistance may be attributed to its covalent binding mechanism; once bound to tubulin, it is no longer a substrate for the efflux pump.[10][11] This covalent interaction also allows it to retain efficacy in some taxane-resistant models.[13][24]
Drug Interactions: Synergy vs. Additivity
The distinct binding sites of these agents lead to different interaction profiles with other MSAs.
-
Peloruside A and Taxoid-Site Drugs: Because peloruside A and paclitaxel bind to different sites, they can occupy the tubulin polymer simultaneously. This co-binding leads to a synergistic enhancement of microtubule stabilization and cytotoxicity.[4][15][26] This suggests a strong potential for combination therapies.
-
Zampanolide and Other MSAs: As zampanolide binds to the taxoid site, it competes with other drugs that bind there, such as paclitaxel and epothilone. Consequently, it does not show synergy with these agents.[10][25]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of peloruside A and zampanolide.
1. Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay) This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of peloruside A, zampanolide, or a control drug for a specified period (e.g., 48-72 hours).
-
After incubation, the drug-containing medium is removed.
-
For an MTT assay, MTT reagent is added and incubated, allowing viable cells to convert it into formazan (B1609692) crystals. The crystals are then solubilized.
-
For an SRB assay, cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B dye. The bound dye is then solubilized.
-
The absorbance of the resulting colored solution is measured using a microplate reader.
-
The IC50 (or GI50) value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]
-
2. In Vitro Microtubule Polymerization Assay This cell-free assay directly measures a compound's ability to promote the assembly of purified tubulin into microtubules.
-
Methodology:
-
Purified tubulin protein is prepared in a polymerization buffer (e.g., PEM buffer) and kept on ice to prevent spontaneous polymerization.
-
The tubulin solution is added to a cuvette containing the test compound (peloruside A or zampanolide) and GTP.
-
The cuvette is placed in a spectrophotometer equipped with a temperature controller, and the temperature is raised to 37°C to initiate polymerization.
-
The increase in light scattering (turbidity) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
The rate and extent of polymerization are analyzed to determine the compound's stabilizing effect. The critical concentration (Ccrit) can be determined by finding the x-intercept of a plot of the polymerization plateau value versus a range of tubulin concentrations.[21][22]
-
3. Cell Cycle Analysis by Flow Cytometry This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Methodology:
-
Cells are treated with the test compounds for a defined period (e.g., 16-24 hours).
-
Both adherent and floating cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting data is analyzed to generate a histogram showing the percentage of cells in the G2/M phase, which is expected to increase upon treatment with microtubule-stabilizing agents.[15][16]
-
Conclusion
Peloruside A and zampanolide are both highly potent microtubule-stabilizing agents with significant anticancer potential. However, they are distinguished by fundamental differences in their molecular interactions with tubulin.
-
Peloruside A is a non-covalent binder to a unique, non-taxoid site, which allows it to synergize with taxanes and effectively bypass common taxane (B156437) resistance mechanisms. Its exceptional anti-migratory properties at sub-cytotoxic concentrations also suggest its potential as an anti-angiogenic agent.[6][15]
-
Zampanolide is a covalent binder to the taxoid site, a mechanism that confers persistent activity and allows it to overcome resistance mediated by drug efflux pumps and some tubulin mutations.[10][11]
These distinct profiles suggest that each compound, or analogues thereof, could be developed for different therapeutic niches. The synergy of peloruside A with existing drugs makes it an attractive candidate for combination therapies, while the covalent and persistent action of zampanolide offers a novel strategy for treating highly resistant tumors. Further preclinical and clinical investigation is warranted for both of these promising marine-derived compounds.
References
- 1. Microtubule-stabilizing drugs from marine sponges: focus on peloruside A and zampanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Zampanolide and dactylolide: cytotoxic tubulin-assembly agents and promising anticancer leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in the β-tubulin binding site for peloruside A confer resistance by targeting a cleft significant in side chain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Unique Mode of Microtubule Stabilization Induced by Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Peloruside A does not bind to the taxoid site on beta-tubulin and retains its activity in multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of microtubule stabilization by laulimalide and peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Zampanolide, a potent new microtubule stabilizing agent, covalently reacts with the taxane luminal site in both tubulin α,β-heterodimers and microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Molecular mechanism of action of microtubule-stabilizing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Linear (−)-Zampanolide: Flexibility in Conformation-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microtubule-Stabilizing Drugs from Marine Sponges: Focus on Peloruside A and Zampanolide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scholar.dominican.edu [scholar.dominican.edu]
- 25. Zampanolide, a Microtubule-Stabilizing Agent, Is Active in Resistant Cancer Cells and Inhibits Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Mechanisms of Action of Taxane and Non-Taxane Microtubule Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the distinct mechanisms of action of taxane (B156437) and non-taxane microtubule-stabilizing agents. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows, this document aims to be a valuable resource for researchers in oncology and cell biology.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is critical for their function. Consequently, microtubules are a key target for anticancer drug development. Microtubule-stabilizing agents exert their cytotoxic effects by suppressing microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1]
This guide focuses on two major classes of microtubule stabilizers: taxanes and non-taxanes. While both classes ultimately lead to microtubule stabilization, they exhibit distinct molecular mechanisms of action, binding sites on the tubulin dimer, and downstream cellular effects. Understanding these differences is crucial for the rational design of novel therapeutics and for overcoming mechanisms of drug resistance.
Comparative Analysis of Mechanisms of Action
Taxanes and non-taxanes, despite their shared function as microtubule stabilizers, interact with tubulin and microtubules in fundamentally different ways.
Taxanes , such as paclitaxel (B517696) and docetaxel, are diterpenoid compounds that bind to a specific pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[2] This binding promotes the assembly of tubulin dimers into microtubules and inhibits their depolymerization, effectively freezing the microtubule in a hyper-stable state.[3] Docetaxel generally exhibits a higher affinity for β-tubulin compared to paclitaxel.[4]
Non-taxane stabilizers are a more structurally diverse group of compounds that achieve microtubule stabilization through various mechanisms.
-
Epothilones (e.g., epothilone (B1246373) A and B) are macrolides that bind to the same or an overlapping site as taxanes on β-tubulin.[5][6] They mimic the biological effects of paclitaxel, inducing tubulin polymerization and microtubule stability.[6] However, they can be effective in taxane-resistant cancer cells, suggesting subtle differences in their interaction with tubulin.[7]
-
Discodermolide , a polyketide isolated from a marine sponge, also binds to the taxane site on β-tubulin, but with a higher affinity than paclitaxel.[8][9] It is a potent promoter of tubulin assembly and can induce a cell senescence phenotype in addition to mitotic arrest.[10][11]
-
Laulimalide and Peloruside A , marine-derived macrolides, represent a distinct class of non-taxane stabilizers. They bind to a novel site on the exterior of the microtubule, distant from the taxane-binding pocket.[12][13] Their unique binding site allows them to act synergistically with taxanes to promote microtubule assembly.[14] Cryo-electron microscopy studies have revealed that peloruside regularizes the microtubule lattice by acting on lateral contacts between protofilaments, whereas taxanes can induce structural heterogeneity.[15][16]
These distinct binding modes and their effects on the microtubule lattice structure underscore the nuanced differences between these classes of stabilizers and provide a basis for developing novel therapeutic strategies, including combination therapies.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the activity of representative taxane and non-taxane microtubule stabilizers. It is important to note that these values are compiled from various studies and experimental conditions may differ. For direct comparison, these agents should be evaluated side-by-side in the same experimental setup.[12]
| Compound Class | Compound | Binding Affinity (Kd or Ki) | Tubulin Polymerization (EC50) | Cell Viability (IC50) | Reference |
| Taxane | Paclitaxel | ~10 nM (Kd)[16] | ~1.1 µM[7] | Low nanomolar range[1] | [1][7][16] |
| Docetaxel | 16 nM (Ki)[5] | 0.36 µM[7] | Generally in the low nanomolar range[1] | [1][5][7] | |
| Non-Taxane | Epothilone A | 8 ± 3 x 10³ M⁻¹ (Kb for unassembled tubulin)[3] | - | Low nanomolar range | [3] |
| Discodermolide | 2.0 ± 0.7 x 10⁴ M⁻¹ (Kb for unassembled tubulin)[3] | More potent than paclitaxel[11] | Potent, often in the low nanomolar range[9] | [3][9][11] | |
| Laulimalide | 1.9 ± 0.2 x 10⁷ M⁻¹ (Kb)[17] | - | 5–12 nM[18] | [17][18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of these compounds.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in real-time by monitoring the increase in fluorescence of a dye that binds to polymerized microtubules.[4]
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (taxane and non-taxane stabilizers)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a 2 mg/mL solution of purified tubulin in ice-cold polymerization buffer.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add the fluorescent reporter dye to the tubulin solution according to the manufacturer's instructions.
-
Dispense the tubulin mixture into the wells of a pre-chilled 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes) at appropriate excitation and emission wavelengths for the chosen dye.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate and extent of polymerization. The EC50 value, the concentration of the compound that induces 50% of the maximal polymerization rate, can be determined from a dose-response curve.
Competitive Microtubule Binding Assay
This assay quantifies the affinity of a test compound for the microtubule binding site by measuring its ability to displace a known fluorescently or radioactively labeled ligand.[5][7]
Materials:
-
Pre-formed, taxol-stabilized microtubules
-
Labeled ligand (e.g., [³H]paclitaxel or a fluorescent taxane analog)
-
Unlabeled test compounds
-
Wash buffer
-
Scintillation counter or fluorescence detector
Procedure:
-
Incubate a fixed concentration of pre-formed microtubules with a fixed concentration of the labeled ligand in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the microtubules (with bound ligand) from the unbound ligand. This can be achieved by centrifugation through a glycerol cushion or by filtration.
-
Quantify the amount of labeled ligand bound to the microtubules in each sample.
-
Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled test compound.
-
Determine the IC50 value, the concentration of the test compound that displaces 50% of the labeled ligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Cellular Microtubule Stabilization Assay (Nocodazole Washout)
This immunofluorescence-based assay assesses the ability of a compound to stabilize microtubules within intact cells against depolymerization induced by a microtubule-destabilizing agent like nocodazole (B1683961).[15][19]
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Cell culture medium
-
Test compounds
-
Nocodazole
-
Fixative (e.g., cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 1-4 hours).
-
Add nocodazole to the medium to a final concentration that induces microtubule depolymerization (e.g., 10 µM) and incubate for a period sufficient to depolymerize the microtubule network (e.g., 2-4 hours).
-
Wash out the nocodazole-containing medium and replace it with fresh medium containing the test compound.
-
Allow microtubules to regrow for a defined period (e.g., 15-30 minutes).
-
Fix, permeabilize, and stain the cells for tubulin and nuclei.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the extent of microtubule polymer remaining in the cells. Increased microtubule polymer in the presence of the test compound compared to the control indicates microtubule stabilization.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 10. The sequential activation of the mitotic microtubule assembly pathways favors bipolar spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of taxane binding to microtubules: binding affinity dissection and incremental construction of a high-affinity analog of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of asymmetric microtubule nucleation at sub-cellular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
(-)-peloruside A proper disposal procedures
Proper disposal of (-)-peloruside A is critical for laboratory safety and environmental protection. As a potent cytotoxic and antimitotic agent, this compound and all associated materials must be handled as hazardous waste. The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the safe disposal of this marine-derived macrolide.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and nitrile gloves. All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust. An emergency spill kit appropriate for cytotoxic agents should be readily available.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₇H₄₈O₁₁ |
| Molecular Weight | 548.7 g/mol [1][2] |
| Appearance | Solid (presumed) |
| Solubility | Described as having "improved aqueous solubility" compared to other similar agents, though specific quantitative data is not readily available.[3] It is soluble in organic solvents such as methanol.[4] |
| Biological Activity | Potent microtubule-stabilizing agent, antimitotic, and cytotoxic.[1][2][3][5][6][7] Induces cell cycle arrest in the G2-M phase and apoptosis.[1] |
| Hazard Classification | Due to its cytotoxic nature, this compound should be classified as a hazardous substance, likely falling under categories such as "toxic" or "cytotoxic."[5] |
Disposal Protocol for this compound and Contaminated Waste
The following step-by-step protocol outlines the proper disposal procedures for this compound and all materials that have come into contact with it.
Step 1: Waste Segregation
Proper segregation of waste at the source is the most critical step to ensure safe disposal. All waste contaminated with this compound must be segregated from general laboratory waste and other chemical waste streams.
-
Solid Waste: This includes unused or expired solid this compound, contaminated lab supplies (e.g., pipette tips, microfuge tubes, weighing paper), and contaminated PPE (gloves, disposable lab coats).
-
Liquid Waste: This includes stock solutions, experimental solutions containing this compound, and the first rinse of any contaminated glassware.
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound must be segregated into a designated cytotoxic sharps container.
Step 2: Container Selection and Labeling
All waste containers must be compatible with the waste type, properly sealed to prevent leakage, and clearly labeled.
-
Solid and Liquid Waste Containers: Use rigid, leak-proof containers specifically designated for cytotoxic waste. These are often color-coded, typically with a yellow body and a purple lid.[5][7] The container must be clearly labeled with "Cytotoxic Waste," the biohazard symbol, and the name of the primary hazardous component, "this compound."
-
Sharps Containers: Use a puncture-proof sharps container that is also designated for cytotoxic waste, following the same color-coding and labeling requirements.[5][7]
Step 3: Waste Accumulation and Storage
Waste should be accumulated in the designated containers at the point of generation (e.g., in the laboratory where the work is performed).
-
Keep waste containers closed except when adding waste.
-
Do not overfill containers. Fill to no more than three-quarters of their capacity.
-
Store waste containers in a secure, designated area away from general traffic. This area should be clearly marked as a hazardous waste accumulation area.
Step 4: Decontamination of Work Surfaces and Glassware
-
Work Surfaces: Decontaminate all surfaces in the chemical fume hood and any other potentially contaminated areas with a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent and water. All cleaning materials (e.g., paper towels, wipes) must be disposed of as solid cytotoxic waste.
-
Glassware: Reusable glassware should be triple-rinsed with a suitable solvent before being washed with detergent and water. The initial solvent rinse must be collected and disposed of as liquid cytotoxic waste.
Step 5: Final Disposal
The final disposal of cytotoxic waste must be handled by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure that all containers are properly sealed and labeled before they are transported out of the laboratory.
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Peloruside A|Microtubule-Stabilizing Agent|RUO [benchchem.com]
- 2. Peloruside A | C27H48O11 | CID 6918506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule-Stabilizing Drugs from Marine Sponges: Focus on Peloruside A and Zampanolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 257939-61-0 [smolecule.com]
- 7. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling (-)-peloruside A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This guide provides critical safety and logistical information for the handling and disposal of (-)-peloruside A, a potent antimitotic and cytotoxic agent. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.
This compound is a microtubule-stabilizing agent isolated from the marine sponge Mycale hentscheli[1][2][3]. Due to its cytotoxic properties at nanomolar concentrations, it must be handled with the same precautions as other potent antineoplastic agents[3].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure through skin contact, inhalation, or ingestion.
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-rated, powder-free nitrile gloves is required. Gloves should comply with ASTM D6978-05 standards and be changed regularly, or immediately upon contamination[4][5]. |
| Gown | A disposable, lint-free, low-permeability gown with long sleeves, tight-fitting cuffs, and a back closure must be worn[4][6]. |
| Eye and Face Protection | A full-face shield is preferred to protect against splashes. At a minimum, safety goggles in conjunction with a fluid-resistant surgical mask must be worn[4][6]. |
| Respiratory Protection | A NIOSH-approved N95 or N100 respirator is necessary when there is a risk of generating aerosols or handling the compound as a powder[6]. |
| Additional Protection | A cap and shoe covers should be worn to minimize the risk of contamination[4]. |
Operational Plan: Handling and Preparation
All handling of this compound should occur within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize aerosol exposure.
Preparation Protocol:
-
Designated Area: All work with this compound must be conducted in a designated area with restricted access.
-
Donning PPE: Before entering the designated area, don all required PPE in the correct order.
-
Surface Preparation: Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any spills.
-
Reconstitution and Dilution: If working with a powdered form, carefully reconstitute it. Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.
-
Labeling: All containers holding this compound must be clearly labeled with the compound name and hazard symbols.
-
Post-Handling: After handling, wipe down all surfaces in the work area. Remove PPE in a manner that avoids self-contamination, disposing of it in the appropriate waste stream. Wash hands thoroughly with soap and water.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention[7].
-
Eye Contact: Flush eyes with a large volume of water for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention[7].
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention[7].
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention[8].
Spill Management:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Contain: Cordon off the spill area.
-
PPE: Don appropriate PPE, including a respirator.
-
Clean-up: For small spills, use an absorbent material to soak up the liquid or carefully sweep up the powder. For larger spills, follow established institutional procedures for hazardous material cleanup.
-
Decontaminate: Clean the spill area with an appropriate deactivating agent or detergent and water.
-
Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of in accordance with institutional and regulatory guidelines.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Sharps (needles, syringes, glassware) | Place in a designated, puncture-resistant, black RCRA (Resource Conservation and Recovery Act) sharps container for cytotoxic waste. Do not recap needles[9]. |
| Contaminated PPE and Consumables | Place in a dedicated, leak-proof, and clearly labeled yellow chemotherapy waste container or bag[10]. This includes gloves, gowns, absorbent pads, and pipette tips. |
| Liquid Waste | Collect in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste." Do not mix with other chemical waste streams[9]. |
| Unused or Expired Compound | Dispose of as hazardous chemical waste according to institutional and local regulations. This may involve incineration at a licensed facility. Do not discharge into the sewer system[9][11]. |
Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
References
- 1. Peloruside A | C27H48O11 | CID 6918506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. ohsinsider.com [ohsinsider.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. fishersci.com [fishersci.com]
- 9. web.uri.edu [web.uri.edu]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
